molecular formula C48H54N7O8P B026310 DMT-dA(PAc) Phosphoramidite

DMT-dA(PAc) Phosphoramidite

Numéro de catalogue: B026310
Poids moléculaire: 888.0 g/mol
Clé InChI: INUFZOANRLMUCW-SDNJGBRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DMT-dA(PAc) Phosphoramidite (CAS 110543-74-3) is a protected deoxyadenosine derivative specifically designed as a fundamental building block for the chemical synthesis of DNA and RNA oligonucleotides using the robust phosphoramidite method. 1 2 This monomer is engineered for efficient and reliable incorporation of adenine into growing nucleic acid chains on solid-phase synthesizers. Its molecular structure features essential protecting groups: a 5'-terminal Dimethoxytrityl (DMT) group, which is acid-labile and allows for sequential chain elongation and purification, and a Phenoxyacetyl (PAc) group protecting the exocyclic amino group on the adenine base. 4 8 The PAc group is part of a "mild protection" strategy, offering enhanced stability against depurination—a side reaction where the purine base is cleaved from the sugar moiety by strong acids like trichloroacetic acid (TCA). 5 6 This resistance is critical for maintaining oligonucleotide integrity, especially during the synthesis of long sequences or in large-scale production, leading to higher yields of the full-length product. The phosphite moiety is protected with a base-labile 2-cyanoethyl group and a diisopropylamino group, which is activated by an acidic azole catalyst for coupling. 2 With a molecular formula of C 48 H 54 N 7 O 8 P and a molecular weight of 887.96 g/mol, this phosphoramidite is supplied as a high-purity solid and is soluble in anhydrous acetonitrile for use in automated synthesis. 1 3 this compound is an essential reagent for researchers creating custom oligonucleotides for applications in gene synthesis, PCR, mutagenesis, and various molecular biology and diagnostic studies. Application Note: For optimal results, particularly in long oligonucleotide synthesis, it is recommended to use truly anhydrous conditions and acetonitrile with low water content (10-15 ppm or lower) to maintain high coupling efficiency. 6 Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Propriétés

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFZOANRLMUCW-SDNJGBRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DMT-dA(PAc) Phosphoramidite (B1245037), a critical building block in solid-phase oligonucleotide synthesis. It details the chemical properties, applications, and the distinct advantages conferred by the phenoxyacetyl (PAc) protecting group for the exocyclic amine of deoxyadenosine (B7792050). This guide offers a comparative analysis of deprotection conditions, a detailed experimental protocol for oligonucleotide synthesis, and an exploration of the role of oligonucleotides synthesized with this phosphoramidite in modulating the STIMULATOR of Interferon Genes (STING) signaling pathway. The information is presented to be a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology.

Introduction to DMT-dA(PAc) Phosphoramidite

This compound, with the full chemical name 5'-O-(4,4'-dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified deoxyadenosine phosphoramidite used in the automated chemical synthesis of DNA oligonucleotides.[1][2][3] Phosphoramidite chemistry is the gold-standard method for oligonucleotide synthesis, enabling the efficient and sequential addition of nucleotide bases to a growing chain on a solid support.[4][]

The key feature of this phosphoramidite is the use of a phenoxyacetyl (PAc) group to protect the exocyclic N6 amine of the adenine (B156593) base. This protection is crucial to prevent unwanted side reactions during the synthesis cycle.[6] The PAc group is classified as a "mild" protecting group, meaning it can be removed under significantly gentler basic conditions compared to standard protecting groups like benzoyl (Bz) or isobutyryl (iBu).[7] This property is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by harsh deprotection conditions.[8]

Chemical Structure

The chemical structure of this compound is presented below. The key components are the 5'-dimethoxytrityl (DMT) group for protecting the 5'-hydroxyl, the phenoxyacetyl (PAc) group protecting the N6-amine of adenine, and the 3'-phosphoramidite moiety which enables coupling to the growing oligonucleotide chain.

Caption: Chemical Structure of this compound.

Quantitative Data

The performance of phosphoramidites in oligonucleotide synthesis is critical for obtaining high-quality products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Formula C₄₈H₅₄N₇O₈P[3]
Molecular Weight 888.0 g/mol [3]
Purity ≥98%[9]
Appearance White to off-white powder[3]
Storage -20°C, under inert gas[10]
Table 2: Performance in Oligonucleotide Synthesis
ParameterValue/ConditionSignificanceReference
Coupling Efficiency >99% (under anhydrous conditions)High coupling efficiency is essential for the synthesis of long, high-purity oligonucleotides. While direct comparative data for PAc vs. Bz is not readily available, >99% is the industry standard for all phosphoramidites.[4][11]
Deprotection Conditions Mild: 0.05 M Potassium Carbonate in Methanol, Room Temperature, 4-17 hoursAllows for the deprotection of oligonucleotides with sensitive modifications.[8]
Standard: Concentrated Ammonium (B1175870) Hydroxide, Room Temperature, 2 hoursFaster than standard Bz deprotection, which requires heating.[12]
Ultra-fast: Ammonium Hydroxide/Methylamine (AMA), 65°C, 10 minutesRapid deprotection for high-throughput synthesis.[1]
Table 3: Comparative Deprotection Times of Exocyclic Amine Protecting Groups

This table provides a comparison of the deprotection times for various protecting groups under different conditions. The lability of the PAc group under mild conditions is a key advantage.

Protecting GroupReagentTemperatureTimeReference
Phenoxyacetyl (PAc) 0.05 M K₂CO₃ in MethanolRoom Temp.4-17 hours[8]
Conc. NH₄OHRoom Temp.2 hours[12]
AMA (1:1 NH₄OH/MeNH₂)65°C10 minutes[1]
Benzoyl (Bz) Conc. NH₄OH55°C8-12 hours
Acetyl (Ac) Conc. NH₄OH55°C8-12 hours[6]
AMA (1:1 NH₄OH/MeNH₂)65°C5 minutes[1]
iso-Butyryl (iBu) Conc. NH₄OH55°C8-12 hours[13]

Experimental Protocols

The following is a detailed protocol for the use of this compound in solid-phase oligonucleotide synthesis on an automated synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solution: Anhydrous acetonitrile.

Solid-Phase Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

Solid-Phase Oligonucleotide Synthesis Workflow cluster_cycle Synthesis Cycle (repeated n times) Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (B84403) linkage Cleavage 5. Cleavage from Support Oxidation->Cleavage After final cycle Start Start: Solid Support with Initial Nucleoside (DMT-on) Start->Detritylation Deprotection 6. Deprotection Cleavage->Deprotection Purification 7. Purification Deprotection->Purification

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

  • Detritylation (DMT Removal): The Deblocking Solution is passed through the synthesis column for 60-90 seconds to remove the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside, exposing a free hydroxyl group for the next coupling step. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound solution and the Activator solution are delivered simultaneously to the column. The coupling reaction, which forms a phosphite triester linkage, proceeds for 30-180 seconds.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), Capping Solutions A and B are delivered to the column to acetylate any free 5'-hydroxyl groups.

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester by the addition of the Oxidizing Solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile. This completes one cycle.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Mild Deprotection:

    • Transfer the solid support to a vial.

    • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[12]

    • Incubate at room temperature for 4-17 hours.[8]

    • Neutralize the solution with acetic acid.

    • Proceed to purification.

  • Standard Deprotection:

    • Transfer the solid support to a vial.

    • Add 1 mL of concentrated ammonium hydroxide.

    • Incubate at room temperature for 2 hours.[12]

    • Evaporate the ammonia (B1221849) and resuspend the oligonucleotide in water for purification.

Application in STING Pathway Activation

Oligonucleotides, particularly cyclic dinucleotides (CDNs), are crucial for studying and activating the STING (STimulator of INterferon Genes) pathway, a key component of the innate immune system.[14] The STING pathway is responsible for detecting cytosolic DNA, a sign of viral or bacterial infection, and initiating an immune response through the production of type I interferons.[15]

Synthetic CDNs, which can be synthesized using phosphoramidite chemistry with building blocks like this compound, are potent STING agonists.[16] These synthetic agonists are valuable tools for research into autoimmune diseases, cancer immunotherapy, and vaccine development.

The STING Signaling Pathway

The activation of the STING pathway by a cyclic dinucleotide is a multi-step process:

STING Signaling Pathway Activation cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP (CDN) cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (dimer) on ER cGAMP->STING_ER binds & activates STING_Golgi STING Oligomerization & Translocation STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pSTING p-STING pTBK1->pSTING phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pSTING->IRF3 recruits pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 dimer pIRF3->pIRF3_nuc translocates Gene_Expression Type I IFN Gene Expression pIRF3_nuc->Gene_Expression induces

Caption: Activation of the STING signaling pathway by cytosolic DNA and cyclic dinucleotides.

  • Detection of Cytosolic DNA: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA in the cytosol.[17]

  • cGAMP Synthesis: Upon binding DNA, cGAS synthesizes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[17]

  • STING Activation: cGAMP binds to STING, which is a transmembrane protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization.[15]

  • Translocation: The activated STING oligomers translocate from the ER to the Golgi apparatus.[18]

  • TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates the kinase TBK1.[14]

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor IRF3.[16]

  • Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of genes encoding type I interferons and other pro-inflammatory cytokines.[14]

Conclusion

This compound is a valuable reagent for the synthesis of oligonucleotides, particularly those containing sensitive modifications. Its primary advantage lies in the lability of the phenoxyacetyl protecting group, which allows for mild deprotection conditions, thereby preserving the integrity of delicate chemical moieties. The use of oligonucleotides synthesized with this phosphoramidite as probes and agonists for the STING pathway highlights its importance in immunology and drug discovery research. This guide provides the essential technical information for the effective utilization of this compound in the modern research laboratory.

References

DMT-dA(PAc) Phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N⁶-phenoxyacetyl-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-dA(PAc) Phosphoramidite. It is a crucial building block in the chemical synthesis of oligonucleotides, offering specific advantages due to its unique protecting group strategy. This document details its chemical structure, properties, and its application in solid-phase oligonucleotide synthesis, including experimental protocols and logical workflows.

Core Concepts: The Role of Protecting Groups in Oligonucleotide Synthesis

The efficiency and fidelity of oligonucleotide synthesis rely on a strategic series of chemical reactions where protecting groups play a pivotal role. This compound is a prime example of this strategy, incorporating three key protecting groups:

  • The 5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyadenosine (B7792050) nucleoside. Its bulky nature prevents unwanted side reactions during the phosphoramidite coupling step. A key feature of the DMT group is its ready cleavage under mild acidic conditions, which allows for the stepwise, directional synthesis of the oligonucleotide in the 3' to 5' direction. The release of the DMT cation, which is a vibrant orange color, also serves as a real-time indicator of coupling efficiency.

  • The N⁶-Phenoxyacetyl (PAc) group: This group protects the exocyclic amine of the adenine (B156593) base. The PAc group is classified as a "mild" protecting group, meaning it can be removed under gentler basic conditions compared to more traditional protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that would be degraded by harsh deprotection conditions.

  • The 2-Cyanoethyl group: This base-labile group protects the phosphorus atom of the phosphoramidite moiety. It is removed at the end of the synthesis during the final deprotection step.

Chemical Structure and Properties

This compound is a complex organic molecule designed for optimal performance in automated solid-phase oligonucleotide synthesizers.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₄₈H₅₄N₇O₈P[1][2][3]
Molecular Weight 887.96 g/mol [3]
CAS Number 110543-74-3[1][2][3]
Appearance White to off-white solid
Purity ≥97%[1]
Solubility Soluble in DMSO (≥10 mg/mL) and Acetonitrile. Sparingly soluble in Ethanol (1-10 mg/mL).[2]
Storage Conditions -20°C, protect from light.[1][2][4]

Application in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method, the gold standard for the chemical synthesis of DNA and RNA. The synthesis is a cyclical process performed on an automated synthesizer, with each cycle resulting in the addition of one nucleotide to the growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Phosphate Backbone Oligo_Workflow cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing Sequence_Design Sequence Design Synthesizer_Setup Synthesizer Setup (Reagent Preparation) Sequence_Design->Synthesizer_Setup Synthesis_Cycle Iterative Synthesis Cycle (Deblocking, Coupling, Capping, Oxidation) Synthesizer_Setup->Synthesis_Cycle Cleavage_Deprotection Cleavage and Deprotection Synthesis_Cycle->Cleavage_Deprotection Purification Purification (HPLC or PAGE) Cleavage_Deprotection->Purification QC Quality Control (Mass Spectrometry, etc.) Purification->QC Final_Product Final Product QC->Final_Product

References

The Role of DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N6-phenoxyacetyl-5'-O-dimethoxytrityl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) phosphoramidite (B1245037), a critical building block in the chemical synthesis of oligonucleotides. We will delve into the intricacies of the phosphoramidite chemistry, highlighting the pivotal role of the dimethoxytrityl (DMT) and phenoxyacetyl (PAc) protecting groups. This guide will provide quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to offer a comprehensive resource for professionals in the field.

The Phosphoramidite Method: The Gold Standard of Oligonucleotide Synthesis

The automated solid-phase phosphoramidite method is the universally accepted standard for the chemical synthesis of DNA and RNA oligonucleotides. This elegant and highly efficient chemistry allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in a cyclical fashion, with each cycle comprising four key chemical reactions: detritylation, coupling, capping, and oxidation.

DMT-dA(PAc) phosphoramidite is a specialized monomer used for the incorporation of deoxyadenosine (B7792050) (dA) residues into the growing oligonucleotide chain. It is comprised of four key components:

  • Deoxyadenosine: The core nucleoside.

  • 5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group for the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, and the released trityl cation provides a real-time measure of coupling efficiency.

  • N6-Phenoxyacetyl (PAc) group: A base-labile protecting group for the exocyclic amine of the adenine (B156593) base. This group prevents unwanted side reactions during the synthesis cycle and is removed during the final deprotection step. The PAc group is notable for its lability under milder basic conditions compared to the more traditional benzoyl (Bz) group.

  • 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

The Four-Step Synthesis Cycle: A Detailed Mechanism

The synthesis of an oligonucleotide using this compound, and other phosphoramidite monomers, is a meticulously orchestrated sequence of chemical transformations.

Step 1: Detritylation

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain). This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). The removal of the DMT group exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction. The released dimethoxytrityl cation is brightly colored, and its absorbance can be measured to monitor the efficiency of the previous coupling step.

Step 2: Coupling

The core chain-elongation reaction involves the coupling of the this compound to the free 5'-hydroxyl group of the support-bound nucleoside. The phosphoramidite is first activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). This protonates the diisopropylamino group, converting it into a good leaving group. The free 5'-hydroxyl of the growing chain then attacks the activated phosphorus atom, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.

Step 3: Capping

To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in the formation of deletion mutants (n-1 sequences), a capping step is performed. This is achieved by acetylating the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI). This renders the unreacted chains inert to further extension.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

The Advantage of the Phenoxyacetyl (PAc) Protecting Group

The choice of the protecting group for the exocyclic amine of the nucleobases is crucial, as it must be stable throughout the synthesis cycle but readily removable at the end. The phenoxyacetyl (PAc) group on this compound offers a significant advantage over the more traditional benzoyl (Bz) group. The PAc group is more labile and can be removed under milder basic conditions. This is particularly important for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by the harsh conditions required to remove the Bz group.

Deprotection Kinetics

The rate of deprotection is a critical parameter in oligonucleotide synthesis. The use of the PAc group allows for significantly faster and milder deprotection protocols.

Protecting GroupReagentTemperatureHalf-life (t½)Reference
dA(PAc) 2.0 M Ethanolic AmmoniaRoom Temperature18 min[1]
dA(Bz) 2.0 M Ethanolic AmmoniaRoom Temperature>2 h (<5% cleavage)[1]
dA(PAc) 0.05 M Potassium Carbonate in MethanolRoom Temperature3 min[1]
dA(Bz) 0.05 M Potassium Carbonate in MethanolRoom Temperature>120 min (~20% cleavage)[1]

Table 1: Comparative deprotection kinetics of Phenoxyacetyl (PAc) and Benzoyl (Bz) protecting groups on deoxyadenosine.

Coupling Efficiency: The Key to High-Fidelity Synthesis

The cumulative effect of even small inefficiencies in coupling can significantly reduce the yield of the desired full-length product (FLP).

Coupling Efficiency per StepYield of a 20-mer OligonucleotideYield of a 50-mer OligonucleotideYield of a 100-mer Oligonucleotide
98.0%66.8%36.4%13.3%
99.0%82.6%60.5%36.6%
99.5%90.8%77.9%60.6%
99.8%96.1%90.5%81.9%

Table 2: Theoretical yield of full-length oligonucleotide based on coupling efficiency per cycle.

Experimental Protocols

The following is a generalized, detailed protocol for a single cycle of solid-phase oligonucleotide synthesis using this compound on an automated DNA synthesizer. Reagent concentrations and reaction times may need to be optimized based on the specific synthesizer and the scale of the synthesis.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

  • This compound: 0.1 M in anhydrous acetonitrile.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride/Tetrahydrofuran/Lutidine (10:80:10 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in Tetrahydrofuran (THF).

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle Protocol:

StepOperationReagent/SolventTime
1WashAnhydrous Acetonitrile30 s
2Detritylation 3% TCA in DCM60 s
3WashAnhydrous Acetonitrile60 s
4Coupling 0.1 M this compound + 0.45 M ETT45 s
5WashAnhydrous Acetonitrile30 s
6Capping Capping Solution A + Capping Solution B30 s
7WashAnhydrous Acetonitrile30 s
8Oxidation 0.02 M Iodine Solution30 s
9WashAnhydrous Acetonitrile60 s

Table 3: A typical protocol for one cycle of automated solid-phase oligonucleotide synthesis.

Final Cleavage and Deprotection:

  • After the final synthesis cycle, the solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) (28-30%) at room temperature for 1-2 hours or at 55°C for 30-60 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the PAc protecting group from the adenine bases.

  • The solution containing the crude oligonucleotide is collected.

  • The solvent is evaporated, and the resulting oligonucleotide can be purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Start Start of Cycle (5'-DMT Protected Chain) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Free_5_OH Free 5'-Hydroxyl Group Detritylation->Free_5_OH Coupling 2. Coupling (this compound + Activator) Free_5_OH->Coupling Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Capping 3. Capping (Acetic Anhydride) Phosphite_Triester->Capping Unreacted 5'-OH Oxidation 4. Oxidation (Iodine Solution) Phosphite_Triester->Oxidation Reacted 5'-OH Capping->Oxidation End End of Cycle (Elongated 5'-DMT Protected Chain) Oxidation->End

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental_Workflow cluster_workflow Experimental Workflow for Oligonucleotide Synthesis Preparation 1. Reagent Preparation (Phosphoramidites, Activator, etc.) Synthesis 2. Automated Solid-Phase Synthesis (Cyclical Addition of Nucleotides) Preparation->Synthesis Cleavage_Deprotection 3. Cleavage from Solid Support & Final Deprotection (Ammonia) Synthesis->Cleavage_Deprotection Purification 4. Purification of Crude Oligonucleotide (HPLC or PAGE) Cleavage_Deprotection->Purification Analysis 5. Quality Control & Analysis (Mass Spectrometry, HPLC) Purification->Analysis Final_Product 6. Purified Oligonucleotide Analysis->Final_Product

Caption: A generalized experimental workflow for automated oligonucleotide synthesis.

PAc_Deprotection cluster_deprotection Mechanism of PAc Group Deprotection Protected_dA N6-Phenoxyacetyl-deoxyAdenosine O=C(CH2-O-Ph)-NH-R Deprotected_dA deoxyAdenosine NH2-R Protected_dA->Deprotected_dA Nucleophilic Attack Byproduct Phenoxyacetamide O=C(CH2-O-Ph)-NH2 Protected_dA->Byproduct Ammonia NH3

Caption: Simplified mechanism of phenoxyacetyl (PAc) group removal by ammonia.

Conclusion

This compound is an essential reagent in modern oligonucleotide synthesis, offering a reliable method for the incorporation of deoxyadenosine with the significant advantage of mild deprotection conditions. This feature is indispensable for the synthesis of complex and sensitive modified oligonucleotides, which are increasingly important in research, diagnostics, and therapeutics. A thorough understanding of its mechanism of action, coupled with optimized protocols and a focus on maximizing coupling efficiency, will continue to enable the production of high-fidelity oligonucleotides for a wide array of applications.

References

The Gatekeepers of DNA Synthesis: An In-depth Technical Guide to the Roles of DMT and PAc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of oligonucleotide synthesis, precision and control are paramount. The ability to construct specific sequences of DNA and RNA underpins a vast array of research, diagnostic, and therapeutic applications. This technical guide delves into the core of solid-phase phosphoramidite (B1245037) chemistry, focusing on the indispensable roles of two key protecting groups: the 5'-hydroxyl guardian, Dimethoxytrityl (DMT), and the labile base protector, Phenoxyacetyl (PAc). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and visual representations of the critical chemical processes.

The Cornerstone of Directionality: The DMT Group

The 4,4'-dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group that is universally employed to shield the 5'-hydroxyl group of the nucleoside phosphoramidite.[1][2] Its primary function is to enforce the 3' to 5' directionality of oligonucleotide synthesis.[3][4] By blocking the 5'-hydroxyl, the DMT group prevents self-polymerization of the phosphoramidite monomers and ensures that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[5][6]

The selection of the DMT group is predicated on a trifecta of advantageous properties:

  • Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[7][8]

  • Steric Hindrance: Its considerable size provides excellent steric protection for the 5'-hydroxyl, preventing unwanted side reactions.[9]

  • Real-time Monitoring: Upon cleavage, the DMT group forms a stable, intensely orange-colored dimethoxytrityl cation (DMT+).[2][5] This cation has a strong absorbance at approximately 495 nm, which allows for the real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[5][8] A consistent and high yield of the DMT cation is indicative of a successful synthesis.

Facilitating Gentle Deprotection: The PAc Group

While the DMT group protects the sugar moiety, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) must also be protected to prevent undesired reactions during synthesis. Traditional protecting groups, such as benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine, are robust but require harsh conditions for their removal, typically prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[10]

The Phenoxyacetyl (PAc) group, particularly for the protection of adenine (Pac-dA), offers a milder alternative.[4][11] PAc is classified as a labile protecting group, meaning it can be removed under significantly gentler conditions.[4] This is particularly crucial when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by harsh deprotection methods.[11][12] The use of PAc and other "UltraMILD" protecting groups (e.g., acetyl for dC and isopropyl-phenoxyacetyl for dG) allows for deprotection with reagents like potassium carbonate in methanol (B129727) at room temperature or with ammonium hydroxide for a much shorter duration.[12][13]

The primary advantage of the PAc group lies in its increased lability compared to traditional protecting groups, which minimizes the risk of damage to the synthesized oligonucleotide and any incorporated sensitive molecules.

The Symphony of Synthesis: A Step-by-Step Workflow

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT and base protecting groups play critical roles throughout this process.

DNA_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle cluster_final Post-Synthesis Processing Start 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Start->Coupling Exposes 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Acetylation of unreacted 5'-OH Oxidation->Start Stabilizes Backbone Ready for next cycle Cleavage 5. Cleavage from Support Oxidation->Cleavage Synthesis Complete Deprotection 6. Base Deprotection (e.g., PAc Removal) Cleavage->Deprotection Purification 7. Purification Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product Synthesis_Cycle_Detail cluster_detritylation Detritylation cluster_coupling Coupling cluster_capping Capping cluster_oxidation Oxidation Detritylation Step 1: Detritylation Coupling Step 2: Coupling Detritylation->Coupling Capping Step 3: Capping Coupling->Capping Oxidation Step 4: Oxidation Capping->Oxidation Detritylation_Reagent Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) Detritylation_Action Action: Cleavage of the 5'-DMT group, exposing the 5'-hydroxyl. Detritylation_Monitoring Monitoring: Spectrophotometric measurement of the orange DMT cation at 495 nm. Coupling_Reagents Reagents: Nucleoside Phosphoramidite Activator (e.g., Tetrazole) in Acetonitrile Coupling_Action Action: Formation of a phosphite triester bond between the phosphoramidite and the free 5'-hydroxyl of the growing chain. Capping_Reagents Reagents: Acetic Anhydride (Cap A) N-Methylimidazole (Cap B) Capping_Action Action: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. Oxidation_Reagent Reagent: Iodine solution in THF/Pyridine/Water Oxidation_Action Action: Oxidation of the unstable phosphite triester to a stable phosphate (B84403) triester. Chemical_Pathways cluster_synthesis Synthesis Cycle cluster_deprotection Final Deprotection DMT_Protected_5OH 5'-DMT Protected Nucleoside Free_5OH Free 5'-Hydroxyl DMT_Protected_5OH->Free_5OH Detritylation (Acid) Phosphite_Triester Phosphite Triester Linkage Free_5OH->Phosphite_Triester Coupling (Phosphoramidite) Phosphate_Triester Phosphate Triester Backbone Phosphite_Triester->Phosphate_Triester Oxidation (Iodine) PAc_Protected_Base PAc-Protected Adenine Cyanoethyl_Phosphate Cyanoethyl Protected Phosphate Deprotected_Base Deprotected Adenine PAc_Protected_Base->Deprotected_Base UltraMILD Conditions (e.g., K2CO3/MeOH) Free_Phosphate Free Phosphodiester Cyanoethyl_Phosphate->Free_Phosphate Ammonolysis

References

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has revolutionized molecular biology, diagnostics, and the development of novel therapeutics. At the heart of this capability lies the phosphoramidite (B1245037) method, a robust and highly efficient chemical strategy for the solid-phase synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to empower researchers in their applications of synthetic oligonucleotides.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA, prized for its high coupling efficiency and amenability to automation.[1][2] The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the sequential addition of nucleotide monomers to a growing chain without the need for purification after each step.[3][4] The synthesis proceeds in the 3' to 5' direction, opposite to the enzymatic synthesis in biological systems.[4][5]

The success of the phosphoramidite method hinges on the use of nucleoside phosphoramidites, which are modified nucleosides with key protecting groups. These protecting groups prevent unwanted side reactions at reactive hydroxyl and amino groups, ensuring the specific and controlled formation of the desired oligonucleotide sequence.[1][6]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclic process, with each cycle consisting of four key chemical reactions that result in the addition of a single nucleotide to the growing chain.[7] The cycle is repeated until the desired sequence is assembled.

The Four Steps of the Synthesis Cycle:
  • Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide attached to the solid support.[5] This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[1][3] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[8]

  • Coupling: The next phosphoramidite monomer, which has been activated by an acidic azole catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), is added to the reaction.[1][] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[4][] This reaction is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[6][10]

  • Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[1][7] This is achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI).[8][11] The resulting acetylated chains are inert and will not participate in subsequent coupling steps.[7]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester.[7][11] This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[1][2]

This four-step cycle is then repeated to add the next nucleotide to the sequence.

Phosphoramidite_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted Chains Oxidation->Deblocking Stabilizes Backbone (Ready for next cycle) End Elongated Oligonucleotide Oxidation->End After final cycle Start Start with Support-Bound Nucleoside Start->Deblocking

Figure 1: The four-step phosphoramidite oligonucleotide synthesis cycle.

Protecting Groups in Phosphoramidite Chemistry

The strategic use of protecting groups is fundamental to the success of phosphoramidite synthesis. These groups temporarily block reactive functional groups on the nucleobase, the sugar moiety, and the phosphate (B84403) backbone, thereby directing the chemical reactions to the desired sites.[12][13]

Phosphoramidite_Monomer cluster_monomer Structure of a Protected Deoxyadenosine Phosphoramidite Base Adenine (with Protecting Group) Sugar Deoxyribose Base->Sugar N-Glycosidic Bond Phosphoramidite_group Phosphoramidite Moiety Sugar->Phosphoramidite_group 3'-Position DMT 5'-DMT Group Sugar->DMT 5'-Position Cyanoethyl Cyanoethyl Group Phosphoramidite_group->Cyanoethyl Diisopropylamino Diisopropylamino Group Phosphoramidite_group->Diisopropylamino

Figure 2: Key components of a protected phosphoramidite monomer.
Summary of Protecting Groups

The choice of protecting groups is critical and depends on the desired final oligonucleotide and its intended application. Standard protecting groups are robust, while mild and ultramild protecting groups are used for the synthesis of oligonucleotides containing sensitive modifications.

Functional Group Protected Standard Protecting Group Mild/Ultramild Protecting Group Deprotection Conditions (Standard) Deprotection Conditions (Mild/Ultramild)
5'-HydroxylDimethoxytrityl (DMT)Dimethoxytrityl (DMT)3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM
Exocyclic Amine (Adenine)Benzoyl (Bz)Phenoxyacetyl (Pac), Acetyl (Ac)Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C, 5 hours[8]0.05 M Potassium Carbonate in Methanol (B129727); or Ammonium hydroxide/40% Methylamine (B109427) (AMA) at room temperature[8][14]
Exocyclic Amine (Cytosine)Benzoyl (Bz)Acetyl (Ac)Concentrated Ammonium Hydroxide, 55°C, 5 hours[8]0.05 M Potassium Carbonate in Methanol; or Ammonium hydroxide/40% Methylamine (AMA) at room temperature[8][14]
Exocyclic Amine (Guanine)Isobutyryl (iBu)dimethylformamidine (dmf), tert-butylphenoxyacetyl (tBPAC)Concentrated Ammonium Hydroxide, 55°C, 5 hours[8]0.05 M Potassium Carbonate in Methanol; or Ammonium hydroxide/40% Methylamine (AMA) at room temperature[8][14]
Phosphate2-Cyanoethyl (CE)2-Cyanoethyl (CE)Concentrated Ammonium Hydroxide, room temperature, 1 hour[8]Concentrated Ammonium Hydroxide, room temperature, 1 hour[8]

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle, particularly the coupling step, directly impacts the overall yield and purity of the final oligonucleotide product.

Parameter Typical Value Significance
Coupling Efficiency 98.5% - 99.5%[10][15]A small decrease in coupling efficiency significantly reduces the yield of the full-length product, especially for longer oligonucleotides. For example, for a 70-mer, a coupling efficiency of 99% results in a theoretical yield of 50%, while a 98% efficiency drops the yield to 25%.[16]
Phosphoramidite Concentration 0.02 - 0.2 M in acetonitrile[1]Higher concentrations can improve coupling efficiency, especially for longer oligonucleotides.[7]
Activator Concentration 0.2 - 0.7 M in acetonitrile[1]Sufficient activator concentration is crucial for the efficient protonation and activation of the phosphoramidite monomer.
Molar Excess of Phosphoramidite 5- to 20-fold over solid support[1][2]A significant molar excess drives the coupling reaction to completion, maximizing the coupling efficiency.
Molar Excess of Activator 20-fold over solid support[2]Ensures complete activation of the phosphoramidite.

Detailed Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method on an automated synthesizer. Timings and volumes may need to be optimized based on the specific synthesizer, solid support, and scale of synthesis.

Synthesis Cycle Protocol
Step Reagent/Solvent Typical Time Purpose
Wash Anhydrous Acetonitrile30 sRemoves residual reagents from the previous step.
1. Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)50 sRemoves the 5'-DMT protecting group.[8]
Wash Anhydrous Acetonitrile30 sRemoves the acid and the cleaved DMT group.
2. Coupling 0.1 M Phosphoramidite and 0.45 M Activator (e.g., ETT) in Acetonitrile30 s - 10 minCouples the activated phosphoramidite to the growing oligonucleotide chain.[2]
Wash Anhydrous Acetonitrile30 sRemoves unreacted phosphoramidite and activator.
3. Capping Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF20 sAcetylates unreacted 5'-hydroxyl groups.[8]
Wash Anhydrous Acetonitrile30 sRemoves capping reagents.
4. Oxidation 0.02 M Iodine in THF/Pyridine/Water30 sOxidizes the phosphite triester to a stable phosphotriester.[2]
Wash Anhydrous Acetonitrile30 sRemoves the oxidation reagent.

Post-Synthesis Cleavage and Deprotection Protocol

Cleavage_Deprotection_Workflow Start Completed Synthesis on Solid Support Cleavage Cleavage from Support (e.g., Concentrated NH4OH, RT, 1 hr) Start->Cleavage Deprotection Base and Phosphate Deprotection (e.g., Concentrated NH4OH, 55°C, 5 hrs) Cleavage->Deprotection Oligonucleotide in solution Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Crude Oligonucleotide Final_Product Purified Oligonucleotide Purification->Final_Product

Figure 3: Workflow for post-synthesis cleavage and deprotection.
  • Cleavage from Solid Support:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1 hour.[8] This cleaves the succinyl linker, releasing the oligonucleotide from the support.[8]

  • Base and Phosphate Deprotection (Standard):

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The ammoniacal solution containing the oligonucleotide is heated at 55°C for 5 hours.[8] This removes the protecting groups from the nucleobases (Bz, iBu) and the cyanoethyl groups from the phosphate backbone.[8]

  • Mild/Ultramild Deprotection:

    • For sensitive oligonucleotides, alternative deprotection strategies are employed to prevent degradation.

    • AMA Deprotection: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine can be used for rapid deprotection (e.g., 10 minutes at 65°C).[2] This requires the use of acetyl-protected dC.[17]

    • Potassium Carbonate in Methanol: For extremely sensitive modifications, deprotection can be carried out with 0.05 M potassium carbonate in methanol at room temperature.[14] This necessitates the use of ultramild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[14]

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, the intricacies of the synthesis cycle, and the critical role of protecting groups is essential for the successful production of high-quality synthetic nucleic acids. By leveraging the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can optimize their synthesis strategies and advance their scientific endeavors.

References

Technical Guide: DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) Phosphoramidite (B1245037). It is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, a detailed experimental protocol for its use, and a visual representation of the synthesis process.

Core Chemical Properties

DMT-dA(PAc) Phosphoramidite is a crucial building block in the automated solid-phase synthesis of DNA.[1] The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during the coupling reaction, while the phenoxyacetyl (PAc) group protects the exocyclic amine of the adenine (B156593) base. The phosphoramidite moiety at the 3' position enables the sequential addition of nucleotides to the growing oligonucleotide chain.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 110543-74-3[2][3][4]
Molecular Formula C₄₈H₅₄N₇O₈P[2][3][4]
Molecular Weight 887.96 g/mol [2]
Alternate Molecular Weight 888.0 g/mol [3][4]
Purity ≥97-98%[2][3][4]
Appearance White Powder
Storage Conditions -20°C[3][4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following protocol details the standard phosphoramidite method for incorporating this compound into a synthetic oligonucleotide sequence using an automated DNA synthesizer. This process is cyclical, with each cycle adding one nucleotide.[5]

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the initial nucleoside.

  • Phosphoramidites: this compound and other required DMT-protected deoxynucleoside phosphoramidites (e.g., dC, dG, T) dissolved in anhydrous acetonitrile (B52724).

  • Activator: A weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.

  • Deblocking (Detritylation) Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.

  • Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

  • Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Cleavage and Deprotection Reagent: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

  • Anhydrous acetonitrile for washing steps.

Methodology:

The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each nucleotide addition:

  • Step 1: Detritylation (Deblocking)

    • The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[1]

    • The deblocking reagent (e.g., 3% TCA in dichloromethane) is passed through the synthesis column.[4]

    • The resulting orange-colored DMT cation is washed away with anhydrous acetonitrile. The intensity of this color can be measured to determine the efficiency of the previous coupling step.[2]

    • This step exposes a free 5'-hydroxyl group on the support-bound nucleoside, making it available for the next coupling reaction.

  • Step 2: Coupling

    • The this compound and the activator are simultaneously delivered to the synthesis column.[5]

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[2]

    • This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[6] This reaction is rapid and is driven to completion by using a large excess of the phosphoramidite and activator.

  • Step 3: Capping

    • To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.[4]

    • A mixture of capping reagents (acetic anhydride and N-methylimidazole) is introduced to acetylate these free hydroxyls, rendering them unreactive in subsequent cycles.[2][4]

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester.[6]

    • An oxidizing solution, typically iodine in the presence of water and a weak base, is passed through the column.[6] This converts the P(III) species to a P(V) phosphate, stabilizing the DNA backbone.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated aqueous ammonia.[5]

  • This same reagent also removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases (including the phenoxyacetyl group on adenine).

  • The fully deprotected oligonucleotide is then recovered and purified, typically by HPLC or PAGE.

Visualization of the Synthesis Cycle

The following diagram illustrates the logical flow of the phosphoramidite synthesis cycle.

Oligo_Synthesis_Cycle Start Start Cycle: Support-Bound Nucleoside (5'-DMT Protected) Deblock 1. Detritylation (Acid Treatment) Start->Deblock FreeOH Free 5'-OH Group Deblock->FreeOH Couple 2. Coupling (Add DMT-dA(PAc) Amidite + Activator) FreeOH->Couple PhosphiteLink Phosphite Triester Linkage Formed Couple->PhosphiteLink Cap 3. Capping (Block Unreacted 5'-OH) PhosphiteLink->Cap Oxidize 4. Oxidation (Iodine Treatment) Cap->Oxidize End End Cycle: Elongated Chain (5'-DMT Protected) Oxidize->End End->Deblock Repeat for next nucleotide

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

References

Unlocking Precision in Oligonucleotide Synthesis: A Technical Guide to DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of DNA and RNA synthesis, the choice of building blocks is paramount to achieving high-fidelity oligonucleotides for research, diagnostics, and therapeutic development. This technical guide delves into the core features of 5'-O-Dimethoxytrityl-N6-(phenoxyacetyl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) Phosphoramidite (B1245037). This vital reagent offers distinct advantages in solid-phase oligonucleotide synthesis, particularly through its unique protecting group strategy, which allows for mild deprotection conditions, safeguarding the integrity of complex and modified oligonucleotides.

Core Features and Chemical Properties

DMT-dA(PAc) Phosphoramidite is a modified deoxyadenosine (B7792050) building block designed for automated DNA and RNA synthesis.[1] Its structure is characterized by three key protective groups: a 5'-hydroxyl dimethoxytrityl (DMT) group for selective, acid-labile deprotection during the synthesis cycle; a phenoxyacetyl (PAc) group protecting the exocyclic amine of the adenine (B156593) base, which can be removed under mild basic conditions; and a 3'-phosphoramidite moiety with a cyanoethyl protecting group that enables the sequential addition of nucleotides.[2][3]

The phenoxyacetyl protecting group is a cornerstone of this phosphoramidite's utility. Unlike the more traditional benzoyl (Bz) group, the PAc group is more labile and can be removed under gentler basic conditions.[2] This feature is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or dyes that would be degraded by harsh deprotection reagents like concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

Quantitative Data Summary

The performance of this compound is critical for its application in high-quality oligonucleotide manufacturing. While specific coupling efficiency data for this particular phosphoramidite is not extensively published, the phosphoramidite method is renowned for its high coupling efficiencies, typically exceeding 99%.[4][5] The overall yield of full-length oligonucleotides is a direct function of this stepwise efficiency.

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₄₈H₅₄N₇O₈P[6]
Molecular Weight 887.96 g/mol [6]
CAS Number 110543-74-3[6]
Appearance White to off-white powder-
Purity ≥98%[6]
Solubility Soluble in anhydrous acetonitrile (B52724)-
Storage Conditions -20°C, under inert atmosphere[6]

Table 2: Deprotection Conditions for PAc-Protected Adenosine

ReagentTemperatureDurationEfficacyReference
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursComplete removal of PAc group[1]
30% Ammonium HydroxideRoom Temperature2 hoursComplete removal of PAc group[1]
29% Ammonia (B1221849)Room Temperature< 4 hoursComplete removal of PAc group[2]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single cycle in automated solid-phase oligonucleotide synthesis using this compound.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing a free 5'-hydroxyl group. The orange-colored DMT cation released can be monitored spectrophotometrically to assess coupling efficiency in real-time.[7]

  • Washes: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

2. Coupling:

  • Reagents:

    • 0.1 M solution of this compound in anhydrous acetonitrile.

    • 0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

  • Duration: Typically 30-180 seconds.

3. Capping:

  • Reagents:

    • Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).

    • Capping Reagent B (e.g., N-Methylimidazole/THF).

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This prevents them from participating in subsequent coupling cycles, which would result in the formation of oligonucleotides with internal deletions (n-1 sequences).

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, completing the nucleotide addition cycle.

  • Washes: The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support:

  • Reagent: Concentrated ammonium hydroxide or other suitable cleavage reagent.

  • Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with the cleavage reagent.

2. Base and Phosphate Deprotection (Mild Conditions):

  • Reagent: 0.05 M Potassium Carbonate in Methanol.

  • Procedure: The solution containing the cleaved oligonucleotide is incubated at room temperature for 4 hours. This removes the phenoxyacetyl (PAc) protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[1]

  • Alternative Mild Deprotection: Incubation with 30% ammonium hydroxide at room temperature for 2 hours.[1]

3. Final Work-up:

  • The deprotected oligonucleotide is typically desalted using techniques such as ethanol (B145695) precipitation or gel filtration, followed by purification, commonly by High-Performance Liquid Chromatography (HPLC).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Deblocking_reagent 3% TCA in DCM Deblocking_reagent->Deblocking Phosphoramidite DMT-dA(PAc) Phosphoramidite Phosphoramidite->Coupling Activator Activator (ETT) Activator->Coupling Capping_reagent Acetic Anhydride Capping_reagent->Capping Oxidizer Iodine Solution Oxidizer->Oxidation

Oligonucleotide Synthesis Cycle Workflow.

STING_Signaling_Pathway cluster_activation STING Activation cluster_translocation_signaling Signal Transduction cluster_response Immune Response CDN Synthetic Cyclic Dinucleotide (CDN) (e.g., from DMT-dA(PAc)) STING_dimer Inactive STING Dimer (ER Membrane) CDN->STING_dimer Binding STING_active STING Oligomerization & Conformational Change STING_dimer->STING_active Translocation Translocation to Golgi Apparatus STING_active->Translocation TBK1_recruitment TBK1 Recruitment & Activation Translocation->TBK1_recruitment IRF3_phos IRF3 Phosphorylation TBK1_recruitment->IRF3_phos IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3_phos->IRF3_dimer Gene_expression Transcription of Type I Interferons (IFN-β) & other ISGs IRF3_dimer->Gene_expression Immune_activation Antiviral & Antitumor Immune Response Gene_expression->Immune_activation

STING Signaling Pathway Activation.

Application in STING Agonist Synthesis

A significant application of this compound is in the synthesis of cyclic dinucleotides (CDNs), which are potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection, as well as cellular damage, and initiates an immune response.[6] Activation of STING by synthetic CDNs has emerged as a promising strategy in cancer immunotherapy.[1][8] The mild deprotection conditions afforded by the PAc protecting group are crucial for the successful synthesis of these complex, cyclic molecules, which may not be stable under harsher conditions.

Conclusion

This compound is a highly valuable reagent for the synthesis of DNA and RNA oligonucleotides. Its key feature, the phenoxyacetyl protecting group on the deoxyadenosine base, allows for mild deprotection protocols. This characteristic is indispensable for the synthesis of sensitive and modified oligonucleotides, including cyclic dinucleotides that function as STING agonists. For researchers and professionals in drug development, the use of this compound provides a robust and reliable method to produce high-purity oligonucleotides for a wide range of cutting-edge applications.

References

The Cornerstone of Nucleic Acid Synthesis: A Technical Guide to the Phosphoramidite Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the phosphoramidite approach to nucleic acid synthesis.

The Chemistry of Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[1][2] The synthesis proceeds in the 3' to 5' direction, the reverse of the natural enzymatic synthesis.[2] Each cycle, which adds a single nucleotide to the growing chain, consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[3]

Protecting Groups: The Key to Controlled Synthesis

To ensure the specific and sequential addition of nucleotides, various protecting groups are employed to block reactive sites on the phosphoramidite monomers and the growing oligonucleotide chain.

  • 5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.[3]

  • Exocyclic Amines of Bases: Adenine, cytosine, and guanine (B1146940) are protected with base-labile groups such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu).[3][4] Thymine and uracil (B121893) do not require this protection.

  • Phosphate (B84403) Group: The non-bridging oxygen of the phosphite (B83602) triester is protected with a β-cyanoethyl group, which is removed under basic conditions during deprotection.[5]

The Four-Step Synthesis Cycle

The automated synthesis of oligonucleotides involves the sequential repetition of a four-step cycle for each nucleotide addition.

Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Capping 3. Capping (Termination of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Oxidation->Deblocking Start Next Cycle

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[6] The released DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[6][7]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative, to form a highly reactive intermediate.[] This activated monomer then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage.[] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[9]

Coupling_Reaction cluster_reactants Reactants cluster_product Product Growing_Chain Support-Bound Oligo 5'-OH Coupled_Product Elongated Oligo Phosphite Triester Growing_Chain:f1->Coupled_Product:f0 Nucleophilic Attack Activated_Amidite Activated Phosphoramidite P(III) Activated_Amidite:f1->Coupled_Product:f0

Caption: The coupling reaction in phosphoramidite synthesis.

Step 3: Capping

Although the coupling reaction is highly efficient, a small percentage of the 5'-hydroxyl groups may not react with the incoming phosphoramidite. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), a capping step is performed.[2][10] This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6][10] This renders the unreacted chains inert to further elongation.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[11] This stabilized phosphate backbone is analogous to the natural phosphodiester linkage in DNA and RNA.

Quantitative Data in Phosphoramidite Synthesis

The overall yield and purity of the final oligonucleotide product are highly dependent on the efficiency of each step in the synthesis cycle.

ParameterTypical ValueFactors Influencing Efficiency
Coupling Efficiency >99% (ideally 99.5% or higher)[9][12]Purity of phosphoramidites and reagents, absence of moisture, activator type and concentration, coupling time.[13][14]
Capping Efficiency Approaching 100%Reagent concentration and reaction time.
Oxidation Efficiency Approaching 100%Oxidizing agent concentration and reaction time.
Overall Yield Dependent on oligo length and coupling efficiency (Yield = (Coupling Efficiency)^n, where n is the number of couplings)[6]Length of the oligonucleotide, stepwise coupling efficiency, and losses during post-synthesis processing.

Experimental Protocols

Automated Oligonucleotide Synthesis

Objective: To synthesize a custom oligonucleotide sequence on an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled-pore glass (CPG) column with the first nucleoside pre-attached

  • Phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile for washing

Procedure:

  • Install the CPG column and reagent bottles on the synthesizer.

  • Enter the desired oligonucleotide sequence into the synthesizer's software.

  • Initiate the synthesis program. The instrument will automatically perform the four-step cycle for each nucleotide addition:

    • Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile. The trityl cation absorbance is measured to monitor coupling efficiency.

    • Coupling: The specified phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. The column is then washed with acetonitrile.

    • Capping: The capping reagents are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

    • Oxidation: The oxidizing solution is delivered to the column to stabilize the phosphite triester linkage. The column is then washed with acetonitrile.

  • The cycle is repeated until the full-length oligonucleotide is synthesized.

  • The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").[11]

Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Materials:

Procedure:

  • Remove the CPG column from the synthesizer.

  • Attach a syringe to each end of the column.

  • Push the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) back and forth through the column for approximately 1-2 hours at room temperature to cleave the oligonucleotide from the support.[12]

  • Collect the solution containing the oligonucleotide in a screw-cap vial.

  • Heat the sealed vial at a specified temperature and duration (e.g., 55°C for 8-16 hours for standard protecting groups) to remove the protecting groups from the nucleobases and the phosphate backbone.[4]

  • Cool the vial and evaporate the solution to dryness using a centrifugal evaporator.

Oligonucleotide Purification by HPLC

Objective: To purify the full-length oligonucleotide from shorter failure sequences.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C8 or C18)[15]

  • Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[15]

  • Mobile Phase B: e.g., Acetonitrile

  • Crude, deprotected oligonucleotide sample

Procedure:

  • Dissolve the dried oligonucleotide pellet in Mobile Phase A.

  • Inject the sample onto the HPLC column.

  • Elute the oligonucleotides using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% Mobile Phase B over 30 minutes).[15]

  • Monitor the elution profile at 260 nm. The full-length product, especially if DMT-on, will be the most hydrophobic and typically the last major peak to elute.[15]

  • Collect the fractions corresponding to the desired peak.

  • Evaporate the solvent from the collected fractions.

  • Desalt the purified oligonucleotide to remove the ion-pairing reagent.

Logical Workflow for Oligonucleotide Synthesis and Application

Logical_Workflow cluster_synthesis Synthesis Phase cluster_purification_qc Purification & QC Phase cluster_application Application Phase Sequence_Design 1. Sequence Design Automated_Synthesis 2. Automated Synthesis (Phosphoramidite Cycle) Sequence_Design->Automated_Synthesis Cleavage_Deprotection 3. Cleavage & Deprotection Automated_Synthesis->Cleavage_Deprotection Purification 4. Purification (e.g., HPLC) Cleavage_Deprotection->Purification Quality_Control 5. Quality Control (e.g., Mass Spectrometry) Purification->Quality_Control Downstream_Application 6. Downstream Application (PCR, Sequencing, Therapeutics, etc.) Quality_Control->Downstream_Application

Caption: Logical workflow from design to application of synthetic oligonucleotides.

Conclusion

The phosphoramidite approach to nucleic acid synthesis is a robust and highly optimized chemical process that has been instrumental in advancing molecular biology and drug development. A thorough understanding of the underlying chemistry, adherence to detailed experimental protocols, and careful monitoring of quantitative parameters are essential for the successful synthesis of high-quality oligonucleotides. As the demand for synthetic nucleic acids in research and therapeutic applications continues to grow, the principles and techniques outlined in this guide will remain fundamental to the field.

References

Phenoxyacetyl (PAc) as a Mild Protecting Group for 2'-deoxyadenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase oligonucleotide synthesis. For the exocyclic amine of 2'-deoxyadenosine (B1664071) (dA), the phenoxyacetyl (PAc) group offers a compelling alternative to the traditional benzoyl (Bz) protection, particularly when synthesizing oligonucleotides containing base-labile modifications. This technical guide provides a comprehensive overview of the use of PAc-dA, including its synthesis, incorporation into oligonucleotides, and deprotection, supported by quantitative data and detailed experimental protocols.

Introduction

The phenoxyacetyl (PAc) group is an acyl-based protecting group that can be removed under significantly milder basic conditions than the standard benzoyl (Bz) group. This property is crucial for the synthesis of oligonucleotides modified with sensitive moieties, such as certain fluorescent dyes (e.g., TAMRA, HEX, Cy5), which would be degraded by the harsh conditions required to remove the Bz group (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for extended periods)[1]. The use of PAc-dA, in conjunction with other mild protecting groups for dC (acetyl, Ac) and dG (isopropyl-phenoxyacetyl, iPr-Pac), enables a "mild deprotection" strategy, preserving the integrity of the final product[1][2].

Synthesis of N⁶-Phenoxyacetyl-2'-deoxyadenosine (PAc-dA) and its Phosphoramidite (B1245037)

The preparation of PAc-dA and its subsequent conversion to the phosphoramidite are critical first steps for its use in oligonucleotide synthesis.

Synthesis of N⁶-Phenoxyacetyl-2'-deoxyadenosine

Two primary methods have been reported for the acylation of the N⁶-amino group of 2'-deoxyadenosine.

Method 1: Khorana's Classical Procedure

This method utilizes phenoxyacetic anhydride (B1165640) for the acylation.

  • Protocol:

    • Suspend 2'-deoxyadenosine in a suitable solvent (e.g., pyridine).

    • Add a molar excess of phenoxyacetic anhydride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the product by silica (B1680970) gel chromatography.

  • Reported Yield: 65%[3]

Method 2: Milder Acylating Agent

This improved method uses a milder acylating agent generated in situ from phenoxyacetyl chloride and 1-hydroxybenzotriazole (B26582).

  • Protocol:

    • Dissolve 1-hydroxybenzotriazole in a suitable solvent (e.g., pyridine).

    • Add phenoxyacetyl chloride and stir to form the active ester.

    • Add 2'-deoxyadenosine to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Purify the product by silica gel chromatography.

  • Reported Yield: 80%[3]

Phosphitylation of PAc-dA

To be used in an automated DNA synthesizer, the 3'-hydroxyl group of PAc-dA must be converted to a phosphoramidite. This is achieved through a phosphitylation reaction.

  • General Protocol:

    • The 5'-hydroxyl group is first protected with a dimethoxytrityl (DMT) group.

    • The 5'-O-DMT-N⁶-PAc-dA is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added.

    • The phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added dropwise at 0°C.

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched, and the product is purified by silica gel chromatography to yield the PAc-dA-CE phosphoramidite.

Oligonucleotide Synthesis using PAc-dA Phosphoramidite

The PAc-dA phosphoramidite is incorporated into a growing oligonucleotide chain using the standard phosphoramidite cycle on an automated DNA synthesizer. No significant changes to the standard coupling protocols are generally required[4][5].

Key Steps in the Synthesis Cycle

Oligo_Synthesis_Cycle

1. Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction. The stability of N⁶-phenoxyacetyl-deoxyadenosine to depurination under these acidic conditions has been shown to be favorable compared to the classic N⁶-benzoyl protected adenine[6][7].

2. Coupling: The PAc-dA phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling efficiency for phosphoramidites is typically very high, exceeding 99%[7]. While specific quantitative data for PAc-dA is not extensively published, its routine use and commercial availability suggest a similarly high coupling efficiency under standard conditions.

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. When using the UltraMILD monomer set (PAc-dA, Ac-dC, iPr-Pac-dG), it is recommended to use a capping solution containing phenoxyacetic anhydride (Pac₂O) instead of acetic anhydride to avoid the exchange of the iPr-Pac group on dG with an acetyl group[5].

4. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

Deprotection of PAc-Protected Oligonucleotides

The key advantage of the PAc group is its lability under mild basic conditions, allowing for the deprotection of oligonucleotides with sensitive labels. Several protocols can be employed.

Deprotection Protocols
Reagent(s)TemperatureTimeNotes
30% Ammonium HydroxideRoom Temperature2 hoursSufficient for UltraMILD monomers (PAc-dA, Ac-dC, iPr-Pac-dG) when UltraMILD Cap A is used[1][6].
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursAn even milder condition suitable for very sensitive labels[1][6][8]. For oligonucleotides with high dG content, overnight reaction is recommended[4].
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65 °C5-10 minutes"UltraFAST" deprotection. Requires the use of Ac-dC to avoid base modification[1][8][9].
Deprotection Kinetics: PAc vs. Other Protecting Groups

A study on the cleavage rates of various N-acyl protecting groups from 2'-deoxyribonucleosides provided the following half-life (t₁/₂) data under different deprotection conditions.

Protecting GroupAqueous Methylamine (t₁/₂)2.0 M Ethanolic Ammonia (B1221849) (t₁/₂)0.05 M K₂CO₃ in Methanol (t₁/₂)
dA(PAc) < 30 s7 min3 min
dA(Bz)36 min> 2 h (trace cleavage)> 2 h (~20% cleavage)
dC(Ac)< 30 s> 2 h (trace cleavage)< 30 s
dG(iBu)18 min> 2 h (trace cleavage)75 min
Data adapted from a study on deprotection kinetics. Note that conditions may vary from standard oligonucleotide deprotection protocols.

These data clearly illustrate the significantly faster deprotection of the PAc group compared to the standard Bz group under various basic conditions.

Experimental Workflow

The following diagram illustrates the complete workflow from the protected nucleoside to the final deprotected oligonucleotide.

PAc_Workflow cluster_0 Monomer Preparation cluster_1 Automated Synthesis cluster_2 Post-Synthesis Processing dA 2'-deoxyadenosine PAc_dA N⁶-PAc-dA DMT_PAc_dA 5'-DMT-N⁶-PAc-dA PAc_dA_amidite PAc-dA-CE Phosphoramidite Synth Solid-Phase Oligonucleotide Synthesis PAc_dA_amidite->Synth Cleavage Cleavage from Support Synth->Cleavage Deprotection Mild Base Deprotection Purification HPLC Purification Final_Oligo Purified Oligonucleotide

Conclusion

The phenoxyacetyl protecting group for 2'-deoxyadenosine provides a robust and reliable option for the synthesis of modified oligonucleotides that are sensitive to standard deprotection conditions. Its rapid removal under mild basic conditions, favorable stability during synthesis, and compatibility with standard phosphoramidite chemistry make PAc-dA an invaluable tool for researchers and professionals in drug development and molecular biology. The use of PAc-dA, as part of a mild deprotection strategy, expands the repertoire of chemical modifications that can be incorporated into synthetic oligonucleotides, thereby enabling the development of novel diagnostics and therapeutics.

References

Methodological & Application

Application Notes and Protocols for DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dA(PAc) Phosphoramidite (B1245037) is a crucial building block in automated solid-phase oligonucleotide synthesis. The phenoxyacetyl (PAc) protecting group on the exocyclic amine of adenine (B156593) offers the advantage of lability under milder basic conditions compared to standard protecting groups like benzoyl (Bz). This feature is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that would not withstand harsh deprotection conditions. These application notes provide a detailed protocol for the use of DMT-dA(PAc) Phosphoramidite, from handling and storage to the final deprotection of the synthesized oligonucleotide.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its reactivity and ensure high coupling efficiencies.

  • Storage: Store the phosphoramidite at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It should be protected from light and moisture.

  • Handling: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture. All handling of the solid phosphoramidite and its solutions should be performed under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous techniques.

  • Solution Preparation: Prepare phosphoramidite solutions using anhydrous acetonitrile (B52724) (<30 ppm water). The recommended concentration for use in automated synthesizers is typically 0.1 M.[2] For each gram of phosphoramidite, add approximately 12 mL of anhydrous acetonitrile to achieve this concentration.[3]

Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using this compound follows the standard, automated four-step phosphoramidite cycle: detritylation, coupling, capping, and oxidation.

Data Presentation: Reagents for Synthesis Cycle
StepReagentCompositionPurpose
1. Detritylation (Deblocking) Deblocking Solution3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.[4][5][6]Removes the 5'-DMT protecting group, exposing a free hydroxyl for the next coupling reaction.
2. Coupling This compound Solution0.1 M DMT-dA(PAc) in anhydrous acetonitrile.[2]The building block to be added to the growing oligonucleotide chain.
Activator Solution0.25 - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[5]Activates the phosphoramidite for coupling.
3. Capping Capping Solution AAcetic anhydride (B1165640) in Tetrahydrofuran (THF) or Acetonitrile.[7] For UltraMild deprotection, Phenoxyacetic Anhydride (Pac₂O) in THF/Pyridine is recommended to prevent base exchange.[8]Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
Capping Solution B16% N-Methylimidazole (NMI) in THF.[2]Catalyzes the capping reaction.
4. Oxidation Oxidizing Solution0.02 - 0.05 M Iodine in a mixture of THF, Pyridine, and Water.[4][9]Oxidizes the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition on an automated DNA synthesizer. The cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Detritylation: The solid support is treated with the deblocking solution (e.g., 3% TCA in DCM) to remove the 5'-DMT group. The column is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The this compound solution (0.1 M) and the activator solution (e.g., 0.45 M ETT) are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a standard coupling time of approximately 30-60 seconds.

  • Capping: A 1:1 mixture of Capping Solution A and Capping Solution B is introduced to the column to cap any unreacted 5'-hydroxyl groups.

  • Oxidation: The oxidizing solution is passed through the column to convert the newly formed phosphite triester to a stable phosphate triester.

  • Washing: The column is washed with anhydrous acetonitrile to remove residual reagents before initiating the next cycle.

Protocol 2: Cleavage and Deprotection

The phenoxyacetyl (PAc) group on the adenine base is labile and can be removed under milder conditions than standard protecting groups. This allows for two primary deprotection strategies.

Method A: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

This method is rapid and effective for routine oligonucleotides.

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.

  • Incubate the sealed vial at room temperature for 2-4 hours or at 55°C for 1-2 hours.[2][10]

  • After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the support with a small volume of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Method B: UltraMild Deprotection with Potassium Carbonate

This method is recommended for oligonucleotides containing sensitive labels or modifications that are not stable to ammonium hydroxide.[10][11]

  • Ensure that Capping Solution A with Phenoxyacetic Anhydride was used during the synthesis to prevent the formation of acetyl-protected dG.[8]

  • Transfer the solid support to a screw-cap vial.

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Add the potassium carbonate solution to the support and incubate at room temperature for 4 hours.[8][11][12]

  • After incubation, carefully transfer the methanolic solution containing the oligonucleotide to a new tube.

  • Neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.[8]

  • The oligonucleotide can then be desalted or purified. Note: Do not evaporate the basic methanolic solution to dryness before neutralization, as this can damage the oligonucleotide.[8]

Mandatory Visualization

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle (Repeated for each nucleotide) cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (Attached 3'-terminal nucleoside) deblock 1. Detritylation (DMT Removal) start->deblock Expose 5'-OH couple 2. Coupling (Add DMT-dA(PAc) Phosphoramidite) deblock->couple Activate cap 3. Capping (Block Unreacted Sites) couple->cap Cap Failures oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize Oxidize P(III) to P(V) end_cycle Chain Elongated by one Nucleotide oxidize->end_cycle cleave Cleavage from Support & Deprotection of Phosphate Groups end_cycle->cleave After final cycle deprotect_base Base Deprotection (Remove PAc group) cleave->deprotect_base purify Purification (e.g., HPLC, PAGE) deprotect_base->purify final_oligo Final Oligonucleotide purify->final_oligo

Caption: Workflow for oligonucleotide synthesis using this compound.

This diagram outlines the cyclical, four-step process of automated solid-phase oligonucleotide synthesis, followed by the post-synthesis cleavage and deprotection steps necessary to yield the final, biologically active oligonucleotide. The use of the PAc protecting group allows for flexibility in the base deprotection step, accommodating both standard and milder conditions.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis using DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and efficient creation of custom DNA and RNA sequences for a wide array of applications, including therapeutic drug development, diagnostic probes, and molecular biology research. The phosphoramidite (B1245037) method is the standard chemistry employed in this process, relying on the sequential addition of nucleotide building blocks to a growing chain on a solid support.

The choice of protecting groups for the exocyclic amines of the nucleobases is critical to ensure high-fidelity synthesis and to allow for efficient deprotection without damaging the final oligonucleotide product. Standard protecting groups, such as benzoyl (Bz) for adenosine, often require harsh basic conditions for removal. The use of DMT-dA(PAc) Phosphoramidite, where the exocyclic amine of deoxyadenosine (B7792050) is protected by a phenoxyacetyl (PAc) group, offers a significant advantage. The PAc group is considerably more labile than the traditional Bz group, allowing for "UltraMILD" deprotection conditions.[1][2] This is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded under standard deprotection protocols.[1]

These application notes provide a comprehensive guide to the use of this compound in automated solid-phase oligonucleotide synthesis, covering the synthesis cycle, deprotection, and analysis of the final product.

Data Presentation

Table 1: Typical Performance Metrics in Automated Solid-Phase Oligonucleotide Synthesis
ParameterTypical ValueFactors Influencing Performance
Coupling Efficiency >98%Purity of phosphoramidites and reagents, anhydrous conditions, activator type, coupling time.[3]
Overall Yield of Full-Length Product (for a 20-mer) ~70% (at 98% coupling efficiency per step)Coupling efficiency at each cycle.[4]
Purity of Crude Oligonucleotide Variable, depends on synthesis efficiencyCoupling efficiency, capping efficiency, side reactions (e.g., depurination).
Table 2: Comparison of Deprotection Conditions for Adenosine Protecting Groups
Protecting GroupReagentConditionsAdvantagesDisadvantages
Benzoyl (Bz) Concentrated Ammonium Hydroxide8-16 hours at 55°CStandard, well-established method.[5]Harsh conditions can damage sensitive modifications.
Phenoxyacetyl (PAc) 0.05M Potassium Carbonate in Methanol (B129727)4 hours at room temperatureUltraMILD conditions, compatible with sensitive labels.[1][2]Requires neutralization before drying.[1]
Phenoxyacetyl (PAc) Concentrated Ammonium Hydroxide2 hours at room temperatureFaster than standard Bz deprotection, milder conditions.[1][2]Still uses ammonia, which may not be suitable for all sensitive molecules.
Phenoxyacetyl (PAc) Ammonia/Methylamine (AMA)10 minutes at 65°CVery rapid deprotection.Requires compatible protecting groups on other bases (e.g., Ac-dC).[6]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard four-step cycle for automated solid-phase synthesis of oligonucleotides on a DNA synthesizer.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Phosphoramidites: DMT-dA(PAc), DMT-dG(iPr-Pac), DMT-dC(Ac), and DMT-dT phosphoramidites dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).[3][6]

  • Capping Solution A: Phenoxyacetic anhydride (B1165640) (Pac₂O) in THF/Pyridine.[1]

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

  • Anhydrous Acetonitrile: For washing steps.

Protocol:

  • Step 1: Detritylation (Deblocking)

    • The solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • The this compound solution and the activator solution are delivered simultaneously to the column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. The typical coupling time is 30-180 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to n-1 shortmer sequences), they are acetylated.

    • Capping Solution A and Capping Solution B are delivered to the column. The use of phenoxyacetic anhydride in Cap A is recommended when using PAc-protected amidites to prevent protecting group exchange.[1]

    • The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • The oxidizing solution is passed through the column.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection Protocol (UltraMILD Conditions)

This protocol is recommended for oligonucleotides synthesized with DMT-dA(PAc) and other UltraMILD protecting groups, especially when sensitive modifications are present.

Materials and Reagents:

  • 0.05 M Potassium Carbonate in anhydrous methanol.[1][2]

  • Glacial Acetic Acid.

  • Deionized Water.

Protocol:

  • After completion of the synthesis, transfer the solid support from the synthesis column to a reaction vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the support.

  • Incubate at room temperature for 4 hours.[1][2]

  • After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution. Note: This step is crucial to prevent degradation of the oligonucleotide upon drying.[1]

  • The oligonucleotide solution can now be desalted or purified by HPLC.

Analysis of Oligonucleotide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic oligonucleotides.

Instrumentation and Reagents:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

Protocol:

  • Dissolve a small aliquot of the crude or purified oligonucleotide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 50% B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • The purity of the oligonucleotide is determined by integrating the area of the main peak corresponding to the full-length product and comparing it to the total area of all peaks.

Visualizations

Automated_Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-dA(PAc)) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevent n-1 Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection (UltraMILD Conditions) Oxidation->Cleavage_Deprotection Synthesis Complete Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Analysis Quality Control (HPLC, MS) Purification->Analysis

Caption: Workflow for automated solid-phase oligonucleotide synthesis using this compound.

Deprotection_Pathway cluster_cleavage Cleavage & Base Deprotection cluster_neutralization Neutralization cluster_final Final Product Oligo_on_Support Fully Protected Oligonucleotide (on CPG support) - 5'-DMT - PAc on dA - Cyanoethyl on Phosphates K2CO3 0.05M K2CO3 in Methanol (4h, RT) Oligo_on_Support->K2CO3 Acetic_Acid Glacial Acetic Acid K2CO3->Acetic_Acid Prevent Degradation Deprotected_Oligo Fully Deprotected Oligonucleotide (in solution) Acetic_Acid->Deprotected_Oligo

Caption: UltraMILD deprotection pathway for oligonucleotides containing PAc-protected adenosine.

References

Application Note: Incorporation of DMT-dA(PAc) Phosphoramidite in Custom DNA Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful incorporation of N6-phenoxyacetyl-2'-deoxyadenosine phosphoramidite (B1245037) (DMT-dA(PAc)) into custom DNA oligonucleotides. The phenoxyacetyl (PAc) protecting group offers significant advantages over the standard benzoyl (Bz) group, primarily its lability under milder basic conditions. This allows for a rapid and gentle deprotection step, which is crucial for the synthesis of oligonucleotides containing sensitive modifications, labels, or complex secondary structures. These protocols are designed for use with standard automated solid-phase DNA synthesizers.

Introduction

The chemical synthesis of DNA oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[1][] The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain on a solid support.[3][4] To prevent unwanted side reactions, reactive exocyclic amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are protected with temporary chemical moieties.[]

DMT-dA(PAc) Phosphoramidite is a modified deoxyadenosine (B7792050) building block where the exocyclic N6-amino group is protected by a phenoxyacetyl (PAc) group.[6][7] The PAc group is significantly more labile than the traditional benzoyl (Bz) group, allowing for complete removal with a brief treatment of aqueous ammonia (B1221849) at room temperature or other mild reagents.[8] This "UltraMILD" deprotection capability is highly advantageous for:

  • Preventing degradation of sensitive fluorescent dyes, quenchers, or other modifications.

  • Synthesizing RNA/DNA chimeras , where the 2'-hydroxyl protecting groups in RNA are sensitive to harsh conditions.[9][10]

  • Preparing oligonucleotides for applications requiring the highest possible purity and integrity.

Product Specifications and Properties

The key properties of this compound are summarized below.

PropertyValueReference(s)
Formal Name 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(phenoxyacetyl)-adenosine, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite][7]
Synonyms (4,4'-Dimethoxytrityl)-dA(PAc) Phosphoramidite[7]
Molecular Formula C48H54N7O8P[6][7][11]
Molecular Weight ~888.0 g/mol [6][7]
CAS Number 110543-74-3[6][7][11]
Purity Typically ≥97%[6][11]
Appearance Solid[7]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon). Protect from light and moisture.[6][7][12]
Shipping Conditions Ambient temperature for short durations.[6][12]
Solubility Soluble in anhydrous acetonitrile (B52724).[13]

Experimental Protocols

Reagent Preparation
  • Phosphoramidite Solution : Under an inert atmosphere (e.g., in a glove box or using an argon-flushed syringe), dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.[13][14] The exact concentration may be adjusted based on the specific DNA synthesizer and protocol.

  • Standard Reagents : Ensure all other reagents for the DNA synthesizer (activator, deblocking solution, capping reagents, and oxidizer) are fresh and anhydrous as per the instrument manufacturer's recommendations. The presence of moisture is a primary cause of reduced coupling efficiency.[15]

Automated Solid-Phase DNA Synthesis

The synthesis of the oligonucleotide proceeds via a standard four-step cycle for each nucleotide addition.[4] This cycle is repeated until the full-length sequence is assembled.

G cluster_cycle Oligonucleotide Synthesis Cycle (Repeated for each base) start Start Cycle: Support-bound oligo with 5'-DMT deblock Step 1: Deblocking (Detritylation) Removes 5'-DMT group with acid (e.g., 3% TCA) start->deblock Exposes 5'-OH couple Step 2: Coupling Activated DMT-dA(PAc) reacts with free 5'-OH group deblock->couple Washes cap Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent further elongation couple->cap Forms phosphite (B83602) triester oxidize Step 4: Oxidation Phosphite triester linkage is oxidized to a stable phosphate (B84403) triester cap->oxidize Blocks failure sequences end End Cycle: Oligo is one base longer oxidize->end Stabilizes backbone end->deblock Start next cycle

Caption: Automated four-step phosphoramidite synthesis cycle.

Protocol Steps:

  • Deblocking (Detritylation) : The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a solution of 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM).[13][16] This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling : The prepared 0.1 M DMT-dA(PAc) solution and an activator (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile) are delivered to the synthesis column.[13] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. A coupling time of 30-180 seconds is typical, and optimization may be required to ensure high coupling efficiency (>99%).[4][13]

  • Capping : Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[15] This step is critical to prevent the formation of n-1 deletion mutant sequences.

  • Oxidation : The newly formed, unstable phosphite triester linkage is oxidized to a stable phosphotriester backbone using a solution of iodine in a water/pyridine/THF mixture.[4]

This cycle is repeated until all bases in the desired sequence have been added. The final cycle can be programmed to either remove the last DMT group ("DMT-off") or leave it on ("DMT-on") for subsequent purification.[14]

Cleavage and Deprotection

The use of the PAc group on deoxyadenosine allows for significantly milder deprotection conditions compared to the standard Bz group. This minimizes damage to the oligonucleotide and any sensitive modifications.

Protecting GroupReagentTemperatureTimeCompatibility NotesReference(s)
Standard (Bz-dA) Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)55 °C8 - 17 hoursHarsh conditions. Not suitable for many dyes or sensitive modifications.[9][10][17]
Mild (PAc-dA) Concentrated Ammonium Hydroxide (28-30%)Room Temp< 4 hoursRapid and mild. Compatible with most modifications. Preserves integrity of the final product.[8][17]
UltraMILD (PAc-dA) 0.05 M Potassium Carbonate in Anhydrous MethanolRoom Temp4 hoursUltra-mild conditions for extremely sensitive oligonucleotides. Requires compatible protecting groups on dC and dG.[17]
UltraFAST (with Ac-dC) Ammonium Hydroxide / 40% Methylamine (AMA) (1:1)65 °C5 - 10 minutesVery fast deprotection. Requires use of acetyl-protected dC (Ac-dC) to avoid side reactions.[9][10][17]

Recommended Protocol (Mild Deprotection):

  • Remove the synthesis column from the synthesizer.

  • Attach a syringe to each end of the column. Pass concentrated ammonium hydroxide (28-30%) back and forth through the column for approximately 1-2 hours at room temperature to cleave the oligonucleotide from the solid support.

  • Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed, pressure-rated vial.

  • Heat the vial at room temperature for an additional 2-4 hours to complete the removal of the PAc and cyanoethyl protecting groups.[8]

  • After deprotection is complete, cool the vial and carefully vent. Remove the ammonia by vacuum centrifugation.

  • Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer for analysis and purification.

G start Synthesis Complete on Solid Support (DMT-On Recommended) cleavage Step 1: Cleavage Treat with NH4OH at Room Temp (1-2 hours) start->cleavage deprotection Step 2: Base Deprotection Incubate in NH4OH at Room Temp (2-4 hours) cleavage->deprotection Oligo is now in solution dry Step 3: Dry Down Remove ammonia via vacuum centrifugation deprotection->dry PAc and cyanoethyl groups removed purify Step 4: Purification DMT-On Purification (e.g., Glen-Pak™ Cartridge) dry->purify detritylate Step 5: Final Detritylation Treat with 80% Acetic Acid (if DMT-On) purify->detritylate Removes failure sequences desalt Step 6: Desalting / Final Prep Ethanol precipitation or desalting cartridge detritylate->desalt Removes final DMT group final_oligo Purified Custom Primer desalt->final_oligo

Caption: Post-synthesis cleavage, deprotection, and purification workflow.

Purification and Quality Control

For most applications, purification of the final oligonucleotide is essential.

  • DMT-On Purification : Synthesizing the oligonucleotide "DMT-on" allows for highly effective reverse-phase purification using cartridges (e.g., Glen-Pak™).[18] The hydrophobic DMT group on the full-length product binds strongly to the cartridge, while shorter, DMT-lacking failure sequences are washed away. The purified oligo is then detritylated on-cartridge with a mild acid wash.[18][19]

  • Quality Control : The final product should be analyzed by mass spectrometry (ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical HPLC or UPLC to assess purity.[16]

References

Application Notes and Protocols: DMT-dA(PAc) Phosphoramidite for Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dA(PAc) Phosphoramidite (B1245037) is a crucial building block for the chemical synthesis of DNA and RNA, particularly for antisense oligonucleotides. This modified deoxyadenosine (B7792050) phosphoramidite features a 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl position and a phenoxyacetyl (PAc) group protecting the exocyclic amino group of the adenine (B156593) base. The DMT group is an acid-labile protecting group essential for the stepwise, directional synthesis of oligonucleotides on a solid support.[1][2][3] The PAc protecting group is a key feature, offering significant advantages over the more traditional benzoyl (Bz) group, primarily its lability under milder basic conditions.[4][5] This allows for a more rapid and gentle deprotection process, which is critical for the synthesis of oligonucleotides containing sensitive or complex modifications often found in therapeutic antisense applications.[5][6]

The use of DMT-dA(PAc) phosphoramidite is compatible with the standard phosphoramidite chemistry cycle, which involves four main steps: detritylation, coupling, capping, and oxidation.[1][7][8] The mild deprotection conditions afforded by the PAc group make it an ideal choice for synthesizing modified antisense oligonucleotides, which are designed to modulate gene expression.

Key Advantages of the Phenoxyacetyl (PAc) Protecting Group

The phenoxyacetyl (PAc) protecting group on the adenine base offers several advantages over the standard benzoyl (Bz) group:

  • Mild Deprotection Conditions: The PAc group can be removed under significantly milder basic conditions, preserving the integrity of sensitive modifications on the oligonucleotide.[4][5]

  • Rapid Deprotection: The deprotection process is much faster. For example, complete deprotection can be achieved in less than four hours with 29% ammonia (B1221849) at room temperature.[4]

  • Reduced Side Reactions: The milder conditions minimize the risk of side reactions and degradation of the final oligonucleotide product.

  • Compatibility: It is compatible with a range of deprotection reagents, offering flexibility in the experimental setup.[5][9]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard four-step cycle for solid-phase oligonucleotide synthesis using an automated synthesizer.

Materials and Reagents:

  • This compound and other required phosphoramidites (dC, dG, T) dissolved in anhydrous acetonitrile (B52724) (typically 0.1 M).

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene with the initial nucleoside.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Solution: A two-part solution, typically acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

  • Oxidizing Solution: Iodine solution (e.g., 0.02 M iodine in THF/Water/Pyridine).

  • Washing Solution: Anhydrous acetonitrile.

Workflow Diagram for Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Step 1: Detritylation (DMT Removal) Coupling Step 2: Coupling (Add DMT-dA(PAc)) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping (Block Unreacted Sites) Coupling->Capping Forms Phosphite (B83602) Triester Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Forms Phosphate (B84403) Triester (Repeat for next cycle) Cleavage Cleavage from Support Oxidation->Cleavage After final cycle Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Procedure:

  • Detritylation (Deblocking): The solid support is treated with the deblocking solution to remove the DMT group from the 5'-hydroxyl of the initial nucleoside, exposing a reactive hydroxyl group.[8] The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[10]

  • Coupling: The this compound solution and activator are simultaneously delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[7]

  • Capping: To prevent the formation of failure sequences (n-1), any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping solution.[1]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[10]

  • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The use of the PAc group on adenine allows for milder deprotection conditions.

Deprotection Conditions Comparison

Protecting GroupReagentTemperatureTimeNotes
PAc (dA) 29% Ammonium (B1175870) HydroxideRoom Temperature< 4 hoursRecommended for sensitive oligonucleotides.[4]
PAc (dA) 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursAn "UltraMild" deprotection method.[5][9]
PAc (dA) with Ac (dC) and iPr-Pac (dG) 30% Ammonium HydroxideRoom Temperature2 hoursFor oligonucleotides with "UltraMild" protecting groups.[9]
Bz (dA) - Standard Concentrated Ammonium Hydroxide55 °C8-17 hoursStandard, more harsh conditions.[9]

Recommended Deprotection Protocol for PAc-Protected Oligonucleotides:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of 29% aqueous ammonium hydroxide.

  • Incubate at room temperature for 4 hours.

  • After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Application Example: Synthesis of STING Agonists

This compound has been utilized in the synthesis of cyclic dinucleotide prodrugs that act as agonists for the Stimulator of Interferon Genes (STING) pathway.[11] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response.

STING Signaling Pathway

G cluster_pathway STING Signaling Pathway CDN Cyclic Dinucleotides (e.g., cGAMP) STING STING (ER Membrane) CDN->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Induces Transcription

Caption: Simplified STING signaling pathway activation.

Antisense oligonucleotides and other nucleic acid-based therapeutics often require chemical modifications to enhance their stability, delivery, and efficacy. The mild deprotection conditions afforded by this compound are highly advantageous for preserving these modifications, ensuring the integrity and functionality of the final therapeutic product.

References

Application Notes and Protocols: DMT-dA(PAc) Phosphoramidite in the Synthesis of siRNA Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of small interfering RNA (siRNA) molecules is a cornerstone of modern molecular biology and therapeutic development. The phosphoramidite (B1245037) method remains the gold standard for solid-phase oligonucleotide synthesis, enabling the precise construction of RNA sequences. The choice of protecting groups for the nucleoside phosphoramidites is critical to ensure high coupling efficiency, stability during synthesis, and effective deprotection without compromising the integrity of the final siRNA product.

This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N⁶-(phenoxyacetyl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dA(PAc) Phosphoramidite) in the synthesis of siRNA molecules. The phenoxyacetyl (PAc) protecting group on the adenine (B156593) base offers significant advantages, particularly its lability under mild basic conditions, which allows for rapid and gentle deprotection protocols. This "UltraMILD" characteristic is especially beneficial for the synthesis of sensitive or modified siRNA sequences.[1][2]

Properties of this compound

This compound is a modified adenine phosphoramidite designed for incorporation into synthetic oligonucleotides.[3] Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 5'-O-Dimethoxytrityl-N⁶-(phenoxyacetyl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[4]
Molecular Formula C₄₈H₅₄N₇O₈P[4][5]
Molecular Weight 887.96 g/mol [5]
CAS Number 110543-74-3[4][5]
Appearance White to off-white powder[6]
Purity ≥98%[5]
Storage Conditions -20°C, under inert gas, protected from light[4]
Solubility Soluble in anhydrous acetonitrile (B52724)[4]

Advantages of the Phenoxyacetyl (PAc) Protecting Group

The PAc group is classified as a labile protecting group, allowing for significantly milder and faster deprotection conditions compared to the standard benzoyl (Bz) protecting group traditionally used for adenine.[][8]

FeaturePAc Protecting GroupBz Protecting Group (Standard)Reference(s)
Deprotection Conditions Mild basic conditions (e.g., aqueous ammonia (B1221849) at room temperature, K₂CO₃ in methanol) are sufficient.[1][]Requires prolonged heating in concentrated aqueous ammonia (e.g., 55°C for 8-16 hours).[1][]
Deprotection Time Can be completely removed in under 4 hours at room temperature with 29% ammonia.[]Significantly longer deprotection times are required.[]
Compatibility Ideal for the synthesis of oligonucleotides containing base-sensitive modifications or labels.[1]Harsh deprotection conditions can degrade sensitive moieties.[1]
Depurination Stability Shows favorable stability against depurination during the acidic detritylation step.[]More susceptible to depurination under acidic conditions.[]

Experimental Protocols

Solid-Phase Synthesis of siRNA using Phosphoramidite Chemistry

The synthesis of siRNA oligonucleotides is performed on an automated solid-phase synthesizer. The process consists of a repeated four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Materials and Reagents:

  • This compound and other required RNA phosphoramidites (e.g., with Ac-C, iPr-Pac-G, and U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

  • Activator solution: 0.25 - 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

Protocol:

  • Preparation: Dissolve this compound and other RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install all reagent bottles on the automated synthesizer.

  • Synthesis Cycle:

    • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction. The orange-colored trityl cation released can be monitored spectrophotometrically to determine coupling efficiency.

    • Step 2: Coupling: The this compound solution and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. A typical coupling time for RNA phosphoramidites is 5-15 minutes.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: The four-step cycle is repeated until the desired siRNA sequence is synthesized.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

G cluster_synthesis_cycle siRNA Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling (DMT-dA(PAc) addition) Deblocking->Coupling Exposed 5'-OH Capping Step 3: Capping Coupling->Capping Oxidation Step 4: Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle End Final Product: Full-length siRNA on Solid Support Oxidation->End Final Cycle Start Initiation: Solid Support with first Nucleoside Start->Deblocking

Fig. 1: Automated Solid-Phase siRNA Synthesis Workflow.
Cleavage and Deprotection Protocol

Due to the labile nature of the PAc group, milder deprotection conditions can be employed, which is advantageous for maintaining the integrity of the RNA molecule.

Materials and Reagents:

  • Concentrated aqueous ammonia (28-30%) or a mixture of aqueous ammonia and methylamine (B109427) (AMA)

  • 0.05 M Potassium Carbonate in anhydrous methanol (B129727) (for highly sensitive oligonucleotides)

  • 2'-Desilylation buffer (e.g., Triethylamine trihydrofluoride (TEA·3HF) in DMSO and TEA)

Protocol:

  • Cleavage from Solid Support and Base Deprotection:

    • Transfer the solid support containing the synthesized siRNA to a sealed vial.

    • Add concentrated aqueous ammonia or AMA solution.

    • For PAc-protected oligonucleotides, incubate at room temperature for 2-4 hours or at 55°C for 30-60 minutes.[] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (including the PAc group from adenine) and the cyanoethyl groups from the phosphate backbone.

  • Removal of 2'-Hydroxyl Protecting Groups (Desilylation):

    • After cleavage and base deprotection, evaporate the ammonia/AMA solution.

    • Resuspend the oligonucleotide pellet in the 2'-desilylation buffer.

    • Incubate at 65°C for approximately 2.5 hours to remove the 2'-TBDMS or other silyl (B83357) protecting groups.

  • Quenching and Desalting:

    • Quench the desilylation reaction with an appropriate buffer.

    • Desalt the crude siRNA using size-exclusion chromatography or ethanol (B145695) precipitation to remove residual salts and protecting group by-products.

Purification and Analysis

The purity of the synthesized siRNA is crucial for its biological activity. High-Performance Liquid Chromatography (HPLC) is the most common method for both analysis and purification.

  • DMT-on Purification: If the final DMT group was left on, reverse-phase HPLC can be used to effectively separate the full-length product from shorter, uncapped sequences. The DMT group is then removed by treatment with an acidic solution (e.g., 80% acetic acid).

  • Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and is highly effective for purifying full-length siRNA from shorter fragments.

  • Analysis: The purity and identity of the final siRNA product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

RNAi Signaling Pathway

The synthesized siRNA molecules function through the RNA interference (RNAi) pathway to induce gene silencing.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA Synthetic siRNA (double-stranded) Dicer Dicer Enzyme siRNA->Dicer Processing (optional for synthetic siRNA) RISC_loading RISC Loading siRNA->RISC_loading Direct Loading Dicer->RISC_loading RISC_inactive Inactive RISC (with Argonaute) RISC_loading->RISC_inactive RISC_active Active RISC (with guide strand) RISC_inactive->RISC_active Passenger strand removal Cleavage mRNA Cleavage RISC_active->Cleavage Target recognition mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing (No Protein Synthesis) Degradation->Silencing

Fig. 2: The RNA Interference (RNAi) Signaling Pathway.

Pathway Description:

  • Introduction of siRNA: Synthetic siRNA duplexes are introduced into the cytoplasm of the target cell.

  • RISC Loading: The siRNA is loaded into the RNA-Induced Silencing Complex (RISC).

  • Strand Separation: Within the RISC, the siRNA duplex is unwound, and the passenger (sense) strand is discarded. The guide (antisense) strand remains associated with the Argonaute protein, a key component of RISC, forming the active RISC.

  • Target Recognition and Cleavage: The guide strand directs the active RISC to the target messenger RNA (mRNA) that has a complementary sequence.

  • mRNA Degradation: The Argonaute protein in the RISC complex cleaves the target mRNA.

  • Gene Silencing: The cleaved mRNA is subsequently degraded by cellular exonucleases, preventing its translation into a protein, thereby silencing the expression of the target gene.

Conclusion

This compound is an excellent choice for the synthesis of siRNA molecules, particularly when sensitive modifications are present or when rapid deprotection is desired. The use of the PAc protecting group allows for milder cleavage and deprotection conditions, which can lead to higher purity and yield of the final siRNA product. The protocols outlined in this document provide a framework for the successful synthesis, purification, and application of siRNA synthesized with this advanced phosphoramidite.

References

Application of DMT-dA(PAc) Phosphoramidite in CRISPR Guide RNA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, with broad applications in basic research, drug discovery, and therapeutic development. The synthesis of high-quality single guide RNAs (sgRNAs) is a critical component for the success of CRISPR-based experiments. Chemical synthesis of sgRNAs offers several advantages over biological production methods, including the ability to incorporate various chemical modifications to enhance stability, specificity, and efficacy. This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dA(PAc) Phosphoramidite) in the solid-phase synthesis of CRISPR guide RNAs.

The phenoxyacetyl (PAc) protecting group on the exocyclic amine of adenosine (B11128) is a "mild" protecting group, allowing for more gentle deprotection conditions compared to standard protecting groups like benzoyl (Bz). This is particularly advantageous for the synthesis of long and complex oligonucleotides like sgRNAs, which may be sensitive to harsh deprotection reagents. The use of DMT-dA(PAc) Phosphoramidite (B1245037) can contribute to higher purity and yield of the final sgRNA product.

Data Presentation

Table 1: Key Properties of this compound
PropertyValueReference
Molecular FormulaC48H54N7O8P[1]
Molecular Weight888.0 g/mol [1]
Purity≥97%[1]
Storage Condition-20°C[1]
Shipping ConditionAmbient Temperature[1]
Table 2: Comparison of Common Adenosine Protecting Groups in Oligonucleotide Synthesis
Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Benzoyl (Bz)Concentrated ammonium (B1175870) hydroxide (B78521), elevated temperature (e.g., 55°C) for several hours.Well-established, widely used.Harsh conditions can damage sensitive modifications and the RNA backbone.
Phenoxyacetyl (PAc) Milder conditions: concentrated ammonium hydroxide at room temperature, or potassium carbonate in methanol.[2]Faster and milder deprotection, compatible with sensitive modifications, can lead to higher purity.[2][3]May be more expensive than standard phosphoramidites.
Acetyl (Ac)Compatible with a wide range of deprotection conditions, including ultra-mild reagents.Very labile, allows for rapid deprotection.May not be stable enough for very long synthesis cycles.
N,N-Dimethylformamidine (dmf)Fast deprotection with AMA (Ammonium hydroxide/Methylamine).Rapid deprotection.Can lead to side reactions if not handled properly.
Table 3: Expected Performance Metrics in sgRNA Synthesis
ParameterTypical ValueNotes
Average Coupling Efficiency>99%Per step efficiency is critical for the yield of long oligonucleotides like sgRNA.[4]
Overall Yield (Crude)Dependent on length (e.g., ~50-70% for a 100-mer with 99% coupling efficiency)The overall yield is calculated as (Coupling Efficiency)^(Number of couplings).
Final Purity (after HPLC)≥80-95%Purity is crucial for downstream applications to avoid off-target effects.[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of CRISPR sgRNA using this compound

This protocol outlines the automated solid-phase synthesis of a single guide RNA using standard phosphoramidite chemistry on a DNA/RNA synthesizer.

Materials:

  • Phosphoramidites: DMT-rA(tac)-CE Phosphoramidite, DMT-rC(ac)-CE Phosphoramidite, DMT-rG(tac)-CE Phosphoramidite, DMT-rU-CE Phosphoramidite, and DMT-dA(PAc)-CE Phosphoramidite . (All at 0.1 M in anhydrous acetonitrile)

  • Solid Support: Pre-loaded CPG (Controlled Pore Glass) with the first nucleoside of the sgRNA sequence.

  • Activator: 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile (B52724).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Capping Reagents:

    • Cap A: Acetic Anhydride/Pyridine/THF

    • Cap B: 16% N-Methylimidazole/THF

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Washing Solvent: Anhydrous acetonitrile.

Procedure:

The synthesis is a cyclical process, with each cycle consisting of four main steps for the addition of a single nucleotide.

  • Deblocking (Detritylation):

    • The solid support is treated with the deblocking reagent to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved trityl cation.

  • Coupling:

    • The appropriate phosphoramidite solution (including this compound when an adenosine is required) and the activator solution are mixed and delivered to the synthesis column.

    • The coupling reaction, forming a phosphite (B83602) triester linkage, is allowed to proceed for a specified time (typically 2-10 minutes for RNA synthesis).

  • Capping:

    • To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), the solid support is treated with the capping reagents.

    • This step acetylates any unreacted 5'-hydroxyl groups.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide in the sgRNA sequence.

Protocol 2: Cleavage and Deprotection of sgRNA containing PAc-protected Adenosine

The use of the PAc protecting group allows for milder deprotection conditions, which is beneficial for the integrity of the synthesized sgRNA.

Materials:

  • Cleavage and Deprotection Solution:

    • Option A (Mild): Concentrated ammonium hydroxide (28-30%).

    • Option B (Ultra-Mild): 0.05 M Potassium carbonate in anhydrous methanol.[2]

    • Option C (Fast): A 1:1 (v/v) mixture of aqueous Ammonium hydroxide and aqueous Methylamine (AMA).

  • 2'-Deprotection Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or a mixture of TEA·3HF, TEA, and NMP.

Procedure:

  • Cleavage from Solid Support and Removal of Protecting Groups:

    • Transfer the CPG solid support to a screw-cap vial.

    • Add the chosen cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

    • Incubate at room temperature for 2-4 hours or at 55°C for 30-60 minutes. The milder conditions are a key advantage of the PAc group.[3]

    • After incubation, filter the solution to separate the cleaved oligonucleotide from the CPG support.

    • Evaporate the solution to dryness in a vacuum concentrator.

  • Removal of 2'-Hydroxyl Protecting Groups (Desilylation):

    • Resuspend the dried oligonucleotide in the 2'-deprotection reagent.

    • Incubate at 65°C for 1.5-2.5 hours.

    • Quench the reaction by adding a quenching buffer (e.g., isopropoxytrimethylsilane).

Protocol 3: Purification and Analysis of Synthesized sgRNA

Purification is essential to remove truncated sequences and other impurities.

Materials:

  • Purification System: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reversed-phase or ion-exchange).

  • Buffers for HPLC:

  • Desalting Columns: (e.g., NAP-25).

  • Analysis Instruments:

    • UV-Vis Spectrophotometer for quantification.

    • Mass Spectrometer (e.g., ESI-MS) for identity confirmation.

    • Capillary Electrophoresis (CE) or Polyacrylamide Gel Electrophoresis (PAGE) for purity analysis.[7]

Procedure:

  • HPLC Purification:

    • Resuspend the desilylated sgRNA in an appropriate buffer.

    • Inject the sample into the HPLC system.

    • Elute the sgRNA using a gradient of Buffer B.

    • Collect the fractions corresponding to the full-length product.

  • Desalting:

    • Pool the pure fractions and desalt using a desalting column to remove the HPLC buffer salts.

    • Lyophilize the desalted sgRNA to obtain a dry powder.

  • Quality Control:

    • Quantification: Resuspend the purified sgRNA in nuclease-free water and measure the absorbance at 260 nm using a UV-Vis spectrophotometer to determine the concentration.

    • Identity Verification: Analyze the sgRNA by mass spectrometry to confirm that the molecular weight matches the expected value.

    • Purity Assessment: Assess the purity of the final product by CE or denaturing PAGE. A purity of >80-95% is generally desired.[5][6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase sgRNA Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_purification Purification & Analysis start Start with CPG Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (this compound) deblocking->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation repeat Repeat for each nucleotide oxidation->repeat cleavage Cleavage & Deprotection (Mild Conditions for PAc) desilylation 2'-Deprotection cleavage->desilylation hplc HPLC Purification desilylation->hplc desalting Desalting hplc->desalting qc Quality Control (MS, CE, UV-Vis) desalting->qc final_product Purified sgRNA qc->final_product

Caption: Workflow for sgRNA synthesis using this compound.

logical_relationship cluster_phosphoramidite Phosphoramidite Properties cluster_synthesis_impact Impact on Synthesis & Processing cluster_outcome Final Product Outcome phosphoramidite This compound pac_group PAc Protecting Group phosphoramidite->pac_group dmt_group DMT Protecting Group phosphoramidite->dmt_group mild_deprotection Milder Deprotection Conditions pac_group->mild_deprotection rp_purification Facilitates Reversed-Phase Purification (DMT-on) dmt_group->rp_purification reduced_damage Reduced Risk of Damage to sgRNA mild_deprotection->reduced_damage high_purity Higher Purity sgRNA reduced_damage->high_purity high_yield Potentially Higher Yield reduced_damage->high_yield rp_purification->high_purity enhanced_performance Enhanced CRISPR Editing Performance high_purity->enhanced_performance high_yield->enhanced_performance

Caption: Logical relationship of DMT-dA(PAc) properties to sgRNA quality.

References

Application Notes and Protocols for DMT-dA(PAc) Phosphoramidite Coupling in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. The phosphoramidite (B1245037) method is the gold standard for this process, enabling the efficient and high-fidelity assembly of DNA and RNA sequences.[1] Protecting groups are essential to prevent unwanted side reactions during synthesis, and the choice of these groups can significantly impact the overall success and applicability of the synthesized oligonucleotides, especially when sensitive modifications are incorporated.[2]

This document provides a detailed protocol for the use of N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dA(PAc) Phosphoramidite. This phosphoramidite is an "UltraMILD" monomer, designed for use in syntheses where the final oligonucleotide contains base-labile modifications that would be degraded under standard deprotection conditions.[2][] The phenoxyacetyl (PAc) protecting group on the adenine (B156593) base is significantly more labile than the standard benzoyl (Bz) group, allowing for rapid and gentle deprotection.[][4]

Key Features of this compound

  • Mild Deprotection: The PAc group is readily cleaved under mild basic conditions, preserving the integrity of sensitive labels, dyes, and other modifications.[]

  • High Coupling Efficiency: While specific quantitative data for every phosphoramidite can vary between synthesis platforms and reagent batches, phosphoramidite chemistry generally achieves coupling efficiencies greater than 99%.[5] It is expected that DMT-dA(PAc) will perform at a comparable level under optimized conditions.

  • Compatibility: Designed for use in standard automated DNA synthesizers.

Quantitative Data Summary

The following table summarizes typical performance parameters and conditions associated with UltraMILD phosphoramidite synthesis. It is important to note that optimal conditions may vary depending on the specific DNA synthesizer, reagents, and the sequence being synthesized.

ParameterStandard Phosphoramidites (e.g., DMT-dA(Bz))UltraMILD Phosphoramidites (e.g., DMT-dA(PAc))Reference
Typical Coupling Efficiency > 99%> 98% (expected)[4][5]
Capping Reagent Acetic Anhydride (B1165640)Phenoxyacetic Anhydride (Pac₂O)[6][7]
Deprotection Conditions Concentrated Ammonium (B1175870) Hydroxide, 55°C, 8-16 hours0.05 M Potassium Carbonate in Methanol, Room Temp, 4 hours[][6]
OR Concentrated Ammonium Hydroxide, Room Temp, 2 hours[]

Experimental Protocols

Phosphoramidite and Reagent Preparation

Proper preparation of all reagents is critical to achieving high synthesis efficiency. Anhydrous conditions must be maintained throughout the synthesis process.

  • Phosphoramidite Solution:

    • Dissolve this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

    • Ensure the acetonitrile used has a low water content (≤ 30 ppm).

  • Activator Solution:

    • A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is recommended. Other activators like 1H-Tetrazole or Dicyanoimidazole (DCI) can also be used.

  • UltraMILD Capping Solutions:

    • Cap A: 5% Phenoxyacetic Anhydride (Pac₂O) in Tetrahydrofuran (THF) or Acetonitrile. Crucially, do not use capping mixtures containing acetic anhydride. [6][7] This is to prevent the exchange of the iPr-Pac protecting group on any dG monomers with an acetyl group, which would require harsh deprotection conditions.[7]

    • Cap B: 10% N-Methylimidazole (NMI) in THF or Acetonitrile.

  • Oxidizer Solution:

    • A standard solution of 0.02 M Iodine in THF/Water/Pyridine is typically used.

  • Deblocking Solution:

    • A solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

Automated DNA Synthesis Cycle

The following is a representative protocol for a standard DNA synthesizer. The duration and volume of reagent delivery may need to be optimized for specific instruments and synthesis scales.

StepReagent/SolventActionTypical Duration
1. Deblocking (Detritylation) 3% TCA in DCMRemoves the 5'-DMT protecting group from the growing oligonucleotide chain.60 - 120 seconds
Anhydrous AcetonitrileWashes the column to remove the detritylation reagent and the cleaved DMT cation.60 - 90 seconds
2. Coupling This compound (0.1 M) and Activator (0.45 M ETT)Delivers the phosphoramidite and activator to the column to react with the free 5'-hydroxyl group.180 - 300 seconds
Anhydrous AcetonitrileWashes the column to remove unreacted phosphoramidite and activator.60 - 90 seconds
3. Capping UltraMILD Cap A and Cap BAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.90 - 120 seconds
Anhydrous AcetonitrileWashes the column to remove capping reagents.60 - 90 seconds
4. Oxidation 0.02 M Iodine SolutionOxidizes the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.30 - 60 seconds
Anhydrous AcetonitrileWashes the column to remove the oxidizing agent.60 - 90 seconds

This cycle is repeated for each subsequent nucleotide addition.

Cleavage and Deprotection (UltraMILD Conditions)

This step is critical for preserving sensitive modifications on the oligonucleotide.

Method A: Potassium Carbonate in Methanol

  • After synthesis, transfer the solid support from the synthesis column to a sealed vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[6]

  • Incubate at room temperature for 4 hours.[6]

  • Carefully remove the supernatant containing the deprotected oligonucleotide.

  • Neutralization is required before drying: Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.[6]

  • The oligonucleotide can now be desalted or purified.

Method B: Ammonium Hydroxide at Room Temperature

  • Transfer the solid support to a sealed vial.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Incubate at room temperature for 2 hours.[]

  • Remove the supernatant containing the deprotected oligonucleotide.

  • The oligonucleotide can be dried down directly.

Visualizations

DNA_Synthesis_Cycle cluster_synthesis DNA Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add DMT-dA(PAc) + Activator Capping Capping Coupling->Capping Block Unreacted Sites Oxidation Oxidation Capping->Oxidation Stabilize Linkage Elongated_Chain Chain Elongated Oxidation->Elongated_Chain Elongated_Chain->Deblocking Next Cycle

Caption: The four-step automated DNA synthesis cycle.

Deprotection_Workflow cluster_deprotection UltraMILD Deprotection Workflow Synthesized_Oligo Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage and Base Deprotection Synthesized_Oligo->Cleavage_Deprotection Method_A 0.05M K2CO3 in Methanol 4 hours @ RT Cleavage_Deprotection->Method_A Method_B Conc. NH4OH 2 hours @ RT Cleavage_Deprotection->Method_B Neutralization Neutralize with Acetic Acid Method_A->Neutralization Purification Desalting / Purification Method_B->Purification Neutralization->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Workflow for UltraMILD cleavage and deprotection.

Troubleshooting

  • Low Coupling Efficiency:

    • Cause: Presence of water in the acetonitrile or other reagents.

    • Solution: Use fresh, anhydrous acetonitrile with low water content (≤ 30 ppm). Ensure all reagent bottles are properly sealed.

    • Cause: Incomplete activation of the phosphoramidite.

    • Solution: Use a fresh solution of activator. Consider increasing the coupling time.

    • Cause: Degraded phosphoramidite.

    • Solution: Use fresh phosphoramidite and store it under inert gas (argon) at the recommended temperature.

  • Degradation of Sensitive Modifications:

    • Cause: Use of standard deprotection conditions.

    • Solution: Strictly adhere to the UltraMILD deprotection protocols outlined above.

    • Cause: Use of acetic anhydride in the capping step.

    • Solution: Ensure that the capping reagents used are the UltraMILD formulation containing phenoxyacetic anhydride.[6][7]

By following these protocols and recommendations, researchers can successfully incorporate this compound into their oligonucleotide synthesis, enabling the production of high-quality, modified oligonucleotides for a wide range of applications.

References

Application Notes and Protocols: Deprotection Strategies for Oligonucleotides Synthesized with DMT-dA(PAc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-quality oligonucleotides is paramount for a wide range of applications, from therapeutic development to molecular diagnostics. The choice of protecting groups for the nucleobases is a critical factor that directly impacts the efficiency of synthesis and the integrity of the final product. The DMT-dA(PAc) phosphoramidite, which utilizes the phenoxyacetyl (PAc) protecting group for deoxyadenosine (B7792050), is a key component of the "UltraMILD" synthesis approach. This strategy is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or other base-labile functionalities, that would be degraded under standard deprotection conditions.

These application notes provide a comprehensive overview of the deprotection strategies for oligonucleotides synthesized using DMT-dA(PAc). We will delve into the rationale behind the UltraMILD approach, present detailed experimental protocols for various deprotection methods, and provide quantitative data to guide researchers in selecting the optimal strategy for their specific needs.

The Advantage of the Phenoxyacetyl (PAc) Protecting Group

The N6-phenoxyacetyl (PAc) group on deoxyadenosine is significantly more labile than the standard benzoyl (Bz) group. This increased lability allows for its removal under much milder basic conditions, thereby preserving the integrity of sensitive moieties within the oligonucleotide. The use of DMT-dA(PAc) in conjunction with other UltraMILD phosphoramidites, such as Ac-dC and iPr-Pac-dG, enables a complete deprotection of the oligonucleotide under conditions that minimize the risk of side reactions and degradation of valuable modifications.

A critical consideration when using Pac-protected amidites is the choice of capping reagent. Standard capping with acetic anhydride (B1165640) can lead to a transamidation reaction, where the Pac group is partially exchanged for an acetyl group. This acetylated species is more difficult to remove, necessitating longer deprotection times. To circumvent this issue, it is highly recommended to use phenoxyacetic anhydride (Pac2O) as the capping agent, which prevents this exchange and allows for rapid and efficient deprotection.

Deprotection Strategies and Protocols

The choice of deprotection strategy for oligonucleotides synthesized with DMT-dA(PAc) depends on the overall composition of the oligonucleotide, particularly the presence of other sensitive modifications. Below are detailed protocols for the most common and effective deprotection methods.

UltraMILD Deprotection with Potassium Carbonate in Methanol (B129727)

This is the mildest deprotection method and is the preferred choice for oligonucleotides containing highly base-sensitive functionalities.

Experimental Protocol:

  • Following solid-phase synthesis, transfer the controlled pore glass (CPG) support from the synthesis column to a sealed vial.

  • Add 1.0 mL of 0.05 M potassium carbonate (K2CO3) in anhydrous methanol to the vial.

  • Seal the vial tightly and incubate at room temperature for 4 hours with gentle agitation.

  • After incubation, carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new tube.

  • Wash the CPG support with an additional 0.5 mL of methanol and combine the wash with the initial supernatant.

  • Crucially, the potassium carbonate solution must be neutralized before drying. Add 20 µL of acetic acid for every 1 mL of the K2CO3 solution used.

  • The oligonucleotide solution can then be diluted with water for purification or dried using a vacuum concentrator.

Mild Deprotection with Aqueous Ammonium (B1175870) Hydroxide (B78521)

This method is slightly more rigorous than the potassium carbonate protocol but is still considered a mild deprotection strategy suitable for many applications.

Experimental Protocol:

  • Transfer the CPG support to a sealed vial.

  • Add 1.0 mL of concentrated ammonium hydroxide (28-30%) to the vial.

  • Seal the vial tightly and incubate at room temperature for 2 hours.

  • After incubation, transfer the ammonium hydroxide solution to a new tube.

  • Wash the CPG support with 0.5 mL of 50% acetonitrile/water and combine with the initial supernatant.

  • The solution can be dried in a vacuum concentrator.

UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)

For rapid deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be utilized. This method is significantly faster but is also more basic and should be used with caution for highly sensitive oligonucleotides. It is important to note that the UltraFAST system requires the use of acetyl (Ac) protected dC to avoid base modification.

Experimental Protocol:

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).

  • Add 1.0 mL of the freshly prepared AMA solution to the CPG support in a sealed vial.

  • Incubate the vial at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the AMA solution to a new tube and wash the support with 0.5 mL of 50% acetonitrile/water.

  • Dry the combined solution in a vacuum concentrator.

Quantitative Data Summary

The following table summarizes the recommended deprotection conditions and typical outcomes for oligonucleotides synthesized with DMT-dA(PAc).

Deprotection ReagentTemperatureTimePurity (Typical)Yield (Typical)Notes
0.05 M K2CO3 in MethanolRoom Temp.4 hours>95%HighThe mildest condition, ideal for highly sensitive modifications. Requires neutralization before drying.
Conc. NH4OHRoom Temp.2 hours>95%HighA mild and effective method for routine deprotection of Pac-protected oligonucleotides.
AMA (1:1 NH4OH/MeNH2)65°C10-15 min>90%HighA rapid deprotection method. Requires the use of Ac-dC to prevent side reactions.

Visualization of Workflows and Structures

To further clarify the processes and chemical entities involved, the following diagrams have been generated.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification Synthesis Solid-Phase Synthesis (DMT-dA(PAc)) Capping Capping (Pac2O recommended) Synthesis->Capping Cleavage Cleavage from Support & Base Deprotection Capping->Cleavage K2CO3 0.05M K2CO3/MeOH (Room Temp, 4h) Cleavage->K2CO3 UltraMILD NH4OH Conc. NH4OH (Room Temp, 2h) Cleavage->NH4OH Mild AMA AMA (65°C, 10-15 min) Cleavage->AMA UltraFAST Purification Purification (e.g., HPLC, PAGE) K2CO3->Purification NH4OH->Purification AMA->Purification DMT_dA_PAc_Structure cluster_structure DMT-dA(PAc) Structure cluster_deprotection_mechanism Deprotection Mechanism DMT_dA_PAc DMT_dA_PAc Structure_Label Key Components: - 5'-DMT (Dimethoxytrityl) group - Deoxyadenosine nucleobase - N6-PAc (Phenoxyacetyl) protecting group - 3'-Phosphoramidite Protected_A dA(PAc) Deprotected_A dA Protected_A->Deprotected_A Nucleophilic Acyl Substitution Base Base (e.g., OH-, NH3) Byproduct Phenoxyacetate

Application Notes and Protocols: DMT-dA(PAc) Phosphoramidite for the Synthesis of DNA Probes and Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dA(PAc) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of DNA oligonucleotides, particularly for applications requiring probes and primers. This modified deoxyadenosine (B7792050) phosphoramidite incorporates a phenoxyacetyl (PAc) protecting group for the exocyclic amine of adenine (B156593). The PAc group is significantly more labile than the traditional benzoyl (Bz) group, allowing for faster and milder deprotection conditions. This property is especially advantageous for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes, which might be degraded under harsh deprotection conditions. The use of DMT-dA(PAc) Phosphoramidite is integral to synthesizing high-quality, modified DNA sequences for a variety of applications in molecular biology, diagnostics, and therapeutic development.

Chemical Structure

The structure of this compound is characterized by three key chemical moieties: the 5'-dimethoxytrityl (DMT) group for protecting the 5'-hydroxyl, the phenoxyacetyl (PAc) group protecting the N6-amine of the adenine base, and the 3'-phosphoramidite group which enables the coupling reaction to the growing oligonucleotide chain.

Caption: Chemical structure of this compound.

Applications

This compound is widely used in solid-phase oligonucleotide synthesis for a variety of applications, including:

  • Synthesis of DNA Primers: For PCR, qPCR, and sequencing applications. The high coupling efficiency ensures the synthesis of high-fidelity primers.

  • Synthesis of DNA Probes: Including hydrolysis probes (e.g., TaqMan® probes), molecular beacons, and fluorescence in situ hybridization (FISH) probes. The mild deprotection conditions afforded by the PAc group are critical for preserving the integrity of fluorescent dyes and quenchers often incorporated into these probes.[1]

  • Synthesis of Modified Oligonucleotides: For therapeutic applications such as antisense oligonucleotides and siRNAs, where modifications to the nucleobases, sugar, or phosphate (B84403) backbone are common.

  • Gene Synthesis: For constructing synthetic genes and genetic circuits.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in oligonucleotide synthesis.

Table 1: Reagent Preparation

Product CodePhosphoramidite Quantity (grams)Volume of Anhydrous Acetonitrile (B52724) to Add (mL) for 0.1 M Solution
27-1723-xx0.505.6
27-1723-xx1.0011.3
27-1723-xx2.0022.6
27-1723-xx5.0056.5
Data sourced from Thermo Fisher Scientific product information.[2]

Table 2: Deprotection Conditions for PAc-Protected Adenine

Deprotection MethodReagentTemperatureDurationNotes
Rapid Concentrated Ammonium Hydroxide60°C20-60 minutesFor oligonucleotides >50 bases, incubate for 30-60 minutes.[2]
Mild Concentrated Ammonium HydroxideRoom Temperature16 hoursSuitable for many sensitive modifications.[2][3]
Standard Concentrated Ammonium Hydroxide55°C16 hoursA common protocol for standard oligonucleotides.[2]
Ultra-Mild 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRecommended for extremely sensitive modifications. Requires the use of UltraMild Cap A.[4][5]
AMA 30% Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65°C10 minutesA very fast deprotection method. Requires Ac-dC to avoid base modification.[4][5]

Table 3: Typical Performance Characteristics

ParameterTypical ValueNotes
Coupling Efficiency >99%High coupling efficiency is crucial for the synthesis of long oligonucleotides.[6][7]
Excitation Wavelength (for FAM-labeled oligos) ~495 nmFor oligonucleotides labeled with fluorescein (B123965) (FAM).[1]
Emission Wavelength (for FAM-labeled oligos) ~520 nmFor oligonucleotides labeled with fluorescein (FAM).[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To prepare a 0.1 M solution of this compound in anhydrous acetonitrile for use in an automated DNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (CH3CN), dried over activated 3 Å molecular sieves

  • Argon or Nitrogen gas

  • Appropriate vials for the DNA synthesizer

Procedure:

  • Ensure all glassware and equipment are dry.

  • Under an inert atmosphere (argon or nitrogen), add the appropriate volume of anhydrous acetonitrile to the vial containing the pre-weighed this compound (refer to Table 1).[2]

  • Gently swirl the vial to ensure the phosphoramidite is completely dissolved.

  • Install the vial on the appropriate port of the DNA synthesizer.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

Objective: To synthesize a custom DNA oligonucleotide using phosphoramidite chemistry on an automated synthesizer.

Workflow Diagram:

start Start: Solid Support with First Nucleoside detritylation 1. Detritylation: Remove 5'-DMT group with acid (e.g., TCA) start->detritylation wash1 Wash with Acetonitrile detritylation->wash1 coupling 2. Coupling: Add this compound and activator (e.g., ETT) wash1->coupling wash2 Wash with Acetonitrile coupling->wash2 capping 3. Capping: Acetylate unreacted 5'-OH groups wash2->capping wash3 Wash with Acetonitrile capping->wash3 oxidation 4. Oxidation: Oxidize phosphite (B83602) triester to phosphate triester wash3->oxidation wash4 Wash with Acetonitrile oxidation->wash4 next_cycle Repeat for next nucleotide wash4->next_cycle next_cycle->detritylation Yes end_synthesis Final Detritylation (optional, for DMT-off synthesis) next_cycle->end_synthesis No (synthesis complete) cleavage Cleavage from Solid Support and Deprotection end_synthesis->cleavage

Caption: Automated oligonucleotide synthesis cycle.[6][8]

Procedure:

  • Program the desired oligonucleotide sequence into the DNA synthesizer.

  • Ensure all required reagents (phosphoramidites, activator, capping reagents, oxidizing solution, deblocking solution, and washing solvents) are fresh and correctly installed on the synthesizer.

  • Initiate the synthesis program. The synthesizer will automatically perform the four-step cycle for each nucleotide addition: a. Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).[8][9] b. Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][8] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[6][8] d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine and water).[7][8]

  • The cycle is repeated until the entire sequence has been synthesized.

  • Upon completion, the synthesizer can be programmed to leave the final DMT group on (DMT-on) for purification purposes or remove it (DMT-off).

Protocol 3: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and phosphate backbone.

Logical Relationship Diagram for Deprotection Choice:

start Synthesized Oligonucleotide on Solid Support check_sensitivity Are there sensitive modifications (e.g., dyes)? start->check_sensitivity rapid Rapid Deprotection: Conc. NH4OH, 60°C, 20-60 min check_sensitivity->rapid No mild Mild Deprotection: Conc. NH4OH, RT, 16h check_sensitivity->mild Yes ama AMA Deprotection: NH4OH/Methylamine, 65°C, 10 min check_sensitivity->ama Fastest Required purification Purification (e.g., HPLC, PAGE) rapid->purification ultra_mild Ultra-Mild Deprotection: 0.05M K2CO3 in MeOH, RT, 4h mild->ultra_mild Very Sensitive mild->purification ultra_mild->purification ama->purification

References

Application Notes and Protocols for the Synthesis of Long Oligonucleotides using DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of long oligonucleotides (typically >75 nucleotides) is a critical process in various fields, including gene synthesis, diagnostics, and the development of therapeutic oligonucleotides such as antisense oligonucleotides and siRNAs.[1][2] The success of synthesizing these long molecules hinges on achieving near-perfect coupling efficiency at each step of the solid-phase synthesis cycle.[1][3] Standard phosphoramidite (B1245037) chemistry is the most widely used method for this purpose, involving a four-step cycle of detritylation, coupling, capping, and oxidation.[4][5]

A key consideration in oligonucleotide synthesis is the choice of protecting groups for the exocyclic amines of the nucleobases (A, C, and G). These groups prevent unwanted side reactions during synthesis and must be efficiently removed during the final deprotection step. The phenoxyacetyl (PAc) group on deoxyadenosine (B7792050) (dA), in the form of DMT-dA(PAc) phosphoramidite, offers a significant advantage, particularly for the synthesis of long and modified oligonucleotides.[6] The PAc group is labile under milder basic conditions compared to standard protecting groups like benzoyl (Bz).[7][8][9] This allows for deprotection protocols that are compatible with sensitive labels and modifications often incorporated into therapeutic oligonucleotides.[6][10]

These application notes provide a detailed protocol for the synthesis of long oligonucleotides utilizing this compound, focusing on maximizing yield and purity.

Data Presentation

Table 1: Phosphoramidite Monomers and Recommended Protecting Groups
NucleosidePhosphoramidite MonomerExocyclic Amine Protecting Group
DeoxyadenosineThis compoundPhenoxyacetyl (PAc)
DeoxycytidineDMT-dC(Ac) PhosphoramiditeAcetyl (Ac)
DeoxyguanosineDMT-dG(iPr-Pac) PhosphoramiditeIsopropyl-phenoxyacetyl (iPr-Pac)
DeoxythymidineDMT-dT PhosphoramiditeNone
Table 2: Typical Coupling Efficiencies and Impact on Full-Length Product (FLP) Yield
Coupling Efficiency per StepTheoretical FLP Yield for a 20merTheoretical FLP Yield for a 50merTheoretical FLP Yield for a 100mer
98.0%68%36%13%
99.0%82%61%37%
99.5%90%78%61%
99.8%96%90%82%
Data illustrates the critical importance of high coupling efficiency for the synthesis of long oligonucleotides.[1][11]
Table 3: Deprotection Protocols for Oligonucleotides Containing PAc-dA
Deprotection ReagentConditionsDurationNotes
Ammonium Hydroxide (30%)Room Temperature2 hoursSuitable for UltraMild monomers when using phenoxyacetic anhydride (B1165640) in the capping mix.[12][13]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRecommended for very sensitive labels. Requires the use of UltraMild monomers and capping with phenoxyacetic anhydride.[10][12][13]
Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA)65 °C10 minutesA fast deprotection method, but requires the use of Ac-dC to avoid base modification.[12][14]
Anhydrous Ammonia Gas-36 minutesA rapid gas-phase deprotection method suitable for PAC-protected monomers.[15]

Experimental Protocols

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Phosphoramidites: DMT-dA(PAc), DMT-dC(Ac), DMT-dG(iPr-Pac), and DMT-dT phosphoramidites dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[14]

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[1][14]

  • Capping Solution A: Acetic anhydride/Pyridine/THF.[16]

  • Capping Solution B: 16% N-Methylimidazole in THF.[16]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[14]

  • Cleavage and Deprotection Solution: As specified in Table 3.

  • Anhydrous acetonitrile.

Automated Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following protocol outlines a single cycle for the addition of one nucleotide. This cycle is repeated until the desired sequence is synthesized.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Phosphate (B84403) Backbone (Cycle Repeats)

Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.

1. Deblocking (Detritylation):

  • The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treating with the deblocking solution (e.g., 3% TCA in DCM) for 60-90 seconds.[4][5]

  • This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.[4]

  • The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[4] The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[5][16]

2. Coupling:

  • The this compound solution (or other phosphoramidite) and the activator solution are simultaneously delivered to the column.[4]

  • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[5]

  • A typical coupling time is 30-180 seconds.[4] For long oligonucleotides, ensuring anhydrous conditions is critical to maintain high coupling efficiency.[1]

3. Capping:

  • Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.[5]

  • This prevents the formation of deletion mutant sequences (n-1 mers) in subsequent cycles.[1]

  • Efficient capping is crucial for the purity of the final long oligonucleotide product.[1]

4. Oxidation:

  • The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.[5][14]

  • This step completes the nucleotide addition cycle. The column is washed with anhydrous acetonitrile, and the cycle is repeated for the next nucleotide addition.[4]

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.

Deprotection_Workflow cluster_post_synthesis Post-Synthesis Processing Cleavage Cleavage from Solid Support Base_Deprotection Base Protecting Group Removal (e.g., PAc, Ac, iPr-Pac) Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Protecting Group Removal (Cyanoethyl) Base_Deprotection->Phosphate_Deprotection Purification Purification (e.g., HPLC, PAGE) Phosphate_Deprotection->Purification

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DMT-dA(PAc) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low coupling efficiency during oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis that leads to a lower yield of the desired full-length product and an increased presence of truncated sequences. The following guide provides a systematic approach to identifying and resolving the root causes of low coupling efficiency when using DMT-dA(PAc) Phosphoramidite.

Issue 1: Sudden or Consistent Drop in Coupling Efficiency

Symptoms:

  • A significant drop in the trityl cation signal during synthesis monitoring.[1]

  • Low overall yield of the final oligonucleotide product.[2]

  • High percentage of (n-1) shortmers observed in the crude product upon analysis by HPLC or PAGE.[2]

Possible Causes and Solutions:

Cause Recommended Action
Moisture Contamination Phosphoramidites are highly sensitive to moisture.[2][3] Trace amounts of water in reagents or synthesizer lines can significantly decrease coupling efficiency.[3][4] Solution: Ensure all reagents, especially acetonitrile (B52724), are anhydrous (<10-15 ppm water content).[2][3] Use fresh, high-quality solvents and purge synthesizer lines thoroughly with dry inert gas (argon or helium).[2][3] Consider storing molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[2]
Degraded Phosphoramidite Stock This compound, like other phosphoramidites, can degrade over time, especially when in solution on the synthesizer.[2] The stability of phosphoramidites in acetonitrile generally follows the order T, dC > dA > dG.[2][5] Solution: Prepare fresh phosphoramidite solutions before starting a synthesis, particularly for long or critical oligonucleotides.[2] Avoid storing solutions on the synthesizer for extended periods. For optimal stability, store solid phosphoramidite at -20°C or lower under an inert atmosphere.[6]
Suboptimal Activator The choice and quality of the activator are crucial for efficient coupling. An inappropriate, degraded, or incorrectly concentrated activator will lead to poor results.[1] Solution: Use a fresh, high-quality activator solution at the recommended concentration. Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[2][7] For sterically hindered phosphoramidites or challenging sequences, a stronger activator like DCI may be beneficial.[2]
Insufficient Coupling Time The standard coupling time may not be sufficient for complete reaction, especially for complex sequences or if reagent concentrations are suboptimal.[2] Solution: Increase the coupling time in the synthesis protocol. For particularly difficult couplings, a "double coupling" step, where the coupling is repeated before capping, can be implemented.[2]
Instrument and Fluidics Issues Leaks, blocked lines, or inaccurate reagent delivery by the DNA synthesizer can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.[1] Solution: Perform regular maintenance on the synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes of reagents.
Solid Support Problems For longer oligonucleotides, the pores of the solid support can become clogged with the growing DNA chains, hindering reagent access.[3] Solution: For the synthesis of long oligonucleotides, consider using a solid support with a larger pore size (e.g., 2000 Å).[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PAc protecting group used?

A1: this compound is a protected deoxyadenosine (B7792050) building block used in the chemical synthesis of DNA.[8][9] The Dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the Phenoxyacetyl (PAc) group protects the exocyclic amine of the adenine (B156593) base. The PAc group is considered a "mild" protecting group, allowing for deprotection under gentler conditions than traditional protecting groups like benzoyl (Bz). This is particularly useful for the synthesis of oligonucleotides containing sensitive modifications.

Q2: How can I monitor coupling efficiency in real-time during synthesis?

A2: The most common method for real-time monitoring is by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step.[1] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each cycle indicates efficient coupling in the previous step. A sudden or steady decline in the signal points to a coupling problem.[1]

Q3: What is the expected coupling efficiency I should aim for?

A3: For successful oligonucleotide synthesis, the stepwise coupling efficiency should be consistently high, ideally above 98.5-99%.[4][10][11] Even a small decrease in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[3][10]

Q4: How does the stability of DMT-dA(PAc) compare to other phosphoramidites?

A4: While specific degradation kinetics for DMT-dA(PAc) are not extensively published, the general stability trend for deoxyribonucleoside phosphoramidites in acetonitrile is T, dC > dA > dG.[2][5] This indicates that dA phosphoramidites are more susceptible to degradation than T and dC amidites. Therefore, it is crucial to handle this compound under strict anhydrous and inert conditions and to use freshly prepared solutions.[2][3]

Q5: Can the choice of activator affect the coupling of DMT-dA(PAc)?

A5: Yes, the choice of activator can influence coupling efficiency.[2] While standard activators like 1H-Tetrazole are often sufficient, for challenging sequences or to optimize efficiency, other activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may provide better results.[2][7]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile
  • Source: Start with a high-quality, commercially available anhydrous acetonitrile (<30 ppm water).

  • Drying: To further reduce water content, pass the acetonitrile through a column of activated molecular sieves (3 Å).

  • Storage: Store the dried acetonitrile under an inert atmosphere (argon or nitrogen) in a sealed container. It is recommended to use a septum-sealed bottle for withdrawal to prevent atmospheric moisture contamination.[3]

Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring
  • Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.[1]

  • Synthesis Cycle: During the deblocking step of each synthesis cycle, the acidic reagent removes the DMT group from the 5'-end of the newly added nucleotide.[7]

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector.[1] The absorbance is recorded for each cycle.

  • Analysis: A consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency. A drop in absorbance signifies a problem with the preceding coupling step.[1]

Diagrams

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_moisture Check for Moisture Contamination (Reagents & Lines) start->check_moisture check_amidite Verify Phosphoramidite Integrity (Age, Storage, Fresh Solution) start->check_amidite check_activator Assess Activator Quality (Freshness, Concentration) start->check_activator check_protocol Review Synthesis Protocol (Coupling Time) start->check_protocol check_instrument Inspect Synthesizer (Fluidics, Leaks) start->check_instrument resolve_moisture Implement Strict Anhydrous Techniques check_moisture->resolve_moisture Moisture Found resolve_amidite Use Freshly Prepared Phosphoramidite check_amidite->resolve_amidite Degradation Suspected resolve_activator Prepare Fresh Activator Solution check_activator->resolve_activator Activator Issue resolve_protocol Optimize Coupling Time (Increase or Double Couple) check_protocol->resolve_protocol Suboptimal Time resolve_instrument Perform Instrument Maintenance check_instrument->resolve_instrument Instrument Fault end_node Coupling Efficiency Restored resolve_moisture->end_node resolve_amidite->end_node resolve_activator->end_node resolve_protocol->end_node resolve_instrument->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling capping 3. Capping (Unreacted 5'-OH Blocked) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

References

Technical Support Center: Optimizing DMT-dA(PAc) Phosphoramidite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dA(PAc) phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dA(PAc) phosphoramidite and why is it used?

This compound is a protected deoxyadenosine (B7792050) building block used in the chemical synthesis of DNA oligonucleotides.[1][2] The key features are:

  • 5'-O-DMT group: A dimethoxytrityl group that protects the 5'-hydroxyl end, preventing self-polymerization and ensuring controlled, stepwise addition of nucleotides.[3][4] This group is removed at the beginning of each coupling cycle.[5]

  • N6-PAc (Phenoxyacetyl) group: This protecting group on the exocyclic amine of adenine (B156593) is considered a "mild" protecting group.[6][7] It is stable during the synthesis cycles but can be removed under gentler conditions than traditional protecting groups like benzoyl (Bz).[8][9] This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.[8]

  • 3'-Phosphoramidite group: This reactive moiety enables the coupling reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[10][]

Q2: What is a typical coupling time for standard phosphoramidites, and how does DMT-dA(PAc) differ?

Standard, unmodified phosphoramidites typically have very short coupling times, often around 30 seconds.[8] However, modified phosphoramidites, including those with bulky protecting groups or other structural alterations, often require longer coupling times to achieve high efficiency.[8][12] For DMT-dA(PAc), a longer coupling time is generally recommended, although the optimal time can vary depending on the activator used and the specific synthesis conditions. Some sources suggest that modified deoxynucleosides may require coupling times of around 5 minutes.[12]

Q3: What are the most critical factors affecting the coupling efficiency of DMT-dA(PAc)?

Achieving high coupling efficiency (ideally >99%) is crucial for the synthesis of high-quality, full-length oligonucleotides.[10][13] The most common factors that can negatively impact coupling efficiency are:

  • Presence of Water: Moisture is a primary inhibitor of the coupling reaction. Water can hydrolyze the activated phosphoramidite, rendering it inactive. It is essential that all reagents, especially the acetonitrile (B52724) (ACN) solvent, are anhydrous.[13][14]

  • Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation. Using expired or improperly stored reagents will lead to poor coupling.[10]

  • Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate or degraded activator will result in reduced coupling efficiency.[10][15]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.[10]

  • Solid Support Problems: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access to the growing chains and leading to a drop in coupling efficiency.[13]

Q4: How can I monitor coupling efficiency during synthesis?

The most common method for real-time monitoring of coupling efficiency is through trityl monitoring.[10][] The DMT group, which is cleaved at the beginning of each cycle, forms a bright orange-colored trityl cation.[4] The absorbance of this cation is measured, and a consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency.[10] A sudden drop in the trityl signal is a clear indication of a coupling problem.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of full-length oligonucleotide 1. Low stepwise coupling efficiency: This is the most common cause.[13] 2. Suboptimal deprotection: Incomplete removal of protecting groups can lead to product loss during purification. 3. Depurination: Loss of purine (B94841) bases can occur during the acidic deblocking step.[]1. Optimize coupling time: Increase the coupling time for DMT-dA(PAc) in increments. Consider a double coupling step.[12] 2. Verify reagent quality: Use fresh, anhydrous acetonitrile and ensure the phosphoramidite and activator are not degraded.[13] Consider drying dissolved amidites with molecular sieves.[12][14] 3. Check instrument calibration: Ensure accurate and complete delivery of all reagents. 4. Review deprotection protocol: Ensure the correct reagents and conditions are used for PAc group removal (e.g., appropriate concentration of ammonia (B1221849) and incubation time/temperature).[6][7] 5. Use a milder deblocking agent: Consider using dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) to minimize depurination.[13]
Presence of n-1 sequences (deletions) in final product analysis (HPLC or Mass Spectrometry) Incomplete coupling at one or more steps: Unreacted 5'-OH groups are capped, leading to truncated sequences.[5]This is a direct consequence of low coupling efficiency. Follow all the recommendations for optimizing coupling time and ensuring reagent quality as described above. A double coupling protocol for problematic steps can be particularly effective.[12]
Unexpected peaks in HPLC or Mass Spectrometry analysis 1. Side reactions: Undesired chemical modifications can occur during synthesis or deprotection. 2. Incomplete deprotection of the PAc group: The phenoxyacetyl group may not be fully removed.[7] 3. Formation of n+1 sequences: This can be caused by the activator prematurely removing the DMT group of the phosphoramidite in solution.[13]1. Ensure proper storage and handling of phosphoramidites: Minimize exposure to air and moisture.[10] 2. Optimize deprotection conditions: The PAc group is labile to ammonia.[6] Ensure complete deprotection by following recommended protocols, which are typically milder and faster than for standard protecting groups.[7] 3. Choose an appropriate activator: For longer oligonucleotides where n+1 formation is more likely, consider using an activator that is less acidic, such as DCI.[13][15]
Gradual decrease in coupling efficiency for longer oligonucleotides Steric hindrance and diffusion limitations on the solid support: As the oligonucleotide chains grow, they can clog the pores of the support, restricting reagent access.[13]1. Select the appropriate solid support: For very long oligonucleotides, consider using a support with a larger pore size (e.g., 2000 Å).[13] 2. Increase reagent concentration and/or delivery time: This can help to drive the reaction to completion.[][17]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol outlines a typical cycle on an automated DNA synthesizer. Exact times and volumes may need to be optimized based on the synthesizer model, synthesis scale, and specific sequence.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: Flow the deblocking solution through the synthesis column to remove the 5'-DMT protecting group.

    • Duration: 1-3 minutes.[18]

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: Wash the column thoroughly to remove the deblocking agent and the cleaved trityl groups.

  • Coupling:

    • Reagents:

      • 0.1 M this compound in ACN.[8][12]

      • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.5 M DCI in ACN).[18][19]

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column.

    • Recommended Coupling Time: 3-5 minutes. This is a starting point and may require further optimization.[12][18] For difficult couplings, a double coupling can be performed by repeating this step.[12]

  • Capping:

    • Reagents:

      • Cap A: Acetic Anhydride solution.

      • Cap B: N-Methylimidazole solution.

    • Procedure: Treat the support with a mixture of Cap A and Cap B to acetylate any unreacted 5'-hydroxyl groups.[17]

    • Duration: ~1.5 minutes.[18]

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: Wash the column to remove excess capping reagents.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[]

    • Duration: ~1.5 minutes.[18]

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: Wash the column to remove excess oxidizing solution and prepare for the next cycle.

Protocol 2: Post-Synthesis Cleavage and Deprotection

The phenoxyacetyl (PAc) group on adenosine (B11128) is labile and can be removed under milder conditions than standard protecting groups.

  • Cleavage from Support and Phosphate Deprotection:

    • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

    • Procedure: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection (Removal of PAc group):

    • Reagent: The same concentrated ammonium hydroxide from the cleavage step.

    • Procedure: Heat the ammonium hydroxide solution containing the cleaved oligonucleotide.

    • Conditions: While specific times can vary, complete deprotection of the PAc group can often be achieved in less than four hours at room temperature, or more rapidly at elevated temperatures (e.g., 55°C).[6] Always refer to the phosphoramidite supplier's specific recommendations.

Data Summary Tables

Table 1: Recommended Coupling Times for Different Phosphoramidite Types

Phosphoramidite TypeProtecting Group (Adenine)Typical Coupling TimeReference(s)
Standard DeoxynucleosideBenzoyl (Bz)~30 seconds[8]
Modified DeoxynucleosidePhenoxyacetyl (PAc)3 - 5 minutes[12][18]
RNA Monomer (TBDMS protected)Benzoyl (Bz)~6 minutes (with ETT activator)[20]
Sterically Hindered MonomersVaries8 - 15 minutes[12][21]

Table 2: Common Activators and Their Properties

ActivatorAbbreviationKey PropertiesReference(s)
1H-Tetrazole-Standard, widely used activator. Limited solubility in ACN.[15]
5-Ethylthio-1H-tetrazoleETTMore acidic and reactive than 1H-Tetrazole. Good for RNA synthesis.[15][22]
4,5-DicyanoimidazoleDCILess acidic but more nucleophilic than tetrazoles. Reduces risk of n+1 formation and is good for long oligos. Highly soluble in ACN.[13][15][17]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_workflow Phosphoramidite Coupling Workflow start Start Cycle: Growing Chain on Solid Support (5'-OH free) coupling 1. Coupling - Add DMT-dA(PAc) - Add Activator start->coupling 3-5 min capping 2. Capping - Acetylate unreacted 5'-OH coupling->capping oxidation 3. Oxidation - Stabilize phosphate linkage capping->oxidation deblocking 4. Deblocking - Remove 5'-DMT group oxidation->deblocking end_cycle Chain Extended by one dA(PAc) deblocking->end_cycle

Caption: The four-step phosphoramidite chemical synthesis cycle.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Low Yield / n-1 Peaks Observed check_reagents Are reagents fresh and anhydrous? start->check_reagents replace_reagents Action: Replace ACN, Activator, and/or Phosphoramidite. check_reagents->replace_reagents No check_time Is coupling time sufficient? check_reagents->check_time Yes replace_reagents->check_time increase_time Action: Increase coupling time. Consider double coupling. check_time->increase_time No check_instrument Is the synthesizer functioning correctly? check_time->check_instrument Yes increase_time->check_instrument service_instrument Action: Check for leaks, blockages, and calibrate. check_instrument->service_instrument No success Problem Resolved check_instrument->success Yes service_instrument->success

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

Preventing degradation of DMT-dA(PAc) Phosphoramidite during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dA(PAc) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store DMT-dA(PAc) Phosphoramidite?

A: Proper storage is critical to prevent degradation. Solid this compound should be stored at -20°C under a dry, inert atmosphere (argon or nitrogen).[1] For solutions in anhydrous acetonitrile (B52724), short-term storage on the synthesizer at room temperature is common, but for periods longer than 24-48 hours, it is recommended to store them at -20°C.[1] Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q2: What are the primary causes of this compound degradation during synthesis?

A: The two main degradation pathways for phosphoramidites are hydrolysis and oxidation.

  • Hydrolysis: Phosphoramidites are highly sensitive to moisture. Trace amounts of water in the acetonitrile, activator solution, or on the synthesizer lines can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[2][3]

  • Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to a P(V) species, especially in the presence of air. Oxidized phosphoramidites will not couple with the growing oligonucleotide chain.

Q3: How does the stability of DMT-dA(PAc) compare to other standard phosphoramidites?

Q4: What is the impact of the phenoxyacetyl (PAc) protecting group on stability compared to the benzoyl (Bz) group?

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or Mass Spectrometry).

  • Possible Causes and Solutions:

Possible CauseRecommended Action
Moisture Contamination Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with low water content (<10 ppm). Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[3] Purge synthesizer lines thoroughly with dry argon or helium.
Degraded Phosphoramidite Stock Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long or critical oligonucleotides. Do not store solutions on the synthesizer for extended periods. If degradation is suspected, verify the purity using HPLC or ³¹P NMR.
Inefficient Activation Check the concentration and quality of the activator (e.g., DCI, ETT). Ensure the activator is fresh and has been stored under anhydrous conditions.

Issue 2: Unexpected Peaks in Analytical Results (HPLC, LC-MS)

  • Symptoms:

    • Multiple unexpected peaks observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.

    • Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.

  • Possible Causes and Solutions:

Possible CauseRecommended Action
Phosphoramidite Oxidation Minimize exposure of phosphoramidite solutions to air. Use fresh solutions and ensure the synthesizer's inert gas supply is functioning correctly. Oxidized phosphoramidite (P(V)) will not couple and may lead to complex side products.
Side Reactions Review the synthesis protocol for potential side reactions. Ensure that the protecting groups are compatible with all reagents used in the synthesis cycle.
Impurity in Starting Material Analyze the purity of the this compound raw material using HPLC and ³¹P NMR before use. Source high-purity reagents from reputable suppliers.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)

  • Molecular sieves (3 Å, activated)

  • Inert gas (argon or nitrogen)

  • Septum-sealed vial

  • Syringes and needles (oven-dried)

Procedure:

  • Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a glove box or under a steady stream of inert gas, quickly weigh the required amount of phosphoramidite into an oven-dried, septum-sealed vial.

  • Add a small amount of activated molecular sieves to the vial.

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.

  • Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To assess the purity of a this compound solution and detect degradation products.

Materials:

  • This compound solution

  • Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

Procedure:

  • In an inert atmosphere, transfer approximately 0.5 mL of the phosphoramidite solution to an NMR tube.

  • Acquire a ³¹P NMR spectrum. The active P(III) phosphoramidite will show a characteristic signal, typically a doublet of diastereomers, in the range of δ 148-152 ppm.

  • Degradation products will appear as distinct signals at different chemical shifts:

    • H-phosphonate (from hydrolysis): δ 5-10 ppm.

    • Oxidized P(V) species: δ -10 to 10 ppm.

  • Quantify the purity by integrating the respective peaks. The purity is the ratio of the integral of the P(III) signal to the sum of all phosphorus-containing signals.

Data Summary

Table 1: Relative Stability of Deoxynucleoside Phosphoramidites in Acetonitrile

The following table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.

PhosphoramiditePurity Reduction (%)
DMT-dT2
DMT-dC(Bz)2
DMT-dA(Bz)6
DMT-dG(iBu)39

Data adapted from a study on phosphoramidite stability.[4][5] This provides a general indication of the relative stability of dA phosphoramidites.

Visual Guides

degradation_pathways Amidite DMT-dA(PAc) Phosphoramidite (P-III) Hydrolysis Hydrolysis (+ H₂O) Amidite->Hydrolysis Oxidation Oxidation (+ O₂) Amidite->Oxidation H_phosphonate H-phosphonate (Inactive) Hydrolysis->H_phosphonate P_V_species Oxidized Species (P-V) (Inactive) Oxidation->P_V_species

Caption: Major degradation pathways of this compound.

troubleshooting_workflow start Low Coupling Efficiency or Unexpected Peaks check_moisture Check for Moisture Contamination start->check_moisture prepare_fresh Prepare Fresh Amidite Solution start->prepare_fresh If amidite solution is old check_purity Assess Amidite Purity (³¹P NMR / HPLC) check_moisture->check_purity If moisture is ruled out check_purity->prepare_fresh If purity is low check_reagents Verify Other Reagents (Activator, Solvents) check_purity->check_reagents If purity is high prepare_fresh->start Re-run synthesis synthesis_ok Synthesis Successful prepare_fresh->synthesis_ok synthesis_fail Review Synthesis Protocol check_reagents->synthesis_fail

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: DMT-dA(PAc) Phosphoramidite Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oligonucleotides using DMT-dA(PAc) Phosphoramidite (B1245037). The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dA(PAc) phosphoramidite, and why is it used?

A1: this compound is a nucleoside building block used in the chemical synthesis of DNA. The "DMT" (Dimethoxytrityl) group protects the 5'-hydroxyl of the deoxyadenosine, while the "PAc" (Phenoxyacetyl) group protects the exocyclic amine of the adenine (B156593) base. The PAc group is considered an "UltraMILD" protecting group because it can be removed under very gentle basic conditions.[1][2][3][4][5][6] This makes it ideal for synthesizing oligonucleotides that contain sensitive modifications, such as certain dyes or other labels, that would be degraded by the harsher deprotection conditions required for more traditional protecting groups like benzoyl (Bz).[1][2][3][6]

Q2: What are the recommended deprotection conditions for oligonucleotides containing PAc-dA?

A2: Due to the labile nature of the PAc group, mild deprotection conditions are recommended. Common methods include:

  • 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature.[1][2][4][7]

  • 30% Ammonium (B1175870) Hydroxide for 2 hours at room temperature.[1][4][7]

  • A 1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine (B109427) (AMA) for 10 minutes at 65°C (when used with Ac-dC).[1][7]

Using these mild conditions helps to ensure the integrity of sensitive molecules incorporated into the oligonucleotide.[3]

Q3: Are there any specific side products associated with the PAc protecting group?

A3: The phenoxyacetyl (PAc) protecting group is known for its lability and clean removal under mild conditions, and it is not typically associated with significant side reactions. In fact, N6-phenoxyacetyl-deoxyadenosine has been shown to have favorable stability against depurination during the acidic detritylation step of the synthesis cycle when compared to the standard N6-benzoyl protected adenine.[8][9] The primary concern is ensuring complete removal of the PAc group during deprotection, as incomplete deprotection can lead to a modified final product.

Troubleshooting Guide: Common Side Products

This guide addresses common impurities and side products that can arise during oligonucleotide synthesis, including those involving this compound.

Issue 1: Presence of Shorter Oligonucleotide Sequences (n-1, n-2, etc.)
  • Description: The final product contains a distribution of oligonucleotides that are shorter than the target sequence by one or more nucleotides. These are often referred to as "shortmers".

  • Cause: This is typically due to incomplete coupling of a phosphoramidite to the growing oligonucleotide chain. If the unreacted 5'-hydroxyl group is not efficiently "capped" in the subsequent step, it can react in a later cycle, leading to a deletion.

  • Identification: These species are readily identified by analytical techniques such as ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and mass spectrometry (MS), where they appear as peaks eluting earlier than the full-length product with corresponding lower molecular weights.

  • Solution:

    • Ensure high-quality, anhydrous reagents and solvents.

    • Optimize coupling time and activator concentration.

    • Check the efficiency of the capping step.

Issue 2: Depurination Leading to Chain Cleavage
  • Description: The oligonucleotide chain is cleaved at purine (B94841) (A or G) residues.

  • Cause: The N-glycosidic bond between the purine base and the deoxyribose sugar is susceptible to cleavage under the acidic conditions of the detritylation step (removal of the DMT group). The resulting abasic site is unstable and can lead to strand scission during the final basic deprotection.

  • Identification: Mass spectrometry can reveal fragments of the oligonucleotide.

  • Solution:

    • Minimize the time of exposure to the acidic deblocking solution.

    • Use a milder deblocking agent if possible.

    • The use of PAc-protected dA has been shown to offer good stability against depurination.[8][9]

Issue 3: Modification of Bases During Deprotection
  • Description: The chemical structure of the nucleobases is altered during the final deprotection step.

  • Cause: Harsher deprotection conditions (e.g., prolonged heating in ammonium hydroxide) can lead to side reactions on the bases, especially for sensitive modified oligonucleotides. For example, when using methylamine in deprotection, the standard benzoyl-protected dC (Bz-dC) can undergo transamination.[10][11]

  • Identification: Mass spectrometry will show unexpected mass additions to the oligonucleotide.

  • Solution:

    • Use the mildest deprotection conditions compatible with the protecting groups used. The use of UltraMILD phosphoramidites like PAc-dA, Ac-dC, and iPr-Pac-dG allows for significantly gentler deprotection.[1][2][3][4][5]

    • When using methylamine-containing deprotection reagents like AMA, it is recommended to use acetyl-protected dC (Ac-dC) to avoid transamination.[10]

Issue 4: Incomplete Removal of Protecting Groups
  • Description: The final oligonucleotide product retains one or more of the protecting groups (e.g., PAc, cyanoethyl).

  • Cause: Insufficient deprotection time, temperature, or reagent concentration.

  • Identification: Mass spectrometry will show a higher mass than the expected product, corresponding to the mass of the uncleaved protecting group.

  • Solution:

    • Ensure that the deprotection conditions are appropriate for all protecting groups used in the synthesis.

    • Increase the deprotection time or temperature as recommended for the specific set of phosphoramidites. For PAc-dA, ensure the mild deprotection is carried out for the recommended duration.[1][2][4][7]

Summary of Common Side Products and Their Characteristics

Side Product/ImpurityCauseDetection MethodMass Change (Da)
Shortmers (n-x) Incomplete coupling and cappingHPLC, Mass SpectrometryNegative (mass of missing nucleotide(s))
Depurination Products Acid-catalyzed cleavage of N-glycosidic bondMass SpectrometryVaries (fragmentation)
Incomplete Deprotection (PAc) Insufficient mild deprotectionMass Spectrometry+118.1
Incomplete Deprotection (Cyanoethyl) Insufficient basic deprotectionMass Spectrometry+53.0

Experimental Protocol: Analysis of Oligonucleotide Purity by IP-RP-HPLC-MS

Objective: To determine the purity of a synthesized oligonucleotide and identify the presence of common side products.

Materials:

  • Synthesized oligonucleotide sample

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 5 mM Triethylamine (TEA) in water

  • Mobile Phase B: 100 mM HFIP and 5 mM TEA in methanol

  • HPLC system with a C18 column suitable for oligonucleotide analysis

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in an appropriate aqueous buffer to a concentration of approximately 10-20 µM.

  • HPLC Method:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 50°C

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5-50% B (linear gradient)

      • 12-13 min: 50-95% B (linear gradient)

      • 13-15 min: 95% B (hold)

      • 15-15.1 min: 95-5% B (linear gradient)

      • 15.1-18 min: 5% B (hold for re-equilibration)

  • Mass Spectrometry Method:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Mass Range: 500-2500 m/z

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the main product and any impurities. Compare the observed masses with the expected masses of the full-length product and potential side products.

Visual Guides

Depurination_Pathway Depurination Side Reaction Pathway DNA DNA Strand with Adenine Acid Acidic Conditions (Detritylation Step) DNA->Acid Exposure during Protonation Protonation of Adenine Acid->Protonation Cleavage Cleavage of N-Glycosidic Bond Protonation->Cleavage Abasic Abasic Site Formation Cleavage->Abasic Base Basic Conditions (Deprotection Step) Abasic->Base Instability under StrandScission Strand Scission Base->StrandScission

Caption: Chemical pathway of depurination leading to strand scission.

Troubleshooting_Workflow Oligonucleotide Purity Troubleshooting Start Analyze Crude Oligonucleotide (HPLC-MS) CheckPurity Is Purity Acceptable? Start->CheckPurity IdentifyImpurity Identify Major Impurity Profile CheckPurity->IdentifyImpurity No End Purified Product CheckPurity->End Yes Shortmers Predominantly Shortmers (n-x)? IdentifyImpurity->Shortmers MassAdducts Mass Adducts Present? Shortmers->MassAdducts No OptimizeCoupling Optimize Coupling/Capping Steps Shortmers->OptimizeCoupling Yes CheckDeprotection Review Deprotection Protocol MassAdducts->CheckDeprotection Yes CheckDeblocking Review Detritylation Step MassAdducts->CheckDeblocking No OptimizeCoupling->Start Synthesize & Re-analyze CheckDeprotection->Start Synthesize & Re-analyze CheckDeblocking->Start Synthesize & Re-analyze

Caption: Troubleshooting workflow for oligonucleotide purity issues.

References

Technical Support Center: Oligonucleotide Synthesis with DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmers when using DMT-dA(PAc) phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide: Minimizing n-1 Shortmers

Issue: Elevated Levels of n-1 Shortmers Detected Post-Synthesis

N-1 shortmers are deletion mutations that occur during solid-phase oligonucleotide synthesis, resulting in a mixed population of oligonucleotides missing a single nucleotide.[1] These impurities can be challenging to remove as they often retain the 5'-DMT group, leading to co-purification with the full-length product.[1] Below are common causes and actionable strategies to mitigate their formation when using DMT-dA(PAc) phosphoramidite.

Potential Cause Recommended Action(s)
1. Incomplete Coupling of DMT-dA(PAc) - Extend Coupling Time: DMT-dA(PAc) may require a longer coupling time compared to standard phosphoramidites. Start with a coupling time of at least 3 minutes and optimize as needed. For particularly stubborn sequences, a double coupling protocol may be beneficial. - Ensure Anhydrous Conditions: Moisture significantly reduces coupling efficiency by reacting with the activated phosphoramidite.[1] Use fresh, anhydrous acetonitrile (B52724) (<10-15 ppm water) for phosphoramidite and activator solutions.[1] Store phosphoramidites under a dry, inert atmosphere. - Optimize Activator: Use an appropriate activator and concentration. While standard activators like Tetrazole can be used, consider alternatives like Dicyanoimidazole (DCI) which is a strong, non-hygroscopic activator. Avoid overly acidic activators which can cause premature detritylation.[2]
2. Inefficient Capping - Increase Capping Time and Reagent Delivery: Ensure that all unreacted 5'-hydroxyl groups are effectively capped to prevent their participation in the subsequent coupling cycle.[3] Consider increasing the delivery volume and contact time of the capping reagents. - Use Enhanced Capping Reagents: For problematic syntheses, consider using a more reactive capping mixture, such as one containing N,N-Dimethylaminopyridine (DMAP), which can drive the capping reaction to completion.[1]
3. Depurination during Detritylation - Use a Milder Deblocking Agent: The N6-phenoxyacetyl (PAc) protecting group on dA is designed to be more stable to depurination under acidic conditions compared to the standard benzoyl (Bz) group.[2] However, repeated exposure to strong acids can still lead to some depurination.[4] If depurination is suspected, switch from Trichloroacetic acid (TCA) to a milder acid like 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) for the detritylation step.[2] - Optimize Detritylation Time: While DCA is milder, it is also a slower deblocking agent.[2] Ensure complete removal of the DMT group by optimizing the detritylation time to avoid n-1 formation in the subsequent cycle due to a blocked 5'-hydroxyl. Incomplete detritylation will also lead to deletion mutations.[2]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more n-1 shortmers when using DMT-dA(PAc) compared to DMT-dA(Bz)?

While the phenoxyacetyl (PAc) protecting group on the dA base offers advantages in terms of deprotection, its physiochemical properties may necessitate adjustments to your standard synthesis protocol. The increased lability of the PAc group generally provides greater resistance to depurination during the acid detritylation step, a common cause of n-1 deletions with dA phosphoramidites. However, suboptimal coupling conditions, such as insufficient coupling time or the presence of moisture, can lead to incomplete reaction and result in a higher proportion of n-1 sequences.

Q2: What is the recommended coupling time for this compound?

A longer coupling time is often recommended for modified phosphoramidites. For DMT-dA(PAc), a starting point of 3 minutes is advisable. Depending on the sequence and the efficiency of your synthesizer, this may need to be optimized. For sequences with multiple contiguous dA(PAc) additions, a double coupling protocol may be warranted to ensure high coupling efficiency.

Q3: How does the choice of activator impact the formation of n-1 shortmers with DMT-dA(PAc)?

The activator plays a crucial role in the coupling reaction. While common activators like Tetrazole or ETT can be used, their acidity can sometimes lead to a small amount of detritylation during the coupling step, which can contribute to side reactions.[2] Activators with a higher pKa, such as DCI, are less acidic and can minimize this risk.[2]

Q4: Is depurination a significant concern with DMT-dA(PAc)?

The phenoxyacetyl protecting group is designed to be more resistant to acid-catalyzed depurination compared to the benzoyl (Bz) group.[2] This is a key advantage of using DMT-dA(PAc), as depurination is a major source of n-1 shortmers, particularly in longer oligonucleotides that undergo numerous detritylation cycles.[4] While the risk is reduced, it is not entirely eliminated, especially with prolonged exposure to strong acids. Therefore, using a milder deblocking agent like DCA is still a recommended strategy for long or dA-rich sequences.[2]

Q5: Can I use the same deprotection scheme for oligonucleotides containing dA(PAc) as I do for those with dA(Bz)?

The PAc group is more labile than the Bz group and is designed for milder and faster deprotection conditions.[2] This allows for the use of room temperature deprotection with ammonium (B1175870) hydroxide, which is beneficial for sensitive modifications. Always refer to the manufacturer's recommendations for the specific deprotection conditions for your this compound.

Data Presentation

Table 1: Comparison of dA Phosphoramidite Protecting Groups

FeatureDMT-dA(PAc)DMT-dA(Bz)
Deprotection Conditions Milder (e.g., room temp NH4OH)Harsher (e.g., elevated temp NH4OH)
Relative Depurination Rate LowerHigher[4]
Recommended Deblocking Agent 3% DCA in DCM3% TCA or 3% DCA in DCM

Table 2: Influence of Synthesis Parameters on n-1 Formation

ParameterStandard ProtocolOptimized Protocol for DMT-dA(PAc)Expected Outcome
Coupling Time 60-90 seconds180 seconds (or double coupling)Increased coupling efficiency
Deblocking Agent 3% TCA in DCM3% DCA in DCMReduced depurination
Activator Tetrazole / ETTDCIMinimized premature detritylation

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for this compound

This protocol is intended for use with an automated DNA synthesizer and assumes standard phosphoramidite chemistry.

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Ensure all other reagents (activator, capping, oxidation, deblocking solutions) are fresh and anhydrous.

  • Synthesis Cycle Modification:

    • For the coupling step of DMT-dA(PAc), program the synthesizer to deliver the phosphoramidite and activator (e.g., 0.25 M DCI) to the synthesis column and allow for a minimum coupling time of 180 seconds .

    • For sequences with consecutive dA(PAc) insertions or other challenging couplings, a "double coupling" can be programmed. This involves performing the coupling step twice, with a fresh delivery of phosphoramidite and activator, before proceeding to the capping step.

  • Post-Coupling Steps:

    • Proceed with the standard capping, oxidation, and detritylation steps. For the detritylation step, the use of 3% DCA in DCM is recommended to minimize potential depurination.

Protocol 2: Post-Synthesis Analysis of n-1 Shortmers by HPLC

  • Sample Preparation:

    • Cleave and deprotect the synthesized oligonucleotide from the solid support according to the manufacturer's protocol for DMT-dA(PAc).

    • Lyophilize the crude oligonucleotide.

    • Resuspend the oligonucleotide in nuclease-free water.

  • HPLC Analysis:

    • Analyze the crude oligonucleotide product using anion-exchange or ion-pair reversed-phase HPLC.

    • Use a gradient elution method appropriate for oligonucleotide separation.

    • The n-1 shortmers will typically elute slightly earlier than the full-length product.

    • Integrate the peak areas to quantify the percentage of n-1 impurities relative to the full-length oligonucleotide.

Visualizations

Oligo_Synthesis_Cycle start Start Cycle: Growing Oligo on Solid Support (5'-DMT) detritylation 1. Detritylation (Acid Wash, e.g., 3% DCA) Removes 5'-DMT group start->detritylation coupling 2. Coupling Activated DMT-dA(PAc) reacts with 5'-OH detritylation->coupling capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH coupling->capping oxidation 4. Oxidation (Iodine Solution) Stabilizes phosphite (B83602) triester to phosphate (B84403) triester capping->oxidation end_cycle End Cycle: Elongated Oligo (5'-DMT) oxidation->end_cycle end_cycle->detritylation Next Cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

N_Minus_1_Formation start Oligo Synthesis Cycle (Cycle N) coupling_failure Incomplete Coupling (e.g., due to moisture, short coupling time) start->coupling_failure depurination Depurination (Acid-induced loss of 'A' base) start->depurination capping_failure Inefficient Capping (Unreacted 5'-OH remains) coupling_failure->capping_failure chain_termination Successful Capping (Chain growth terminated) coupling_failure->chain_termination n_minus_1 n-1 Shortmer Formation (Deletion of nucleotide from Cycle N) depurination->n_minus_1 Leads to strand cleavage during deprotection next_cycle Cycle N+1 capping_failure->next_cycle next_cycle->n_minus_1

Caption: Key pathways leading to the formation of n-1 shortmers.

Troubleshooting_Workflow decision decision problem_solved1 Problem Resolved decision->problem_solved1 Yes check_capping Step 2: Evaluate Capping Efficiency decision->check_capping No start High n-1 Peak Observed with DMT-dA(PAc) check_coupling Step 1: Verify Coupling Conditions start->check_coupling extend_time Action: Extend Coupling Time (e.g., to 180s or double couple) check_coupling->extend_time check_reagents Action: Use Fresh Anhydrous Acetonitrile and Activator check_coupling->check_reagents re_analyze1 Re-synthesize and Analyze extend_time->re_analyze1 check_reagents->re_analyze1 re_analyze1->decision n-1 Reduced? increase_capping Action: Increase Capping Time and Reagent Volume check_capping->increase_capping re_analyze2 Re-synthesize and Analyze increase_capping->re_analyze2 decision2 decision2 re_analyze2->decision2 n-1 Reduced? problem_solved2 Problem Resolved check_depurination Step 3: Assess Depurination Risk change_deblock Action: Switch from TCA to 3% DCA for Detritylation check_depurination->change_deblock re_analyze3 Re-synthesize and Analyze change_deblock->re_analyze3 decision3 decision3 re_analyze3->decision3 n-1 Reduced? problem_solved3 Problem Resolved contact_support Contact Technical Support decision2->problem_solved2 Yes decision2->check_depurination No decision3->problem_solved3 Yes decision3->contact_support No

Caption: A logical workflow for troubleshooting n-1 shortmer impurities.

References

Technical Support Center: Stability of DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the stability of DMT-dA(PAc) Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: How does water content affect the stability of DMT-dA(PAc) Phosphoramidite?

Water content is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound.[1][2] Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that leads to the degradation of the phosphoramidite into its corresponding H-phosphonate and other byproducts.[1][3][4] This degradation reduces the purity of the reagent, leading to lower coupling efficiencies and the incorporation of undesired truncated sequences during oligonucleotide synthesis.[1][5]

Q2: What is the primary degradation pathway for this compound in the presence of water?

The primary degradation pathway for this compound due to water is the hydrolysis of the phosphoramidite moiety. This reaction results in the formation of the corresponding 5'-O-DMT-2'-deoxyadenosine-3'-O-H-phosphonate.[1][3] This H-phosphonate derivative is inactive in the coupling reaction, thus reducing the overall yield of the desired oligonucleotide.[3] Another potential degradation pathway is the oxidation of the P(III) center to P(V), which also renders the phosphoramidite inactive for synthesis.[3]

Q3: What is the recommended maximum water content in the solvent used to dissolve this compound?

For optimal performance and to minimize degradation, it is crucial to use anhydrous solvents with very low water content. The recommended water content in acetonitrile (B52724), the most common solvent for oligonucleotide synthesis, should be less than 30 ppm (parts per million), with a preference for 10 ppm or less.[1][5][6] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.[1]

Q4: How does the stability of this compound compare to other standard phosphoramidites?

The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[1][7] This means that this compound is more susceptible to degradation than thymidine (B127349) (T) and deoxycytidine (dC) phosphoramidites but is more stable than deoxyguanosine (dG) phosphoramidites. One study showed that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of dA phosphoramidite decreased by 6%, while dG purity plummeted by 39%.[7]

Troubleshooting Guides

Issue: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Symptom: The overall yield of the full-length oligonucleotide is lower than expected. Analysis of the crude product by HPLC or PAGE shows a significant amount of n-1 and other truncated sequences.

  • Possible Cause: Degradation of this compound due to moisture contamination.

  • Solutions:

    • Use Fresh, High-Purity Reagents: Ensure that the this compound is fresh and has been stored correctly. Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides.[3]

    • Ensure Anhydrous Conditions: Use anhydrous acetonitrile with a water content of <30 ppm (preferably <10 ppm) for dissolving the phosphoramidite.[1][3][5][6]

    • Test Solvent Water Content: Use Karl Fischer titration to verify the water content of the acetonitrile.[1]

    • Minimize Exposure to Atmosphere: Keep the time the phosphoramidite solution is exposed to the atmosphere to a minimum. Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen).[3]

Issue: Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis

  • Symptom: Chromatograms or spectra of the phosphoramidite solution show additional peaks besides the main product peaks.

  • Possible Cause: Hydrolysis of the phosphoramidite.

  • Solutions:

    • Compare with a Reference Standard: Analyze a fresh, high-purity standard of this compound to identify the expected peaks for the pure compound (typically a doublet for the diastereomers).

    • Identify Degradation Products: The presence of peaks corresponding to the H-phosphonate derivative (typically in the range of δ 5-10 ppm in ³¹P NMR) indicates degradation.[1][8] Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum (around 0 ppm).[8]

    • Discard Degraded Reagent: If significant degradation is observed, it is best to discard the reagent and use a fresh batch to ensure high-quality oligonucleotide synthesis.

Quantitative Data

Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks*Relative Stability
DMT-dT2%Most Stable
DMT-dC(bz)2%Stable
DMT-dA(bz) 6% Moderately Stable
DMT-dG(ib)39%Least Stable

*Data from a study on the solution stability of phosphoramidites stored under an inert gas atmosphere.[7] This data underscores the importance of minimizing water content for all phosphoramidites, with particular attention to dA and dG derivatives.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and quantify degradation products.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[1] To minimize on-column degradation, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can be added (e.g., 0.1% v/v).[8][9]

    • HPLC System: A reverse-phase HPLC system with a C18 column is typically used.[8]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[10]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Detection: UV detection at 254 nm or another appropriate wavelength.[1]

    • Analysis: The pure this compound will appear as a major peak, often as a doublet due to the presence of diastereomers.[1] Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks.[1]

2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Analysis

  • Objective: To directly observe and quantify the phosphorus-containing species in a sample.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in about 0.5 mL of a deuterated solvent (e.g., deuterated acetonitrile) in an NMR tube. A small amount of triethylamine (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during analysis.[1]

    • NMR Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.

    • Analysis:

      • The pure phosphoramidite (P(III)) will typically show two peaks around δ 149 ppm, corresponding to the two diastereomers.[8]

      • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak in the range of δ 5-10 ppm.[1][8]

      • Oxidized phosphoramidite (P(V) species) will have signals around δ 0 ppm.[8]

    • Quantification: The relative integration of these peaks can be used to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway DMT_dA_PAc This compound (Active for Coupling) H_phosphonate DMT-dA(PAc) H-phosphonate (Inactive for Coupling) DMT_dA_PAc->H_phosphonate Hydrolysis H2O Water (H₂O) H2O->H_phosphonate Troubleshooting_Workflow start Low Coupling Efficiency or Unexpected Peaks Observed check_water Check Water Content of Acetonitrile (<30 ppm?) start->check_water check_amidite Check Age and Storage of Phosphoramidite check_water->check_amidite Yes use_new_solvent Use Fresh, Anhydrous Acetonitrile check_water->use_new_solvent No analyze_purity Analyze Phosphoramidite Purity (HPLC or ³¹P NMR) check_amidite->analyze_purity Fresh & Stored Correctly use_new_amidite Use Fresh Batch of Phosphoramidite check_amidite->use_new_amidite Old or Improperly Stored is_degraded Significant Degradation (H-phosphonate present)? analyze_purity->is_degraded is_degraded->use_new_amidite Yes proceed Proceed with Synthesis is_degraded->proceed No use_new_solvent->check_amidite use_new_amidite->proceed

References

Technical Support Center: Purification of Oligonucleotides Containing DMT-dA(PAc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oligonucleotides containing the 5'-dimethoxytrityl (DMT) group and phenoxyacetyl (PAc) protected deoxyadenosine (B7792050) (dA(PAc)). This resource is tailored for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of these molecules. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflow diagrams to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using dA(PAc) in oligonucleotide synthesis?

A1: The phenoxyacetyl (PAc) protecting group on deoxyadenosine is considered an "UltraMILD" protecting group.[1] Its principal advantage is that it can be removed under gentler basic conditions than standard protecting groups like benzoyl (Bz).[2] This is particularly beneficial when the oligonucleotide contains sensitive modifications or labels that would be degraded by harsh deprotection conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[1][3]

Q2: How does the presence of the 5'-DMT group facilitate purification?

A2: The 5'-DMT group is a hydrophobic moiety that is typically left on the full-length oligonucleotide product after synthesis (a "DMT-on" strategy).[4] This significant hydrophobicity allows for highly effective separation of the desired full-length product from shorter, "failure" sequences (which lack the DMT group) using reversed-phase chromatography techniques like HPLC or cartridge purification.[4][5]

Q3: Can I use a standard deprotection protocol with oligonucleotides containing dA(PAc)?

A3: While standard deprotection with ammonium hydroxide can be used, it may be overly harsh if your oligonucleotide contains sensitive functionalities. The use of dA(PAc) is specifically to enable milder deprotection.[2] For oligonucleotides containing only UltraMILD protecting groups, deprotection can be achieved with reagents like 0.05 M potassium carbonate in methanol (B129727) or with ammonium hydroxide at room temperature for a shorter duration.[6][7]

Q4: What is "depurination" and how can I avoid it during purification?

A4: Depurination is the hydrolytic loss of a purine (B94841) base (adenine or guanine) from the sugar-phosphate backbone of the oligonucleotide.[8] This can occur under acidic conditions, which are often used to remove the DMT group (detritylation).[4][8] To minimize depurination, it is crucial to perform the detritylation step with a carefully controlled concentration of a weak acid (e.g., 2-3% trifluoroacetic acid or 80% acetic acid) and for the shortest time necessary.[9][10]

Troubleshooting Guides

This section addresses common issues encountered during the purification of oligonucleotides containing DMT-dA(PAc).

HPLC Purification Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Purity of Final Product 1. Incomplete removal of failure sequences: Shorter, DMT-off sequences may co-elute with the product. 2. Incomplete detritylation: If performing DMT-on purification followed by on-column or post-purification detritylation, residual DMT-on species will contaminate the final product.[11] 3. Premature loss of DMT group: The DMT group can be prematurely cleaved during synthesis or deprotection, reducing the amount of full-length product available for DMT-on purification.1. Optimize HPLC gradient: Use a shallower acetonitrile (B52724) gradient to improve the resolution between the DMT-on product and failure sequences.[11] 2. Optimize detritylation: Ensure the detritylation solution is fresh and allow for sufficient reaction time. Monitor the release of the orange trityl cation as a visual indicator.[11] 3. Handle with care: Avoid excessive heat and acidic conditions during the deprotection and pre-purification steps to prevent premature DMT loss.[6]
Peak Splitting or Broadening in Chromatogram 1. Presence of diastereomers (for phosphorothioates): If your oligonucleotide has phosphorothioate (B77711) linkages, the presence of multiple diastereomers can cause peak broadening or splitting.[1] 2. Secondary structures: The oligonucleotide may be forming secondary structures like hairpins or G-quadruplexes. 3. Column issues: A blocked column frit, voids in the stationary phase, or contamination can lead to peak splitting.[12] 4. Mobile phase incompatibility: The sample solvent may not be compatible with the mobile phase.[13]1. Optimize mobile phase for PS oligos: Use ion-pairing agents with longer alkyl chains (e.g., tributylamine) to suppress diastereomer separation and sharpen peaks.[1] 2. Use denaturing conditions: Perform the HPLC at an elevated temperature (e.g., 60-65 °C) to disrupt secondary structures.[11] 3. Column maintenance: Flush the column or replace the frit. If the problem persists, the column may need replacement.[12] 4. Solvent compatibility: Whenever possible, dissolve the sample in the initial mobile phase.[13]
Low Recovery of Purified Oligonucleotide 1. Irreversible adsorption to the column: The oligonucleotide may be strongly and irreversibly binding to the stationary phase. 2. Suboptimal fraction collection: The collection window for the product peak may be too narrow. 3. Oligonucleotide degradation: Harsh purification conditions can lead to degradation of the product.1. Column passivation: For new columns, perform several blank injections to passivate active sites.[1] 2. Optimize fraction collection: Widen the collection window around the target peak.[1] 3. Use milder conditions: Ensure the mobile phase pH is within the stable range for your oligonucleotide and the column.
Cartridge Purification Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield after Elution 1. Inefficient binding to the cartridge: The DMT-on oligonucleotide is not being retained effectively. 2. Incomplete elution: The purified oligonucleotide is not being fully released from the cartridge. 3. Premature detritylation: The DMT group is lost before the wash steps, causing the product to be washed away with the failure sequences.1. Optimize loading conditions: Ensure the salt concentration in the loading solution is appropriate to promote binding.[14] Heating the sample before loading can improve binding for longer or G/C-rich sequences.[15] 2. Optimize elution: Ensure the elution buffer has a sufficiently high acetonitrile concentration. Perform a second elution to recover any remaining product.[14] 3. Gentle handling: Avoid acidic conditions prior to the dedicated detritylation step.
Low Purity of Eluted Product 1. Inefficient washing: Failure sequences are not being completely removed. 2. Co-elution of capped failure sequences: In some cases, a small percentage of failure sequences may not be properly capped and can retain the DMT group.1. Optimize wash steps: Ensure the correct volume and composition of the wash buffers are used. A wash with a low percentage of acetonitrile can help remove more hydrophobic impurities.[14] 2. Consider HPLC: For applications requiring very high purity, cartridge purification may not be sufficient. Further purification by HPLC may be necessary.[16]

Experimental Protocols

Protocol 1: Mild Deprotection and DMT-on Cartridge Purification

This protocol is suitable for oligonucleotides containing dA(PAc) and other UltraMILD protecting groups.

  • Cleavage and Deprotection:

    • Treat the CPG-bound oligonucleotide with 1 mL of 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[6]

    • Alternatively, use a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) for 15 minutes at 55°C.[15]

    • Filter the solution to separate the oligonucleotide from the CPG support. There is no need to dry the sample.[17]

  • Cartridge Preparation:

    • Rinse a Glen-Pak™ or similar reversed-phase cartridge with 2 mL of acetonitrile.[18]

    • Equilibrate the cartridge with 2 mL of 2.0 M Triethylammonium Acetate (TEAA).[18]

  • Sample Loading:

    • Dilute the deprotection solution with an appropriate loading buffer (e.g., 100 mg/mL sodium chloride solution) to the recommended final volume and salt concentration for your specific cartridge.[17]

    • Load the sample onto the prepared cartridge dropwise.[18]

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M TEAA to remove salts and deprotection reagents.[18]

    • Wash with 3 mL of 25% acetonitrile in 0.1 M TEAA to elute DMT-off failure sequences.[18]

  • Detritylation:

    • Rinse the cartridge with 2 mL of 2% trifluoroacetic acid (TFA) in water, repeating once. The appearance of a faint orange color indicates the release of the DMT cation.[18]

  • Final Wash and Elution:

    • Wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the resin.[18]

    • Wash with 2 mL of water to remove excess TEAA.[19]

    • Elute the purified, DMT-off oligonucleotide with 1 mL of 50% acetonitrile in water.

Protocol 2: DMT-on Reversed-Phase HPLC Purification
  • Sample Preparation:

    • Perform cleavage and deprotection as described in Protocol 1.

    • If necessary, remove the deprotection solution by lyophilization.

    • Reconstitute the sample in the initial mobile phase (e.g., 0.1 M TEAA in water).

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C8 or C18).

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The gradient should be optimized for the specific oligonucleotide.

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: UV at 260 nm.

    • Temperature: 60-65 °C to minimize secondary structures.

  • Purification and Detritylation:

    • Inject the sample and collect the fractions corresponding to the major, late-eluting DMT-on peak.

    • Pool the collected fractions and lyophilize.

    • To remove the DMT group, dissolve the dried oligonucleotide in 200-500 µL of 80% acetic acid and let it stand for 20 minutes at room temperature.[10]

    • The solution will turn orange.

    • Quench the reaction and desalt the final product using ethanol (B145695) precipitation or a desalting column.

Quantitative Data Summary

The following tables provide typical performance data for oligonucleotide purification. Actual results may vary depending on the oligonucleotide sequence, length, and synthesis efficiency.

Table 1: Comparison of Purity and Yield for Different Purification Methods

Purification MethodTypical Purity (% Full-Length)Typical Yield (% of Crude)Reference(s)
Desalting50-70%~90%[16]
Cartridge Purification (DMT-on)65-85%40-70%[16]
Reversed-Phase HPLC (DMT-on)>90%30-60%[16][20]
Ion-Exchange HPLC>95%25-50%[21]
PAGE>95%10-30%[21]

Table 2: Purity and Yield of a 21mer RNA Oligonucleotide with Glen-Pak™ Cartridges

Cartridge TypeCrude PurityPurified PurityYieldReference
Glen-Pak™ DNA76.7%97.5%63.5%[20]
Glen-Pak™ RNA76.7%98.5%66.5%[20]

Visualizations

Oligo_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification (DMT-on) cluster_final_steps Final Processing Synthesis Solid-Phase Synthesis (DMT-dA(PAc) incorporation) Deprotection Mild Deprotection (e.g., K2CO3/MeOH) Synthesis->Deprotection Crude_Product Crude DMT-on Oligo Deprotection->Crude_Product Purification_Choice Purification Method Crude_Product->Purification_Choice RP_HPLC Reversed-Phase HPLC Purification_Choice->RP_HPLC High Purity Cartridge Cartridge Purification Purification_Choice->Cartridge Rapid Purification Detritylation Detritylation (e.g., 2% TFA) RP_HPLC->Detritylation Cartridge->Detritylation Desalting Desalting / Lyophilization Detritylation->Desalting Final_Product Pure DMT-off Oligo Desalting->Final_Product

Caption: General workflow for the purification of DMT-dA(PAc) containing oligonucleotides.

HPLC_Troubleshooting Start HPLC Analysis Problem Peak Splitting / Broadening? Start->Problem Cause1 Phosphorothioate? Problem->Cause1 Yes Good_Peak Sharp, Symmetrical Peak Problem->Good_Peak No Solution1 Optimize Ion-Pairing Agent Cause1->Solution1 Yes Cause2 Secondary Structure? Cause1->Cause2 No Solution1->Good_Peak Solution2 Increase Temperature (Denaturing Conditions) Cause2->Solution2 Yes Cause3 Column Issue? Cause2->Cause3 No Solution2->Good_Peak Solution3 Flush / Replace Column Cause3->Solution3 Yes Solution3->Good_Peak

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Technical Support Center: Reducing Depurination Side Reactions with Adenine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize depurination side reactions involving adenine (B156593) phosphoramidites during oligonucleotide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity and yield of your synthetic oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is adenine depurination and why is it a problem in oligonucleotide synthesis?

A1: Depurination is a chemical side reaction where the N-glycosidic bond linking the adenine base to the deoxyribose sugar is cleaved under acidic conditions, leading to the loss of the adenine base and the formation of an abasic site in the oligonucleotide chain.[1] This occurs because the purine (B94841) is a good leaving group.[1] While the abasic site itself is stable during the synthesis cycles, it leads to chain cleavage during the final basic deprotection step.[2] This results in truncated oligonucleotide fragments, reducing the overall yield of the desired full-length product and complicating purification.[2]

Q2: I am observing a significant number of shorter fragments in my final product, especially when synthesizing long oligonucleotides. Could this be due to depurination?

A2: Yes, the accumulation of depurination events is a limiting factor in the synthesis of long oligonucleotides.[2] The repeated acidic detritylation steps throughout a long synthesis increase the probability of adenine loss. If you observe 5' truncated fragments (still containing the DMT group if using DMT-on purification), depurination is a likely cause.[2]

Q3: What are the primary factors that contribute to adenine depurination during synthesis?

A3: The main contributing factors include:

  • Strength of the Deblocking Acid: Stronger acids, such as trichloroacetic acid (TCA), increase the rate of depurination compared to milder acids like dichloroacetic acid (DCA).[3]

  • Acid Contact Time: Prolonged exposure to the acidic deblocking solution during the detritylation step increases the extent of depurination.

  • Protecting Group on Adenine: The standard N6-benzoyl (Bz) protecting group is an electron-withdrawing group, which destabilizes the glycosidic bond and makes the adenine more susceptible to depurination.[2]

  • Oligonucleotide Sequence: The sequence context can influence the rate of depurination.

Q4: How can I reduce adenine depurination during my experiments?

A4: There are several strategies you can employ:

  • Use a Milder Deblocking Agent: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA) for the detritylation step. A 3% DCA solution in dichloromethane (B109758) is a common recommendation.[3]

  • Optimize Acid Contact Time: Minimize the duration of the acid treatment to what is necessary for complete detritylation. For some synthesizers, a deblocking step of less than one minute can be sufficient.

  • Use Alternative Adenine Phosphoramidites: Employ phosphoramidites with protecting groups that are less prone to depurination. Good alternatives include those with phenoxyacetyl (Pac) or di-n-butylformamidine (dbf) protecting groups.[4]

  • Modified Deprotection Conditions: For oligonucleotides synthesized with alternative protecting groups like Pac-A, milder deprotection conditions can be used, further preserving the integrity of the oligonucleotide.[4]

Q5: Are there specific recommendations for synthesizing long oligonucleotides to minimize depurination?

A5: For long oligonucleotides (>75 nucleotides), minimizing depurination is critical. The recommended approach is to use a milder deblocking agent like 3% DCA in dichloromethane.[3][4] While this may slightly increase the detritylation time, it significantly reduces the risk of creating abasic sites.[3]

Quantitative Data Summary

The choice of deblocking acid and the adenine protecting group significantly impacts the rate of depurination. The following table summarizes the relative stability of adenine under different acidic conditions.

Deblocking AgentAdenine Protecting GroupDepurination Half-TimeReference
3% Dichloroacetic Acid (DCA) in CH₂Cl₂N-benzoyl (Bz)77 minutes[5]
15% Dichloroacetic Acid (DCA) in CH₂Cl₂N-benzoyl (Bz)~26 minutes (3-fold faster than 3% DCA)[5]
3% Trichloroacetic Acid (TCA) in CH₂Cl₂N-benzoyl (Bz)19 minutes (4-fold faster than 3% DCA)[5]

Key Experimental Protocols

Protocol 1: Using Dichloroacetic Acid (DCA) for Detritylation

This protocol outlines the substitution of the standard TCA deblocking agent with the milder DCA to reduce depurination.

Reagents:

  • 3% (v/v) Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM)

Procedure:

  • Synthesizer Setup: On your automated oligonucleotide synthesizer, replace the standard TCA deblocking solution with the 3% DCA in DCM solution.

  • Synthesis Cycle Modification: Adjust the detritylation step time in your synthesis protocol. The optimal time will depend on your synthesizer and the scale of the synthesis. A starting point is to double the standard TCA detritylation time. Monitor the trityl cation release to ensure complete detritylation. For subsequent cycles, you can fine-tune this time.

  • Post-Synthesis Processing: Proceed with the standard cleavage and deprotection protocol recommended for your phosphoramidites.

Protocol 2: Synthesis and Deprotection using Pac-Adenine Phosphoramidite (B1245037)

This protocol is for researchers using N6-phenoxyacetyl-dA (Pac-dA) phosphoramidite, which offers increased stability against depurination.

Synthesis:

  • Phosphoramidite Preparation: Dissolve the Pac-dA phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by your synthesizer manufacturer (typically 0.1 M).

  • Synthesis Cycle: Use the standard synthesis cycle on your automated synthesizer. Pac-dA is compatible with standard coupling times.

Deprotection (UltraMILD): This deprotection method is suitable for oligonucleotides containing sensitive modifications.

  • Cleavage and Deprotection Solution: Prepare a solution of 0.05 M potassium carbonate in methanol.[6]

  • Procedure:

    • After synthesis, pass the potassium carbonate solution through the synthesis column.

    • Incubate at room temperature for 4 hours.[6]

    • Collect the solution containing the deprotected oligonucleotide.

    • Evaporate the solvent.

Deprotection (Ammonium Hydroxide):

  • Cleavage and Deprotection Solution: Use concentrated ammonium (B1175870) hydroxide (B78521).

  • Procedure:

    • Incubate the solid support with concentrated ammonium hydroxide at room temperature for 2 hours.[6]

    • Collect the solution and proceed with purification.

Protocol 3: Quantitative Analysis of Adenine Depurination by Ion-Pair Reversed-Phase HPLC

This protocol allows for the quantification of free adenine released into the deblocking solution as a measure of depurination.

Sample Preparation:

  • During the detritylation step of your synthesis, collect the acidic deblocking solution after it has passed through the synthesis column.

  • Neutralize the collected fraction immediately with a suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) to prevent further depurination.

  • Dry the sample under vacuum.

  • Reconstitute the residue in a known volume of mobile phase A for HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: 0-20% B

    • 20-25 min: 20-50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Temperature: Ambient

Quantification:

  • Generate a standard curve by injecting known concentrations of adenine.

  • Inject the prepared sample from the deblocking solution.

  • Identify the adenine peak based on its retention time compared to the standard.

  • Quantify the amount of adenine in the sample using the standard curve.

  • The percentage of depurination can be calculated relative to the total amount of adenine in the synthesized oligonucleotide up to that cycle.

Visual Guides

Depurination_Mechanism DNA_Strand DNA Strand with Adenine Protonation Protonation of N7 (Acidic Conditions) DNA_Strand->Protonation H+ Glycosidic_Bond_Cleavage Hydrolysis of N-Glycosidic Bond Protonation->Glycosidic_Bond_Cleavage H2O Abasic_Site Formation of Apurinic (AP) Site Glycosidic_Bond_Cleavage->Abasic_Site Free_Adenine Free Adenine Glycosidic_Bond_Cleavage->Free_Adenine Chain_Cleavage Strand Scission (Basic Deprotection) Abasic_Site->Chain_Cleavage OH- Truncated_Oligo Truncated Oligonucleotide Chain_Cleavage->Truncated_Oligo Troubleshooting_Depurination Start High Level of Truncated Oligonucleotides Observed Check_Synthesis_Conditions Review Synthesis Protocol Start->Check_Synthesis_Conditions Is_Acid_Strong Using Strong Acid (TCA)? Check_Synthesis_Conditions->Is_Acid_Strong Switch_To_DCA Switch to Milder Acid (e.g., 3% DCA) Is_Acid_Strong->Switch_To_DCA Yes Check_Contact_Time Is Acid Contact Time Prolonged? Is_Acid_Strong->Check_Contact_Time No Final_Check Monitor Depurination via HPLC and Optimize Further Switch_To_DCA->Final_Check Reduce_Time Reduce Detritylation Time Check_Contact_Time->Reduce_Time Yes Check_Protecting_Group Using Standard Bz-A Phosphoramidite? Check_Contact_Time->Check_Protecting_Group No Reduce_Time->Final_Check Use_Alternative_Amidite Consider Pac-A or dbf-A Phosphoramidites Check_Protecting_Group->Use_Alternative_Amidite Yes Check_Protecting_Group->Final_Check No Use_Alternative_Amidite->Final_Check End Reduced Depurination, Improved Yield Final_Check->End

References

Capping efficiency issues in DMT-dA(PAc) Phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering capping efficiency issues during oligonucleotide synthesis using DMT-dA(PAc) Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low capping efficiency in phosphoramidite synthesis?

Low capping efficiency is most often the result of incomplete coupling of the phosphoramidite to the growing oligonucleotide chain.[1][2] Any unreacted 5'-hydroxyl groups that are not successfully capped become sites for the addition of the next phosphoramidite in the following cycle, leading to the formation of n-1 deletion mutant sequences.[1][3]

Q2: How does the phenoxyacetyl (PAc) protecting group on DMT-dA(PAc) phosphoramidite affect the synthesis process?

The phenoxyacetyl (PAc) protecting group on the adenosine (B11128) base is designed to be "UltraMild," allowing for rapid deprotection.[4] However, its lability requires careful selection of reagents to prevent premature removal or side reactions. Specifically, when using phosphoramidites with Pac protecting groups, it is recommended to use a compatible capping mixture, such as UltraMild Cap Mix A, to avoid exchange of the Pac group with an acetyl group from the standard capping reagent.[4]

Q3: What are n-1 deletion sequences, and how do they relate to capping efficiency?

The "n-1" impurity refers to a mixture of all possible single nucleotide deletion sequences relative to the full-length oligonucleotide (n-mer).[2][5] These arise from failures at various stages of the synthesis cycle, but incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step is a predominant cause.[6] Inefficient capping allows these truncated chains to continue elongating in subsequent cycles, resulting in a heterogeneous population of n-1 products that can be difficult to purify.[1][3]

Q4: Can the type of DNA synthesizer affect capping efficiency?

Yes, the efficiency of capping can vary between different models of DNA synthesizers.[1] This can be due to differences in the concentration of capping reagents delivered, the volume of reagents used, and the duration of the capping step.[1] For instance, some synthesizers may deliver a lower concentration of N-methylimidazole in the Cap B mix, leading to lower capping efficiency compared to other systems.[1]

Troubleshooting Guide

Issue 1: High Levels of n-1 Impurities Detected by HPLC or PAGE Analysis

This is a direct indication of poor capping efficiency, allowing for the elongation of failure sequences.

Potential Causes & Recommended Solutions

Potential Cause Recommended Action & Troubleshooting Steps
Inefficient Coupling The primary source of unreacted 5'-hydroxyl groups is incomplete coupling. Before addressing capping, ensure high coupling efficiency. • Verify Reagent Quality: Use fresh, high-purity phosphoramidites and activator. Ensure anhydrous acetonitrile (B52724) is used for all solutions.[1] • Check for Moisture: Moisture significantly decreases coupling efficiency. Implement stringent anhydrous techniques for all reagents and synthesizer lines.[1] • Optimize Coupling Time: For sequences rich in dA(PAc) or other bulky phosphoramidites, consider increasing the coupling time.
Inefficient Capping Verify Capping Reagents: Ensure that Cap A (acetic anhydride) and Cap B (e.g., N-methylimidazole) are fresh and active.[7] • Use Compatible Capping Reagents for dA(PAc): When using this compound, it is advisable to use an "UltraMild Cap Mix A" containing phenoxyacetic anhydride (B1165640) (Pac₂O) instead of acetic anhydride. This prevents the exchange of the Pac protecting group on the adenosine base.[4] • Increase Capping Time: If n-1 products persist, increasing the capping time can help ensure all unreacted sites are blocked.[1] • Optimize Reagent Delivery: For certain synthesizers, increasing the volume and delivery time of the capping mixture may be necessary to achieve higher efficiency.[1]
Sub-optimal Capping Activator Consider a More Efficient Activator: While N-methylimidazole is commonly used, 4-dimethylaminopyridine (B28879) (DMAP) is a more efficient catalyst for the capping reaction and can significantly improve capping efficiency.[1] However, be aware of potential side reactions with certain protecting groups.

Data Presentation

Table 1: Capping Efficiencies with Different Capping Solutions

Synthesizer ModelCap A SolutionCap B SolutionCapping Efficiency (%)
ExpediteTHF/Ac₂O (9:1)10% N-methylimidazole/THF/Pyridine (8:1)90.5 ± 1.9
ABI 394THF/Pyridine/Ac₂O (8:1:1)10% N-methylimidazole/THF89
ABI 394THF/Pyridine/Ac₂O (8:1:1)16% N-methylimidazole/THF~97
ABI 394THF/Pyridine/Ac₂O (8:1:1)6.5% DMAP/THF>99

Data synthesized from Glen Research reports.[1][6]

Experimental Protocols

Protocol 1: Determination of Capping Efficiency by HPLC Analysis of n-1 Deletion Sequences

This protocol outlines a general method for analyzing the purity of a synthesized oligonucleotide and quantifying the level of n-1 impurities, which is an indirect measure of capping efficiency.

1. Oligonucleotide Cleavage and Deprotection:

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate method for the protecting groups used (e.g., ammonium (B1175870) hydroxide, AMA, or UltraMild conditions for Pac-protected amidites).

2. Sample Preparation:

  • Dissolve the crude, deprotected oligonucleotide in a suitable buffer (e.g., nuclease-free water or 0.1 M triethylammonium (B8662869) acetate).

  • Determine the oligonucleotide concentration by measuring the absorbance at 260 nm (OD₂₆₀).

3. HPLC Analysis:

  • Column: Use a reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., a C18 column).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: The full-length product (n) will be the major peak. The n-1 deletion sequences will typically elute slightly earlier than the full-length product. Integrate the peak areas of the n-1 and the full-length product.

4. Calculation of Capping Efficiency (Approximation):

  • The percentage of n-1 impurity can be estimated as: (Area of n-1 peak / (Area of n-1 peak + Area of full-length peak)) * 100.

  • A lower percentage of n-1 impurity indicates higher capping efficiency.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Coupling complete (or failed) Oxidation 4. Oxidation (Stabilize phosphite (B83602) triester) Capping->Oxidation Failure sequences blocked Oxidation->Deblocking Cycle complete

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting_Capping_Efficiency Start High n-1 Impurity Detected Check_Coupling Is Coupling Efficiency >99%? Start->Check_Coupling Troubleshoot_Coupling Troubleshoot Coupling: - Check reagents for purity/moisture - Optimize coupling time Check_Coupling->Troubleshoot_Coupling No Check_Capping_Reagents Are Capping Reagents Fresh & Correct for dA(PAc)? Check_Coupling->Check_Capping_Reagents Yes Reanalyze Re-analyze Oligo Purity Troubleshoot_Coupling->Reanalyze Replace_Reagents Replace Capping Reagents Use UltraMild Cap Mix A Check_Capping_Reagents->Replace_Reagents No Increase_Capping_Time Increase Capping Time & Volume Check_Capping_Reagents->Increase_Capping_Time Yes Replace_Reagents->Reanalyze Consider_DMAP Consider Using DMAP as Activator Increase_Capping_Time->Consider_DMAP Consider_DMAP->Reanalyze

Caption: A logical workflow for troubleshooting low capping efficiency in oligonucleotide synthesis.

References

Validation & Comparative

Assessing the Purity of Synthetic Oligonucleotides: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutics. This guide provides an objective comparison of the two most common mass spectrometry (MS) techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for the purity assessment of DMT-dA(PAc) synthesized oligonucleotides. We present supporting experimental data, detailed methodologies, and a comparison with alternative analytical techniques.

The chemical synthesis of oligonucleotides, such as those utilizing the DMT-dA(PAc) phosphoramidite, is a complex process involving numerous sequential chemical reactions. Despite the robustness of modern synthesis platforms, the final product is invariably a mixture containing the full-length oligonucleotide product (FLP) and various process-related impurities. These impurities can include failure sequences (shortmers), sequences with protecting groups that were not completely removed, and other modified species. Mass spectrometry has become an indispensable tool for the characterization and purity assessment of these synthetic oligonucleotides due to its ability to provide precise molecular weight information.

Comparison of Mass Spectrometry Techniques: MALDI-TOF vs. ESI-MS

MALDI-TOF and ESI-MS are both "soft" ionization techniques that allow for the analysis of large biomolecules like oligonucleotides without significant fragmentation. However, they differ in their principles of ionization, sample preparation, and performance characteristics.

Key Performance Characteristics

FeatureMALDI-TOF MSESI-MS
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Ionization of the analyte from a liquid solution by creating a fine spray of charged droplets.
Ionization Primarily forms singly charged ions ([M+H]⁺).Forms a series of multiply charged ions ([M-nH]ⁿ⁻).
Sample Throughput High, well-suited for automated, high-throughput screening.Lower, often coupled with liquid chromatography (LC) for online separation and analysis.
Salt Tolerance Reasonably tolerant to salts and buffers.[1]Highly sensitive to non-volatile salts, requiring extensive desalting of the sample.[2]
Data Complexity Simpler spectra with predominantly one peak for the target molecule.More complex spectra with multiple peaks for the same molecule, requiring deconvolution.
Analysis of Mixtures Can be challenging to analyze complex mixtures.When coupled with LC (LC-MS), provides excellent separation and analysis of complex mixtures.

Quantitative Performance Comparison

The choice between MALDI-TOF and ESI-MS often depends on the length of the oligonucleotide being analyzed. While both techniques perform well for shorter oligonucleotides, ESI-MS generally offers superior performance for longer sequences.[3][4]

Oligonucleotide LengthParameterMALDI-TOF MSESI-MS
Short (< 50 bases) Mass Accuracy Good (e.g., ± 0.03% for a 10 kDa oligo)[5]Excellent (e.g., 0.02 ppm for a 21-mer)[6]
Resolution GoodExcellent
Sensitivity High (100 fmol to 2 pmol)[2]High (250 fmol to 10 pmol)[2]
Long (> 50 bases) Mass Accuracy Decreases significantly[4]Maintained at a high level (e.g., 80 ppm for up to 110-mer)[7]
Resolution Decreases significantly[5]Maintained at a high level
Sensitivity LowerMaintained at a high level

Experimental Protocols

MALDI-TOF MS Protocol for Purity Assessment

This protocol outlines the general steps for analyzing a synthetic oligonucleotide using MALDI-TOF MS with a 3-hydroxypicolinic acid (3-HPA) matrix, which is commonly used for nucleic acids.[1][8]

Materials:

  • Oligonucleotide sample (desalted, 1-10 pmol/µL in ultrapure water)

  • 3-HPA matrix solution: Saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[1]

  • Ammonium (B1175870) citrate (B86180) solution (co-matrix): 50 mg/mL in water.

  • Working matrix solution: Mix the 3-HPA solution and ammonium citrate solution in a 9:1 ratio.[9]

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Dilute the oligonucleotide sample to a final concentration of approximately 1-10 pmol/µL in ultrapure water.

  • Sample Spotting (Dried-Droplet Method):

    • Mix 1 µL of the oligonucleotide sample solution with 1 µL of the working matrix solution directly on the MALDI target plate.

    • Alternatively, spot 0.5 µL of the working matrix solution on the target, allow it to dry, and then apply 0.5 µL of the sample solution on top.

    • Allow the mixture to air-dry completely at room temperature. The dried spot should have a fine crystalline appearance.

  • Mass Spectrometry Analysis:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the negative-ion linear or reflectron mode. The negative-ion mode is generally preferred for oligonucleotides due to the negatively charged phosphate (B84403) backbone.[6]

    • Calibrate the instrument using an external standard of known oligonucleotides.

    • Optimize the laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.

ESI-MS Protocol for Purity Assessment

This protocol describes the general procedure for analyzing a synthetic oligonucleotide by ESI-MS, emphasizing the critical desalting step.[2][10][11]

Materials:

  • Oligonucleotide sample

  • Ammonium acetate (B1210297) solution (for precipitation desalting) or an appropriate HPLC system with a reverse-phase column (for online desalting).

  • Solvent for ESI-MS: A typical solvent system is a mixture of acetonitrile and water with a volatile salt like triethylammonium (B8662869) acetate (TEAA) or an ion-pairing agent like hexafluoroisopropanol (HFIP) with an amine base like triethylamine (B128534) (TEA).[6][12]

Procedure:

  • Sample Desalting (Crucial Step):

    • Offline Desalting (Ammonium Acetate Precipitation): Precipitate the oligonucleotide from a high concentration of ammonium acetate with ethanol. This exchanges the sodium ions from the synthesis with volatile ammonium ions. Repeat this process 2-3 times for efficient desalting.[11]

    • Online Desalting (LC-MS): Inject the sample into an HPLC system coupled to the mass spectrometer. Use a reverse-phase column to retain the oligonucleotide while salts are washed away. The oligonucleotide is then eluted into the mass spectrometer.[7]

  • Sample Infusion/Injection:

    • For direct infusion, dissolve the desalted oligonucleotide in the ESI-MS solvent at a low concentration (e.g., 1-10 pmol/µL).

    • For LC-MS, the sample is injected into the LC system.

  • Mass Spectrometry Analysis:

    • Operate the ESI source in negative-ion mode.

    • Set the mass spectrometer to scan over an appropriate m/z range (e.g., 400-2000 m/z) to detect the multiply charged ions.[12]

    • Optimize instrument parameters such as capillary voltage, cone voltage, and source temperature to achieve stable ionization and optimal signal.

    • The resulting multi-charge state spectrum is then deconvoluted using appropriate software to obtain the zero-charge mass of the oligonucleotide.

Identification of Common Impurities

Mass spectrometry is highly effective at identifying common impurities from the synthesis of DMT-dA(PAc) oligonucleotides.

Impurity TypeDescriptionExpected Mass Shift from FLP
Failure Sequences (n-x) Truncated sequences resulting from incomplete coupling at one or more steps.Mass of the missing nucleotide(s) lower.
Incomplete Deprotection Residual protecting groups on the nucleobases (e.g., phenoxyacetyl on adenine) or the phosphate backbone.Mass of the protecting group higher.
Depurination Loss of a purine (B94841) base (adenine or guanine) from the oligonucleotide backbone.dA loss: ~135 Da lower; dG loss: ~151 Da lower.[3]
Residual DMT Group The 5'-dimethoxytrityl group is not cleaved from the final product.302 Da higher.[2]
Adducts Modifications from chemicals used during synthesis or deprotection (e.g., acrylonitrile (B1666552) adducts).Mass of the adduct higher.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool for identity confirmation, other techniques are often used for quantitative purity assessment.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange).[13]Excellent for quantification of impurities, high resolution for shorter oligos (<50 bases).[13]Resolution can decrease for longer oligos, may not resolve species with the same length but different sequences.
Capillary Electrophoresis (CE) Separation based on size-to-charge ratio in a capillary.Very high resolution, capable of single-base resolution even for longer oligos.[12]Less suitable for preparative work, can be more sensitive to sample matrix effects.[14]

Workflow and Decision Making

The selection of the most appropriate analytical technique depends on the specific goals of the analysis.

Oligo_Purity_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Purity Assessment Synthesis DMT-dA(PAc) Solid-Phase Synthesis Analysis_Goal Primary Goal? Synthesis->Analysis_Goal Identity Identity Confirmation Analysis_Goal->Identity Identity Quantification Quantitative Purity Analysis_Goal->Quantification Quantification Long_Oligo Long Oligo (>50 bases) Analysis Analysis_Goal->Long_Oligo Length > 50 MALDI MALDI-TOF MS Identity->MALDI High-throughput ESI ESI-MS / LC-MS Identity->ESI High Accuracy HPLC HPLC (RP or IEX) Quantification->HPLC Robust Quantification CE Capillary Electrophoresis Quantification->CE High Resolution Long_Oligo->ESI Superior Performance Long_Oligo->CE High Resolution

Decision workflow for selecting an analytical technique.

References

A Comparative Guide to Modified Oligonucleotides Containing PAc-Protected Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of modified oligonucleotides is a critical process where the choice of protecting groups can significantly impact the yield, purity, and integrity of the final product. This guide provides a detailed comparison of oligonucleotides synthesized using phenoxyacetyl (PAc)-protected adenosine (B11128) (dA) versus those synthesized with the standard benzoyl (Bz) protecting group. The use of PAc-dA is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modifications, such as fluorescent dyes and complex ligands, due to the milder deprotection conditions required.

Performance Comparison: PAc-dA vs. Bz-dA

The primary advantage of using PAc-protected adenosine lies in its rapid and efficient deprotection under mild basic conditions, which preserves the integrity of sensitive modifications that would otherwise be degraded by the harsh conditions required to remove the more robust Bz group.

Below is a summary of the deprotection kinetics for various protecting groups under different deprotection conditions, highlighting the lability of the PAc group compared to the standard Bz group.

Table 1: Deprotection Half-Life (t½, in minutes) of N-Protecting Groups on 2'-Deoxyribonucleosides [1]

Deprotection ReagentdA(PAc)dA(Bz)dC(PAc)dC(Bz)dG(iPr-Pac)dG(iBu)
Aqueous Methylamine (40 wt%) at RT < 0.55< 0.5120-18
Ethanolic Ammonia (2.0 M) at RT 18> 1207> 12096> 120
Ammonium (B1175870) Hydroxide (B78521) (28-30%) at RT < 185< 1120-> 180
Potassium Carbonate (0.05 M in MeOH) at RT 1> 14401> 144028> 1440

Data adapted from a study on the cleavage rates of various protecting groups[1]. A '-' indicates data not provided in the source.

Table 2: Recommended Deprotection Conditions for Different Protecting Group Strategies

Protecting Group StrategyRecommended Deprotection ConditionsTime & TemperatureNotes
UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) 0.05 M Potassium Carbonate in Methanol4 hours at Room TemperatureIdeal for highly sensitive modifications.[2][3][4]
Ammonium Hydroxide (30%)2 hours at Room TemperatureRequires use of phenoxyacetic anhydride (B1165640) in Cap A mix.[3][4]
Standard (Bz-dA, Bz-dC, iBu-dG) Concentrated Ammonium Hydroxide8-16 hours at 55 °CStandard conditions, not suitable for many sensitive labels.
Fast Deprotection (Ac-dC) AMA (Ammonium Hydroxide/40% Methylamine 1:1)10 minutes at 65 °CRequires the use of Ac-dC to prevent base modification.[3][5]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis (General Protocol)

The synthesis of oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite (B1245037) chemistry. The process consists of a cycle of four steps for each nucleotide addition:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.[6]

  • Coupling: Activation of the incoming phosphoramidite monomer (e.g., Pac-dA-CE phosphoramidite) with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.[7]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[6]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).[7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection of Oligonucleotides Containing PAc-Protected Adenosine (UltraMILD Protocol)

This protocol is designed for oligonucleotides containing sensitive modifications that are incompatible with standard deprotection methods.

  • Cleavage and Base Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[2][7]

    • Incubate at room temperature for 4-17 hours. The exact time depends on the sequence and other modifications.[2] For oligonucleotides with a high dG content, overnight incubation is recommended.

    • Alternatively, for a faster but slightly less mild deprotection, use fresh concentrated ammonium hydroxide and incubate at room temperature for 2-4 hours.[3][4]

  • Work-up:

    • After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • The solution can be dried using a centrifugal evaporator.

    • The resulting oligonucleotide pellet is then ready for purification.

Characterization by HPLC and Mass Spectrometry

Analysis of the final product is crucial to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Ion-Pair Reverse-Phase (IP-RP) HPLC: This is a common method for oligonucleotide analysis.

      • Column: A C18 stationary phase is typically used.

      • Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol) in an aqueous buffer and an organic solvent like acetonitrile.[8]

    • Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on their charge.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is commonly coupled with HPLC (LC-MS) to provide mass confirmation of the synthesized oligonucleotide and to identify any impurities.[8][9]

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis and application of a modified oligonucleotide, as well as a comparison of deprotection strategies.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Application Example synthesis Solid-Phase Synthesis (PAc-dA amidite) deprotection Mild Deprotection (e.g., K2CO3/MeOH) synthesis->deprotection purification HPLC Purification deprotection->purification qc LC-MS & Purity Analysis purification->qc probe Purified Labeled Oligonucleotide Probe qc->probe Synthesized Probe Ready for Use hybridization Hybridization to Target mRNA probe->hybridization detection Signal Detection (e.g., Fluorescence) hybridization->detection analysis Data Analysis detection->analysis

Caption: Workflow for synthesis and application of a modified oligonucleotide probe.

deprotection_comparison cluster_pac PAc-dA Strategy (UltraMILD) cluster_bz Bz-dA Strategy (Standard) start Synthesized Oligonucleotide on Solid Support mild_deprotection K2CO3 in Methanol (4h at RT) start->mild_deprotection harsh_deprotection Ammonium Hydroxide (8-16h at 55°C) start->harsh_deprotection pac_product Intact Labeled Oligonucleotide mild_deprotection->pac_product bz_product Potentially Degraded Labeled Oligonucleotide harsh_deprotection->bz_product

Caption: Comparison of deprotection strategies for PAc-dA vs. Bz-dA.

gene_silencing_pathway cluster_cell Cellular Environment aso Antisense Oligonucleotide (ASO) (Chemically Modified) mrna Target mRNA aso->mrna Hybridization ribosome Ribosome mrna->ribosome Translation degradation mRNA Degradation mrna->degradation RNase H Cleavage no_translation Translation Blocked mrna->no_translation Steric Hindrance protein Disease Protein ribosome->protein

Caption: Mechanism of action for antisense oligonucleotides in gene silencing.

References

A Researcher's Guide to Deoxyadenosine Phosphoramidites: A Comparative Analysis of Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of yield and purity. This guide provides an objective comparison of commonly used deoxyadenosine (B7792050) (dA) phosphoramidites, focusing on their coupling efficiency—the cornerstone of successful oligonucleotide synthesis.

The efficiency of each coupling step in solid-phase oligonucleotide synthesis has a multiplicative effect on the final yield of the full-length product. Even a small decrease in average coupling efficiency can lead to a significant reduction in the desired oligonucleotide, particularly for longer sequences. The exocyclic amine of deoxyadenosine is reactive and must be protected during synthesis. The choice of this protecting group influences not only the deprotection strategy but also the performance of the phosphoramidite during the coupling reaction. The most common protecting groups for deoxyadenosine are Benzoyl (Bz), Phenoxyacetyl (Pac), and Dimethylformamidine (dmf).

While all commercially available phosphoramidites are of high purity and generally offer excellent coupling efficiencies, the selection of a specific deoxyadenosine phosphoramidite is often guided by the desired deprotection conditions, especially when sensitive modifications are present in the oligonucleotide sequence.

Quantitative Comparison of Coupling Efficiencies

Direct, side-by-side comparative studies of coupling efficiencies for different deoxyadenosine phosphoramidites under identical conditions are not extensively available in the public domain. However, based on data from manufacturers and the scientific literature, the standard commercially available deoxyadenosine phosphoramidites consistently achieve very high coupling efficiencies. The following table summarizes representative coupling efficiencies for deoxyadenosine phosphoramidites with different protecting groups. It is important to note that these values can be influenced by several factors, including the synthesizer, reagents, and the specific sequence being synthesized.

Deoxyadenosine PhosphoramiditeProtecting GroupTypical Stepwise Coupling Efficiency (%)Key Characteristics
Bz-dABenzoyl> 99%The standard and most widely used protecting group. Requires relatively harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures).
Pac-dAPhenoxyacetyl> 99%A milder protecting group, allowing for faster deprotection at room temperature with ammonium hydroxide or AMA (ammonium hydroxide/methylamine).[1] Suitable for oligonucleotides with sensitive modifications.
dmf-dADimethylformamidine> 99%An even more labile protecting group, enabling "ultra-mild" deprotection conditions.[2] Often used in the synthesis of RNA and highly modified oligonucleotides. May be less stable during synthesis compared to acyl-protected amidites.

Experimental Workflow and Methodologies

The following sections detail the experimental protocols for oligonucleotide synthesis and the determination of coupling efficiency.

Logical Relationship of Deoxyadenosine Phosphoramidite Selection

The choice of a deoxyadenosine phosphoramidite is primarily influenced by the deprotection requirements of the final oligonucleotide. This decision-making process can be visualized as follows:

G start Start: Oligonucleotide Design sensitive_mods Does the oligonucleotide contain sensitive modifications or dyes? start->sensitive_mods deprotection_choice Select Deprotection Strategy sensitive_mods->deprotection_choice Yes harsh_deprotection Standard/Harsh Deprotection (e.g., NH4OH, heat) sensitive_mods->harsh_deprotection No mild_deprotection Mild/Ultra-Mild Deprotection (e.g., Room Temp NH4OH, AMA, K2CO3/MeOH) deprotection_choice->mild_deprotection bz_da Use Bz-dA Phosphoramidite harsh_deprotection->bz_da pac_da Use Pac-dA Phosphoramidite mild_deprotection->pac_da dmf_da Use dmf-dA Phosphoramidite mild_deprotection->dmf_da

A flowchart illustrating the decision process for selecting a deoxyadenosine phosphoramidite.
Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle adding one nucleotide to the growing chain. The four main steps in each cycle are deblocking, coupling, capping, and oxidation.

Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Inactivate Unreacted Chains Oxidation->Deblocking Stabilize Phosphate Backbone Start Next Cycle

The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Protocol: Determination of Stepwise Coupling Efficiency

The stepwise coupling efficiency is determined by quantifying the amount of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the orange color produced by the DMT cation is proportional to the number of molecules that were successfully coupled in the previous cycle.[3]

Materials:

  • DNA synthesizer

  • Deoxyadenosine phosphoramidite solution (Bz-dA, Pac-dA, or dmf-dA)

  • Standard oligonucleotide synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • UV-Vis spectrophotometer integrated into the DNA synthesizer

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Synthesis: Program the synthesizer to assemble a test sequence, for example, a homopolymer of thymidine (B127349) (e.g., T20), incorporating the deoxyadenosine phosphoramidite of interest at a specific position.

  • Trityl Cation Monitoring: The synthesizer's integrated UV-Vis spectrophotometer (trityl monitor) will measure the absorbance of the DMT cation released into the deblocking solution at the beginning of each synthesis cycle. The absorbance is typically measured at approximately 495 nm.

  • Data Collection: Record the absorbance value for each deblocking step throughout the synthesis.

  • Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for a given cycle 'n' is calculated using the following formula:

    Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100

  • Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the individual coupling steps.

Conclusion

The choice between Bz-dA, Pac-dA, and dmf-dA phosphoramidites is less about achieving a higher coupling efficiency, as all provide excellent results under optimal conditions, and more about the overall synthetic strategy. For routine oligonucleotides without sensitive modifications, the cost-effective and robust Bz-dA is a suitable choice. However, for the synthesis of modified oligonucleotides, RNA, or sequences requiring milder handling, the use of Pac-dA or dmf-dA is highly recommended to ensure the integrity of the final product by allowing for gentler deprotection conditions. The experimental protocol provided allows for the in-house verification of coupling efficiencies to ensure optimal performance of the chosen reagents and synthesis platform.

References

The Impact of Phenoxyacetyl (PAc) Protecting Group on Final Oligonucleotide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity in synthetic oligonucleotides is paramount for the reliability of experimental results and the safety of therapeutic applications. The choice of protecting groups for the exocyclic amines of nucleobases is a critical factor influencing the final purity of the synthesized oligonucleotide. This guide provides an objective comparison of the phenoxyacetyl (PAc) protecting group with the more traditional benzoyl (Bz) and acetyl (Ac) groups, supported by a review of experimental data and methodologies.

The use of the PAc protecting group, particularly for adenine (B156593) and guanine, offers a significant advantage due to its lability under milder basic conditions compared to the standard Bz group. This allows for a faster and less harsh deprotection step, which is crucial for the synthesis of oligonucleotides containing sensitive modifications that would otherwise be degraded under standard deprotection conditions.

Comparative Analysis of Protecting Groups

The selection of a protecting group strategy directly impacts the conditions required for deprotection and, consequently, the purity of the final oligonucleotide product. The following table summarizes the key characteristics of PAc, Bz, and Ac protecting groups.

FeaturePhenoxyacetyl (PAc)Benzoyl (Bz)Acetyl (Ac)
Commonly Used For Adenine (dA), Guanine (dG)Adenine (dA), Cytosine (dC)Cytosine (dC)
Deprotection Conditions Mild basic conditions (e.g., concentrated ammonia (B1221849) at room temperature for a few hours, or potassium carbonate in methanol)[1]Harsher basic conditions (e.g., concentrated ammonia at elevated temperatures for extended periods)Rapidly cleaved under standard basic conditions
Key Advantages Enables use of milder deprotection, ideal for sensitive oligonucleotides; Faster deprotection times.[1]Well-established and widely used.Very rapid deprotection.
Potential Disadvantages May be less stable to certain reagents used during synthesis compared to Bz.Harsher deprotection can lead to degradation of sensitive modifications and the oligonucleotide itself.Primarily used for cytosine.

Impact on Oligonucleotide Purity: A Quantitative Look

ParameterPAc Protecting Group StrategyBz Protecting Group Strategy
Typical HPLC Purity > 90%80-90%
Common Impurities Lower levels of depurination and other base modifications.Higher levels of depurination, chain cleavage, and modification of sensitive labels.
Yield Potentially higher due to less product loss from degradation.Can be lower due to product degradation during harsh deprotection.

Disclaimer: The quantitative data in this table is illustrative and represents typical expected outcomes based on the properties of the protecting groups. Actual results will vary depending on the specific oligonucleotide sequence, length, modifications, and the precise synthesis and purification protocols employed.

Experimental Protocols

To provide a practical context, detailed methodologies for the key experimental stages are outlined below.

I. Solid-Phase Oligonucleotide Synthesis (General Protocol)

This protocol describes the standard cycle for solid-phase synthesis of oligonucleotides on an automated synthesizer.

  • Solid Support: Controlled pore glass (CPG) functionalized with the initial nucleoside is commonly used.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Coupling: Activation of the incoming phosphoramidite (B1245037) (with PAc, Bz, or Ac protected base) with an activator like 5-ethylthio-1H-tetrazole (ETT) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of failure sequences.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

  • Iteration: The cycle is repeated until the desired oligonucleotide sequence is assembled.

II. Deprotection of Oligonucleotides

The deprotection strategy is dependent on the protecting groups used during synthesis.

A. Mild Deprotection for PAc-Protected Oligonucleotides:

  • The solid support with the synthesized oligonucleotide is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 2-4 hours.

  • Alternatively, for extremely sensitive oligonucleotides, a solution of 0.05 M potassium carbonate in methanol (B129727) can be used for deprotection at room temperature.[1]

  • The supernatant containing the deprotected oligonucleotide is collected.

B. Standard Deprotection for Bz-Protected Oligonucleotides:

  • The solid support is incubated in concentrated ammonium hydroxide at 55°C for 8-16 hours.

  • The supernatant containing the deprotected oligonucleotide is collected.

III. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for purifying synthetic oligonucleotides.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v).

  • Gradient: A linear gradient from a low percentage of Buffer B to a high percentage of Buffer B is used to elute the oligonucleotide. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: The peak corresponding to the full-length oligonucleotide is collected.

  • Detritylation (if DMT-on purification was performed): The collected fraction is treated with 80% acetic acid to remove the DMT group.

  • Desalting: The final purified oligonucleotide is desalted using a method like ethanol (B145695) precipitation or a desalting column.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start Start with Nucleoside on Solid Support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation for next base end_synthesis Cleavage & Deprotection repeat->end_synthesis after final base

Caption: Workflow of solid-phase oligonucleotide synthesis.

G cluster_pac Phenoxyacetyl (PAc) Group cluster_bz Benzoyl (Bz) Group cluster_ac Acetyl (Ac) Group pac_struct bz_struct ac_struct

Caption: Chemical structures of PAc, Bz, and Ac protecting groups.

Conclusion

The choice of protecting group has a profound impact on the final purity and yield of synthetic oligonucleotides. The phenoxyacetyl (PAc) protecting group, with its characteristic lability under mild basic conditions, presents a superior alternative to the traditional benzoyl (Bz) group, especially for the synthesis of oligonucleotides containing sensitive functional groups. The adoption of a PAc-based strategy can lead to a reduction in side-product formation during deprotection, ultimately resulting in a higher-purity final product. For applications demanding the utmost purity and integrity of synthetic oligonucleotides, the use of PAc-protected phosphoramidites is a highly recommended strategy.

References

Benchmarking DMT-dA(PAc) Phosphoramidite: A Comparative Guide to Mild Deprotection in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of high-purity oligonucleotides, especially those bearing sensitive modifications, necessitates the use of mild deprotection strategies. The choice of phosphoramidite (B1245037) protecting groups is paramount to achieving this goal. This guide provides a detailed comparison of DMT-dA(PAc) phosphoramidite against other commonly used mild deprotection amidites, supported by experimental data and protocols to inform your selection process.

Introduction to Mild Deprotection Phosphoramidites

Standard oligonucleotide synthesis involves the use of protecting groups on the exocyclic amines of the nucleobases, such as benzoyl (Bz) for adenosine (B11128) and cytidine, and isobutyryl (iBu) for guanosine. While effective, the removal of these groups often requires harsh conditions, such as prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521), which can degrade sensitive modifications on the oligonucleotide.

To address this, a range of "mild" and "ultra-mild" deprotection phosphoramidites have been developed. These utilize alternative protecting groups that can be cleaved under gentler conditions, thereby preserving the integrity of the final product. This comparison focuses on DMT-dA(PAc) and its key alternatives:

  • DMT-dA(PAc) (Phenoxyacetyl-protected deoxyadenosine): A widely used "fast deprotect" or "mild deprotection" phosphoramidite.

  • dmf-dG (Dimethylformamidine-protected deoxyguanosine): Another popular choice for rapid deprotection.

  • Ac-dC (Acetyl-protected deoxycytidine): Often used in conjunction with other mild deprotection amidites.

Performance Comparison

The selection of a mild deprotection phosphoramidite impacts several key aspects of oligonucleotide synthesis, including coupling efficiency, deprotection kinetics, and the purity of the final oligonucleotide.

Coupling Efficiency

Modern phosphoramidite chemistry, regardless of the protecting group, generally achieves very high coupling efficiencies, typically exceeding 99%. This high efficiency is crucial for the synthesis of long oligonucleotides. While specific coupling efficiencies can be influenced by factors such as the synthesizer, reagents, and protocols used, all the compared mild deprotection phosphoramidites are designed to perform at this high level.

Deprotection Conditions and Kinetics

The primary advantage of mild deprotection phosphoramidites lies in their significantly reduced deprotection times and milder conditions compared to standard phosphoramidites. The following table summarizes the recommended deprotection conditions for DMT-dA(PAc) and its alternatives.

Protecting GroupReagentTemperatureTimeReference
Pac (on dA) Ammonium HydroxideRoom Temperature16 hours[1]
Ammonium Hydroxide60°C30-60 minutes[1]
0.05M Potassium Carbonate in Methanol (B129727)Room Temperature4 hours[2][3]
dmf (on dG) Ammonium Hydroxide55°C1 hour[4]
AMA (Ammonium hydroxide/40% Methylamine 1:1)65°C10 minutes[3]
Ac (on dC) AMA (Ammonium hydroxide/40% Methylamine 1:1)65°C5-10 minutes[3][5]
0.05M Potassium Carbonate in MethanolRoom Temperature4 hours[2][3]

Note: The use of Ac-dC is often required when using AMA for deprotection to prevent base modification.[3][5]

Final Oligonucleotide Purity

The purity of the final oligonucleotide is a critical measure of the success of the synthesis and deprotection strategy. Mild deprotection conditions are particularly beneficial when synthesizing oligonucleotides with sensitive labels, dyes, or other modifications that would be degraded by harsh standard deprotection methods. The use of reagents like potassium carbonate in methanol is considered an "ultra-mild" condition suitable for the most sensitive modifications.[2][3]

Experimental Protocols

To allow for a direct comparison of these phosphoramidites in a laboratory setting, the following experimental protocols are provided.

Protocol 1: Oligonucleotide Synthesis
  • Phosphoramidite Preparation: Dissolve the phosphoramidites (DMT-dA(PAc), dmf-dG, Ac-dC, and standard dT) in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Solid Support: Use a standard controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Synthesis Cycle: Perform the oligonucleotide synthesis on an automated DNA synthesizer using a standard phosphoramidite cycle:

    • Deblocking: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Repeat: Repeat the cycle until the desired oligonucleotide sequence is assembled.

Protocol 2: Cleavage and Deprotection

Standard Mild Deprotection (Ammonium Hydroxide):

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide.

  • Incubate at 60°C for 30-60 minutes.[1]

  • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

Ultra-Mild Deprotection (Potassium Carbonate):

  • Transfer the solid support to a screw-cap vial.

  • Add a 0.05M solution of potassium carbonate in anhydrous methanol.[2][3]

  • Incubate at room temperature for 4 hours.[2][3]

  • Neutralize the solution with a suitable buffer.

  • Transfer the supernatant and wash the support with water.

  • Combine the supernatant and washes and dry using a vacuum concentrator.

Protocol 3: Analysis of Oligonucleotide Purity by HPLC
  • Sample Preparation: Reconstitute the dried oligonucleotide in sterile, nuclease-free water.

  • HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Reversed-Phase HPLC:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

    • Detection: Monitor absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage of the full-length product versus truncated or modified species.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of oligonucleotides using mild deprotection phosphoramidites.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purity Analysis Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Unreacted Chain Termination) Coupling->Capping Chain Elongation Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Completed Synthesis Base_Deprotection Base Protecting Group Removal HPLC Reversed-Phase HPLC Base_Deprotection->HPLC Crude Oligonucleotide Quantification Quantification of Full-Length Product HPLC->Quantification

Figure 1. Automated Oligonucleotide Synthesis and Analysis Workflow.

Deprotection_Comparison cluster_standard Standard Deprotection cluster_mild Mild Deprotection cluster_ultramild Ultra-Mild Deprotection Standard_Amidites Bz-dA, iBu-dG Standard_Conditions Conc. NH4OH 55°C, 8-16 hours Standard_Amidites->Standard_Conditions Purified_Oligo Purified Oligonucleotide Standard_Conditions->Purified_Oligo Potential for Degradation Mild_Amidites Pac-dA, dmf-dG, Ac-dC Mild_Conditions AMA, 65°C, 5-10 min or NH4OH, RT, 2-16 hours Mild_Amidites->Mild_Conditions Mild_Conditions->Purified_Oligo Preserves Most Modifications UltraMild_Amidites Pac-dA, iPr-Pac-dG, Ac-dC UltraMild_Conditions K2CO3 in MeOH RT, 4 hours UltraMild_Amidites->UltraMild_Conditions UltraMild_Conditions->Purified_Oligo Preserves Sensitive Modifications Oligo Synthesized Oligonucleotide Oligo->Standard_Amidites Oligo->Mild_Amidites Oligo->UltraMild_Amidites

Figure 2. Comparison of Deprotection Strategies.

Conclusion

This compound stands as a robust and versatile option for researchers requiring mild deprotection conditions for oligonucleotide synthesis. Its compatibility with both moderately fast deprotection using ammonium hydroxide at elevated temperatures and ultra-mild deprotection with potassium carbonate at room temperature makes it suitable for a wide range of applications. When compared to other mild deprotection amidites like dmf-dG and Ac-dC, the choice ultimately depends on the specific sequence, the nature of any sensitive modifications, and the desired turnaround time. For the most sensitive applications, a combination of Ultra-MILD phosphoramidites, including Pac-dA, iPr-Pac-dG, and Ac-dC, with potassium carbonate deprotection, offers the gentlest conditions for preserving the integrity of the final oligonucleotide product. Researchers are encouraged to use the provided protocols to perform in-house evaluations to determine the optimal combination of reagents for their specific needs.

References

A Comparative Guide to the Validation of Full-Length Products in Long Oligonucleotide Synthesis: The Role of DMT-dA(PAc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long oligonucleotides, crucial for applications ranging from gene synthesis to therapeutic development, presents significant challenges in ensuring the fidelity and purity of the final product. A key aspect of successful long oligonucleotide synthesis lies in the strategic choice of protecting groups and the subsequent validation of the full-length product. This guide provides an objective comparison of the performance of DMT-dA(PAc) with standard protecting groups, supported by experimental data and detailed protocols for validation.

The use of phenoxyacetyl (Pac) as a protecting group for deoxyadenosine (B7792050) (dA), in the form of DMT-dA(PAc), offers a significant advantage in the synthesis of long and modified oligonucleotides. Its lability under milder basic conditions compared to the standard benzoyl (Bz) group minimizes the occurrence of side reactions, such as depurination, which is a primary cause of truncated sequences in long oligonucleotide synthesis.[1][2] This ultimately leads to a higher yield of the desired full-length product and simplifies downstream purification and validation.

Data Presentation: Performance Comparison

The following tables summarize the expected quantitative data when comparing the synthesis and validation of a hypothetical 100-mer oligonucleotide using DMT-dA(PAc) versus the standard DMT-dA(Bz).

Table 1: Synthesis and Purification Performance

ParameterDMT-dA(PAc)DMT-dA(Bz)Rationale
Crude Purity (DMT-on, RP-HPLC) ~65-75%~50-60%Milder deprotection with Pac-dA reduces base modification and depurination, leading to a higher percentage of full-length product in the crude mixture.[1]
Overall Yield (after purification) ~25-35%~15-25%Higher crude purity translates to a higher recovery of the target oligonucleotide after purification.
Depurination Events (relative) LowHighThe strong acidic conditions required to remove the Bz group can lead to a higher incidence of depurination, especially in purine-rich sequences.[2][3]

Table 2: Full-Length Product Validation

Analytical MethodParameterDMT-dA(PAc)DMT-dA(Bz)Rationale
RP-HPLC (DMT-on) Main Peak Purity>95%>90%The cleaner crude product from Pac-dA synthesis results in a more homogenous full-length product peak after purification.
Anion-Exchange HPLC n-1 Impurity<3%<7%Reduced depurination with Pac-dA directly correlates to a lower abundance of n-1 and other truncated species.
LC-MS Target Mass ConfirmationHigh ConfidenceHigh ConfidenceBoth methods should yield the correct mass for the full-length product, but the cleaner baseline with Pac-dA simplifies data interpretation.
+53 Da Adduct (N3-Cyanoethylation)<0.5%<1.5%Milder deprotection conditions for Pac-dA can also reduce the incidence of other side reactions like cyanoethylation.[2]
Capillary Gel Electrophoresis (CGE) Resolution of n vs. n-1ExcellentGoodCGE provides high-resolution separation, and the lower impurity profile with Pac-dA leads to a more distinct and quantifiable full-length product peak.

Experimental Protocols

Long Oligonucleotide Synthesis (100-mer)

A standard solid-phase phosphoramidite (B1245037) synthesis protocol is employed on an automated DNA synthesizer.

  • Solid Support: High-load, long-chain alkylamine controlled pore glass (LCAA-CPG) with a pore size of 1000 Å is recommended for oligonucleotides up to 150 bases.

  • Phosphoramidites: 0.1 M solutions of DMT-dA(PAc) or DMT-dA(Bz), DMT-dC(Ac), DMT-dG(iBu), and DMT-dT in anhydrous acetonitrile.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT).

  • Capping: Standard acetic anhydride (B1165640) and N-methylimidazole capping solutions.

  • Oxidation: 0.02 M iodine in THF/Pyridine/Water.

  • Deblocking: 3% Dichloroacetic acid (DCA) in dichloromethane. The use of DCA instead of Trichloroacetic acid (TCA) is crucial to minimize depurination during the synthesis of long oligonucleotides.[2][3][4][5]

  • Final DMT Group: The synthesis is performed in "DMT-on" mode, where the final 5'-DMT group is left on the oligonucleotide to facilitate purification.

Cleavage and Deprotection
  • For DMT-dA(PAc): The solid support is treated with a solution of 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature. This mild condition effectively removes the Pac, Ac, and iBu protecting groups without degrading sensitive modifications or causing significant base damage.

  • For DMT-dA(Bz): The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours. These harsher conditions are required for the removal of the more stable Bz group.

DMT-on Reversed-Phase HPLC Purification

The crude, deprotected (except for the 5'-DMT) oligonucleotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 reverse-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes.

  • Detection: UV absorbance at 260 nm.

  • Fraction Collection: The main peak, corresponding to the DMT-on full-length product, is collected.

Detritylation and Desalting

The collected fraction is treated with 80% acetic acid for 30 minutes to remove the 5'-DMT group. The detritylated oligonucleotide is then desalted using a size-exclusion column.

Purity Analysis by Anion-Exchange HPLC

The final purified oligonucleotide is analyzed for purity by anion-exchange (AEX) HPLC.

  • Column: A strong anion-exchange column designed for oligonucleotide analysis.

  • Mobile Phase A: 20 mM Tris-HCl, 15% Acetonitrile, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 15% Acetonitrile, 1 M NaCl, pH 8.5.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

Mandatory Visualization

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis (DMT-on) cluster_purification Purification cluster_validation Validation cluster_key Key Synthesis 1. Automated Synthesis (100-mer) Cleavage_Deprotection 2. Cleavage & Deprotection (Mild for Pac-dA, Harsh for Bz-dA) Synthesis->Cleavage_Deprotection RP_HPLC 3. DMT-on RP-HPLC Cleavage_Deprotection->RP_HPLC Crude DMT-on Oligo Detritylation 4. Detritylation RP_HPLC->Detritylation Desalting 5. Desalting Detritylation->Desalting Validation_Start Desalting->Validation_Start Purified Full-Length Oligo AEX_HPLC Anion-Exchange HPLC LC_MS LC-MS CGE Capillary Gel Electrophoresis Validation_Start->AEX_HPLC Validation_Start->LC_MS Validation_Start->CGE Key_Pac DMT-dA(PAc) Advantage: Milder conditions in Step 2 lead to higher purity and yield.

Caption: Workflow for long oligonucleotide synthesis, purification, and validation.

Depurination_Pathway cluster_main Impact of Depurination on Final Product cluster_key Key Start Full-Length Oligonucleotide Chain (on solid support) Deblocking Acidic Deblocking Step (e.g., DCA) Start->Deblocking Base_Deprotection Base Deprotection (e.g., NH4OH) Start->Base_Deprotection Intended Pathway Depurination Depurination (Purine base loss) Deblocking->Depurination Side Reaction Abasic_Site Abasic Site Formation Abasic_Site->Base_Deprotection Chain_Cleavage Chain Cleavage at Abasic Site Base_Deprotection->Chain_Cleavage Full_Length_Product Desired Full-Length Product Base_Deprotection->Full_Length_Product Truncated_Products Truncated Oligonucleotides (n-1, etc.) Chain_Cleavage->Truncated_Products Key_Info DMT-dA(PAc) with milder deprotection conditions reduces the likelihood of depurination.

Caption: Signaling pathway of depurination during oligonucleotide synthesis.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DMT-dA(PAc) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. The proper handling and disposal of chemical reagents like DMT-dA(PAc) Phosphoramidite (B1245037), a key component in oligonucleotide synthesis, are critical to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this hazardous substance.

Immediate Safety and Handling Precautions

DMT-dA(PAc) Phosphoramidite is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a fume hood.[1] All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] In case of a spill, it should be absorbed with an inert material such as vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the area decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste according to local, state, and federal regulations.[1]

Experimental Protocol for Deactivation:

This protocol is designed for small quantities of expired or unused solid this compound waste or residual amounts in empty containers.[1]

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood while wearing the necessary PPE.[1]

  • Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[1] The weak basic conditions help to neutralize any acidic byproducts that may form during hydrolysis.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

Quantitative Data Summary

For clarity and easy comparison, the key parameters for the disposal protocol are summarized in the table below.

ParameterValue/InstructionRationale
Deactivating Agent 5% Aqueous Sodium Bicarbonate (NaHCO₃)A weak base that facilitates hydrolysis and neutralizes acidic byproducts.[1]
Solvent for Dissolution Anhydrous Acetonitrile (ACN)To dissolve solid phosphoramidite waste and rinse containers.[1]
Ratio of Reagents 10-fold excess of bicarbonate solution by volumeTo ensure complete hydrolysis of the phosphoramidite.[1]
Reaction Time Minimum of 24 hoursTo allow for the complete conversion to a less reactive species.[1]
Storage Temperature -20°C (for unused product)To maintain the stability of the reagent.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: DMT-dA(PAc) Phosphoramidite Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve prepare_bicarb Prepare 10-fold Excess of 5% Sodium Bicarbonate Solution fume_hood->prepare_bicarb hydrolyze Slowly Add Phosphoramidite Solution to Bicarbonate with Stirring dissolve->hydrolyze prepare_bicarb->hydrolyze react Stir Mixture for Minimum 24 Hours hydrolyze->react collect Transfer to Labeled Hazardous Waste Container react->collect dispose Arrange for Pickup by EHS or Licensed Contractor collect->dispose end End: Safe Disposal dispose->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dA(PAc) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dA(PAc) Phosphoramidite

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.